molecular formula C18H22ClNO B1665904 Azacyclonol hydrochloride CAS No. 1798-50-1

Azacyclonol hydrochloride

Numéro de catalogue: B1665904
Numéro CAS: 1798-50-1
Poids moléculaire: 303.8 g/mol
Clé InChI: LBRAWKGGVUCSOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azacyclonol hydrochloride is used in the treatment of chronic schizophrenia.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

diphenyl(piperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRAWKGGVUCSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115-46-8 (Parent)
Record name Azacyclonol hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90170867
Record name Azacyclonol hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-50-1
Record name 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclonol hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacyclonol hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylpiperidine-4-methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACYCLONOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BXX0XNP9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Azacyclonol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) hydrochloride, chemically identified as α,α-diphenyl-4-piperidinemethanol hydrochloride, was historically classified as an "ataractic" agent, recognized for its capacity to reduce hallucinations in individuals experiencing psychosis.[1] It is also known as a central nervous system (CNS) depressant and is a metabolite of the second-generation antihistamine, terfenadine.[2][3] Despite initial clinical investigations, a complete understanding of the molecular mechanisms that underpin its pharmacological effects is still developing. This technical guide offers a detailed overview of the established and proposed mechanisms of action for azacyclonol hydrochloride, integrating available preclinical data, outlining relevant experimental methodologies, and providing visual representations of its metabolic and physiological interactions.

Core Pharmacological Actions

The principal pharmacological activities of this compound are centered on three key areas: its effects as a central nervous system depressant, its function as a ganglionic blocker, and its metabolic relationship with other compounds.

Central Nervous System (CNS) Depressant Activity

Azacyclonol demonstrates properties of a CNS depressant, which results in decreased spontaneous motor activity and an amplification of the effects of other CNS depressants.[2] In animal studies, it has been observed to counteract the heightened coordination and locomotor activity prompted by stimulants such as pipradrol, amphetamine, morphine, and cocaine in mice.[4] Additionally, it extends the duration of the hypnotic effects induced by hexobarbital.[2]

Ganglionic Blockade

A notable feature of azacyclonol's pharmacology is its capacity to function as a ganglion-blocking agent.[4] This action involves the reduction of neurotransmission through sympathetic ganglia, a phenomenon that has been demonstrated by a diminished contractile response of the nictitating membrane in cats following electrical stimulation.[2]

Histamine (B1213489) H1 Receptor Antagonism (Hypothesized)

Azacyclonol is a primary active metabolite of terfenadine, a well-established histamine H1 receptor antagonist.[2][5] This metabolic link strongly suggests that azacyclonol may also have an affinity for and activity at the histamine H1 receptor.[4][5] However, despite this clear metabolic connection, a specific binding affinity (K_i_ value) for azacyclonol at the histamine H1 receptor is not readily found in the existing published literature.

Quantitative Pharmacological Data

The tables below provide a summary of the available quantitative data concerning the metabolism and physiological impact of azacyclonol.

Table 1: Metabolic Kinetics of Azacyclonol

ParameterValueSpeciesSystemEnzymeReference
K_m_ (apparent)0.82 µMHumanLiver MicrosomesCYP3A4[6][7]
V_max_ (apparent)60 pmol/min/mg proteinHumanLiver MicrosomesCYP3A4[6][7]

Table 2: In Vivo and Ex Vivo Physiological Effects of Azacyclonol

EffectMeasurementValueSpecies/ModelReference
Ganglionic TransmissionDepression of transmission6.63%Cat superior cervical ganglion[6][7]
Locomotor ActivityReduction in coordinated activity>50%Mice (at 71, 142, and 213 mg/kg)[2]

Experimental Protocols

Provided below are comprehensive methodologies for key experiments pertinent to the investigation of this compound's mechanism of action. These protocols are derived from established experimental frameworks and can be tailored for the specific examination of azacyclonol.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To ascertain the binding affinity (K_i_) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • [³H]pyrilamine (a radiolabeled H1 antagonist).

  • This compound.

  • Unlabeled H1 antagonist (e.g., mepyramine) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of [³H]pyrilamine and varying concentrations of this compound in the binding buffer.

  • A parallel set of incubations should be conducted in the presence of a high concentration of an unlabeled H1 antagonist to ascertain non-specific binding.

  • Incubate at room temperature for a duration sufficient to achieve equilibrium.

  • Conclude the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters swiftly with ice-cold binding buffer to eliminate unbound radioligand.

  • Quantify the radioactivity retained on the filters utilizing a scintillation counter.

  • For each concentration of this compound, calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Ascertain the IC_50_ value (the concentration of azacyclonol that inhibits 50% of the specific binding of [³H]pyrilamine) through non-linear regression analysis of the competition binding data.

  • Calculate the K_i_ value employing the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Superior Cervical Ganglion Electrophysiology

Objective: To quantify the ganglion-blocking efficacy of this compound.

Materials:

  • Isolated superior cervical ganglion from a suitable animal model (e.g., cat, rat).

  • Perfusion chamber containing physiological saline solution (e.g., Krebs solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Stimulating electrodes for the preganglionic nerve trunk.

  • Recording microelectrode for intracellular or extracellular recording from postganglionic neurons.

  • Amplifier and data acquisition system.

  • This compound.

Procedure:

  • Dissect and mount the superior cervical ganglion within the perfusion chamber.

  • Position the stimulating electrodes on the preganglionic nerve and the recording electrode on or within a postganglionic neuron.

  • Administer supramaximal electrical stimuli to the preganglionic nerve to elicit postsynaptic potentials (PSPs) or action potentials in the postganglionic neuron.

  • Record baseline responses over a stable interval.

  • Perfuse the ganglion with incrementally increasing concentrations of this compound.

  • Persist in stimulating the preganglionic nerve and recording the responses in the presence of the drug.

  • Measure the amplitude and/or frequency of the PSPs or action potentials at each drug concentration.

  • Calculate the percentage of inhibition of the response relative to the baseline.

Visualizations of Pathways and Workflows

Metabolic Pathway of Terfenadine to Azacyclonol

Terfenadine_Metabolism Terfenadine Terfenadine Azacyclonol Azacyclonol Terfenadine->Azacyclonol CYP3A4

Caption: Metabolism of Terfenadine to Azacyclonol via CYP3A4.

Hypothesized Histamine H1 Receptor Antagonism Signaling

H1_Receptor_Antagonism cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates Downstream\nSignaling Downstream Signaling PLC->Downstream\nSignaling leads to Histamine Histamine Histamine->H1R binds Azacyclonol Azacyclonol Azacyclonol->H1R blocks Locomotor_Activity_Workflow start Start acclimatize Acclimatize Mice to Test Environment start->acclimatize divide Divide into Treatment Groups acclimatize->divide administer_vehicle Administer Vehicle (Control Group) divide->administer_vehicle administer_stimulant Administer Stimulant (e.g., Amphetamine) divide->administer_stimulant administer_azacyclonol Administer Azacyclonol + Stimulant divide->administer_azacyclonol place_in_arena Place in Locomotor Arena administer_vehicle->place_in_arena administer_stimulant->place_in_arena administer_azacyclonol->place_in_arena record_activity Record Activity (e.g., 60 min) place_in_arena->record_activity analyze_data Analyze Data (Distance, Time, etc.) record_activity->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Chemical Properties of Azacyclonol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of azacyclonol (B1665903) hydrochloride. The information is curated for professionals in research and drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes.

Chemical and Physical Properties

Azacyclonol hydrochloride is the hydrochloride salt of azacyclonol, a central nervous system depressant.[1] It is also known as a metabolite of the antihistamine terfenadine (B1681261). The following table summarizes its key chemical and physical properties.

PropertyValueSource(s)
IUPAC Name diphenyl(piperidin-4-yl)methanol;hydrochloride[2]
Synonyms Azacyclonol HCl, Frenquel Hydrochloride, α,α-Diphenyl-4-piperidinemethanol hydrochloride[2]
CAS Number 1798-50-1[3]
Molecular Formula C₁₈H₂₂ClNO[2]
Molecular Weight 303.8 g/mol [2]
Melting Point 160–163°C (for the free base)
Solubility >40.1 µg/mL in aqueous solution at pH 7.4 (for the free base). Soluble in ethanol (B145695) and DMSO.[3]
LogP (calculated for free base) 2.9[3]
pKa Not experimentally determined. A calculated value would be necessary for precise predictions of ionization.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

  • ¹H NMR: Spectra for the free base are available and would show characteristic signals for the aromatic protons of the two phenyl groups, as well as signals for the protons of the piperidine (B6355638) ring and the hydroxyl proton.[3]

  • ¹³C NMR: The spectrum of the free base would display distinct signals for the carbon atoms of the phenyl rings, the piperidine ring, and the carbinol carbon.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of azacyclonol would be characterized by absorption bands corresponding to:

  • O-H stretching of the alcohol group.

  • C-H stretching from the aromatic and piperidine moieties.

  • C=C stretching within the aromatic rings.

  • C-N stretching of the piperidine ring.

  • C-O stretching of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For azacyclonol (the free base), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 268.17.[3] Common fragmentation patterns would involve the loss of water (H₂O) from the alcohol and cleavage of the piperidine ring.[3]

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination

Objective: To quantify the solubility of this compound in a specific solvent system (e.g., water, buffers).

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent at a specified temperature.

  • The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).

  • The solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogD Determination (Shake-Flask Method at pH 7.4)

Objective: To determine the distribution coefficient of azacyclonol between n-octanol and an aqueous buffer at physiological pH, which is a critical parameter for predicting its absorption and distribution in the body.

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and a phosphate (B84403) buffer at pH 7.4.

  • The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is achieved.[2]

  • The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.[4]

  • The concentration of azacyclonol in each phase is quantified by HPLC-UV.[2]

  • The LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Spectroscopic Analysis Protocols
  • NMR Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in an NMR tube for analysis.

  • FT-IR Sample Preparation (KBr Pellet): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet, which is placed in the FT-IR spectrometer for analysis.[3]

  • Mass Spectrometry Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

Signaling Pathways and Experimental Workflows

As a central nervous system depressant, the precise intracellular signaling pathways of azacyclonol are not extensively detailed in publicly available literature. However, its formation as a metabolite of terfenadine is a well-documented process that is crucial for understanding its pharmacokinetics.

Metabolic Pathway of Terfenadine to Azacyclonol

Azacyclonol is a major active metabolite of the antihistamine terfenadine.[3] Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 through N-dealkylation.

Metabolic Pathway of Terfenadine to Azacyclonol Terfenadine Terfenadine Azacyclonol Azacyclonol Terfenadine->Azacyclonol N-dealkylation CYP3A4 CYP3A4 Enzyme (in Liver) CYP3A4->Terfenadine catalyzes

Caption: Metabolic conversion of terfenadine to azacyclonol via CYP3A4.

Experimental Workflow for LogD Determination

The following diagram illustrates the key steps in the experimental determination of the LogD value for this compound.

LogD Determination Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation Prep Prepare n-octanol and buffer (pH 7.4) Dissolve Dissolve Azacyclonol HCl Prep->Dissolve Shake Vigorous Shaking Dissolve->Shake Centrifuge Centrifugation for Phase Separation Shake->Centrifuge Sample Sample Aqueous and Octanol Phases Centrifuge->Sample HPLC HPLC-UV Analysis Sample->HPLC Calculate Calculate LogD Value HPLC->Calculate

Caption: Workflow for the shake-flask method of LogD determination.

This guide provides a foundational understanding of the chemical properties of this compound, essential for its development and application in scientific research. The provided protocols offer standardized approaches to enable reproducible and accurate characterization of this compound.

References

Azacyclonol Hydrochloride as a Terfenadine Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of azacyclonol (B1665903) hydrochloride, focusing on its role as a significant metabolite of the second-generation antihistamine, terfenadine (B1681261). The document details the metabolic pathway, the enzymatic processes involved, and the pharmacological implications of this biotransformation. It presents quantitative data on terfenadine metabolism, details of experimental protocols for its study, and discusses the distinct pharmacological profiles of terfenadine, its primary active metabolite fexofenadine (B15129), and its metabolite azacyclonol. Particular attention is given to the cardiotoxicity associated with terfenadine and the contrasting safety profile of its metabolites. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Terfenadine, a once-widely used non-sedating antihistamine, undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, two are of principal interest: fexofenadine (the pharmacologically active, non-cardiotoxic antihistamine) and azacyclonol. Azacyclonol, also known as α,α-diphenyl-4-piperidinemethanol, is formed through N-dealkylation of terfenadine. While fexofenadine has been developed as a standalone drug (Allegra®) due to its favorable safety profile, understanding the formation and activity of other metabolites like azacyclonol is crucial for a complete toxicological and pharmacological assessment of the parent drug. This guide delves into the specifics of azacyclonol as a terfenadine metabolite, providing detailed technical information for the scientific community.

Physicochemical Properties of Azacyclonol Hydrochloride

A solid understanding of the physicochemical properties of this compound is fundamental for its analysis and characterization in research settings.

PropertyValueReference
CAS Number 1798-50-1[1]
Molecular Formula C18H22ClNO[1]
Molecular Weight 303.8 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml). Poorly soluble in a DMF:PBS (pH 7.2) (1:6) mixture (0.14 mg/ml).[3]
Topological Polar Surface Area 32.3 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Terfenadine Metabolism to Azacyclonol

The biotransformation of terfenadine is a critical aspect of its pharmacology and toxicology. The formation of azacyclonol is a key metabolic pathway.

Metabolic Pathway

Terfenadine is metabolized in the liver and intestines primarily by the cytochrome P450 (CYP) enzyme system.[4] The two major initial metabolic pathways are:

  • C-hydroxylation: Oxidation of the tert-butyl methyl group to form a primary alcohol, which is then further oxidized to the carboxylic acid metabolite, fexofenadine. Fexofenadine is responsible for the antihistaminic effects of terfenadine.[5]

  • N-dealkylation: Removal of the N-butyl substituent to form azacyclonol.[5]

The formation of azacyclonol and a terfenadine alcohol are the principal initial steps in terfenadine's biotransformation.[6] The terfenadine alcohol can be further metabolized to both fexofenadine and azacyclonol.[6]

Role of Cytochrome P450 Isoforms

The metabolism of terfenadine to azacyclonol is predominantly catalyzed by the CYP3A4 isozyme.[3][6] Studies using human liver microsomes have confirmed that the rates of formation of both azacyclonol and the terfenadine alcohol are highly correlated with CYP3A4 activity.[5] The involvement of CYP3A4 has been further substantiated by inhibition studies using specific CYP3A4 inhibitors like ketoconazole (B1673606) and troleandomycin, which significantly reduce the formation of terfenadine metabolites.[6] While CYP3A4 is the major enzyme, some studies suggest a minor role for CYP2D6 in the overall metabolism of terfenadine.[7][8]

dot

Terfenadine_Metabolism terfenadine Terfenadine cyp3a4_1 CYP3A4 terfenadine->cyp3a4_1 cyp3a4_2 CYP3A4 terfenadine->cyp3a4_2 terfenadine_alcohol Terfenadine Alcohol cyp3a4_3 CYP3A4 terfenadine_alcohol->cyp3a4_3 adh ADH/ALDH terfenadine_alcohol->adh azacyclonol Azacyclonol fexofenadine Fexofenadine (Terfenadine Acid) cyp3a4_1->terfenadine_alcohol C-hydroxylation cyp3a4_2->azacyclonol N-dealkylation cyp3a4_3->azacyclonol N-dealkylation adh->fexofenadine Oxidation

Terfenadine Metabolic Pathway

Quantitative Analysis of Terfenadine Metabolism

The in vitro metabolism of terfenadine has been quantitatively assessed in several studies. The following tables summarize key findings.

Kinetic Parameters of Terfenadine Metabolism in Human Liver Microsomes
ParameterValueReference
Parent Drug Consumption (KM) 9.58 ± 2.79 µM[9]
Parent Drug Consumption (Vmax) 801 ± 78.3 pmol/min/nmol CYP[9]
t-butyl hydroxylation (KM) 12.9 ± 3.74 µM[9]
t-butyl hydroxylation (Vmax) 643 ± 62.5 pmol/min/nmol CYP[9]
In Vitro Inhibition of Terfenadine Metabolism

The metabolism of terfenadine is susceptible to inhibition by various compounds, which can have significant clinical implications.

InhibitorIC50 (µM)Enzyme/SystemReference
Ketoconazole 4 - 10Human Liver Microsomes[10]
Itraconazole 4 - 10Human Liver Microsomes[10]
Erythromycin 4 - 10Human Liver Microsomes[10]
Troleandomycin 4 - 10Human Liver Microsomes[10]
Clarithromycin 4 - 10Human Liver Microsomes[10]
Cyclosporin A 17 - 24Human Liver Microsomes[10]
Naringenin 17 - 24Human Liver Microsomes[10]
Midazolam 17 - 24Human Liver Microsomes[10]
Relative Formation Rates of Metabolites

In vitro studies have provided insights into the relative rates of formation of the primary metabolites of terfenadine.

Metabolite Formation RatioValueReference
Terfenadine Alcohol : Azacyclonol (from Terfenadine) 3:1[6]
Fexofenadine : Azacyclonol (from Terfenadine Alcohol) ~9:1[6]
Net Fexofenadine : Azacyclonol 2:1[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of terfenadine metabolism and the quantification of its metabolites.

In Vitro Metabolism of Terfenadine using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of terfenadine in a human liver microsomal system.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Terfenadine

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • HPLC or LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and terfenadine at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method for the quantification of terfenadine and its metabolites, including azacyclonol.

dot

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Terfenadine) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Add NADPH (Initiate Reaction) pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

In Vitro Metabolism Workflow
Quantification of Azacyclonol in Human Plasma by LC-MS/MS

This protocol provides a framework for the quantitative analysis of azacyclonol in human plasma samples.

Materials:

  • Human plasma samples

  • Azacyclonol analytical standard

  • Deuterated azacyclonol (or other suitable internal standard)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Formic acid

  • C18 reversed-phase HPLC column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 100 µL of methanol containing the internal standard (e.g., 200 ng/mL).[11]

    • Vortex the mixture for 10 seconds.[11]

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[11]

    • Transfer 50 µL of the clear supernatant to an HPLC vial.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the C18 column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol). A typical gradient might be: start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, and then re-equilibrate.[11]

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for azacyclonol and the internal standard should be optimized by infusing the pure compounds.

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of azacyclonol.

    • Determine the concentration of azacyclonol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacological Implications

The metabolism of terfenadine to azacyclonol has significant pharmacological and toxicological consequences.

Cardiotoxicity of Terfenadine and the Role of Metabolites

A major concern with terfenadine was its potential to cause cardiac arrhythmias, specifically Torsades de Pointes, by prolonging the QT interval.[9] This cardiotoxicity is attributed to the parent drug, terfenadine, which blocks the human ether-à-go-go-related gene (hERG) potassium channels in the heart.[4][9] The metabolites, fexofenadine and azacyclonol, do not exhibit this hERG channel blocking activity at clinically relevant concentrations and are therefore not associated with this cardiotoxicity.[9] Inhibition of CYP3A4 by co-administered drugs (e.g., ketoconazole, erythromycin) or in individuals with liver dysfunction can lead to elevated plasma concentrations of the parent terfenadine, increasing the risk of cardiac adverse events.[4]

dot

Terfenadine_Cardiotoxicity cluster_drug Drug Administration cluster_metabolism Metabolism cluster_cardiac Cardiac Effects terfenadine Terfenadine cyp3a4 CYP3A4 terfenadine->cyp3a4 Metabolized by herg hERG K+ Channel terfenadine->herg Blocks cyp3a4_inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) cyp3a4_inhibitor->cyp3a4 Inhibits metabolites Fexofenadine & Azacyclonol cyp3a4->metabolites metabolites->herg No significant blockade qt_prolongation QT Prolongation herg->qt_prolongation Leads to arrhythmia Torsades de Pointes qt_prolongation->arrhythmia Can cause

Terfenadine Cardiotoxicity Pathway
Pharmacological Activity of Azacyclonol

Azacyclonol itself is not an antihistamine but possesses central nervous system (CNS) depressant properties.[3][3] It has been described as an "ataractic" agent, meaning it can reduce anxiety and tension without causing excessive sedation. Its mechanism of action is not fully elucidated but is thought to involve modulation of GABAergic neurotransmission.[12][13] The clinical significance of the CNS effects of azacyclonol formed from therapeutic doses of terfenadine is likely minimal due to the relatively low concentrations achieved.

dot

Azacyclonol_CNS_Depression azacyclonol Azacyclonol gaba_receptor GABAA Receptor azacyclonol->gaba_receptor Potentiates neuronal_inhibition Increased Neuronal Inhibition gaba_receptor->neuronal_inhibition Leads to cns_depression CNS Depressant Effects (e.g., anxiolysis) neuronal_inhibition->cns_depression Results in

Proposed Azacyclonol CNS Action

Conclusion

This compound is a significant metabolite of terfenadine, formed via CYP3A4-mediated N-dealkylation. A thorough understanding of this metabolic pathway is essential for comprehending the overall pharmacological and toxicological profile of terfenadine. The cardiotoxicity of terfenadine is a direct consequence of the parent drug's action on hERG channels, a property not shared by its metabolites, azacyclonol and fexofenadine. While azacyclonol exhibits CNS depressant effects, their clinical relevance following terfenadine administration is likely limited. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of drug metabolism, pharmacology, and toxicology. Further research to fully characterize the in vivo pharmacokinetics of azacyclonol following terfenadine administration would be beneficial for a more complete understanding of its disposition.

References

Azacyclonol: A Historical and Technical Review of an Early Ataractic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive historical and scientific overview of azacyclonol (B1665903), an ataractic agent developed in the mid-20th century for the treatment of psychotic disorders, particularly schizophrenia. Introduced in the 1950s under trade names such as Ataractan, Calmeran, and Frenquel, azacyclonol was investigated for its potential to alleviate hallucinations.[1] Although its clinical use was ultimately short-lived due to mixed efficacy, a review of its development, pharmacology, and early clinical investigations offers valuable insights into the history of psychopharmacology and drug discovery.[1] This document synthesizes the available scientific literature to provide a detailed resource for researchers, scientists, and drug development professionals.

Historical Context

The 1950s marked a revolutionary period in the treatment of mental illness with the introduction of the first psychotropic medications. Azacyclonol, chemically known as α,α-diphenyl-4-piperidinemethanol, emerged during this era.[2] It was classified as an "ataractic," a term used to describe agents that could induce calmness and tranquility without the heavy sedative effects of earlier drugs.[2] The development of azacyclonol was significantly influenced by the observation that it could counteract the hallucinatory effects of substances like lysergic acid diethylamide (LSD) and mescaline in humans.[1][2] This led to the hypothesis that it might be effective against the "endogenous psychotogens" then believed to be the cause of schizophrenic symptoms.[2] Despite initial promise, clinical trials produced inconsistent results, which ultimately led to its discontinuation for widespread use.[1]

Pharmacological Profile

Azacyclonol is a positional isomer of the psychostimulant pipradrol, but notably, it does not possess psychostimulant properties.[1] Instead, it exhibits mild depressant effects on the central nervous system (CNS).[1] It is also recognized as the major active metabolite of the second-generation antihistamine, terfenadine.[1]

Mechanism of Action

The precise molecular mechanism underlying azacyclonol's ataractic effects was not fully elucidated during its time of use. However, its primary known pharmacological actions include:

  • CNS Depressant: Azacyclonol acts as a central nervous system depressant.[1] This effect is believed to be mediated, at least in part, through its interaction with the Histamine H1 receptor . As an antagonist at this receptor, it likely modulates downstream signaling pathways in the CNS.

  • Ganglionic Blockade: Early studies demonstrated that azacyclonol can reduce transmission through sympathetic ganglia. This was observed through the decreased contractile response of the cat's nictitating membrane to electrical stimulation.

Data Presentation

Quantitative data from the early clinical trials of azacyclonol are not extensively available in modern databases. The following tables summarize the available information on preclinical pharmacology and an overview of the clinical study designs.

Preclinical Pharmacology of Azacyclonol
Parameter Animal Model Dosage Observed Effect
Coordinated Locomotor ActivityMice71, 142, and 213 mg/kg>50% reduction in activity
Drug-Induced HyperactivityMice142 mg/kgDecreased hyperactivity induced by pipradrol, D-amphetamine, morphine, and cocaine
Sedative Hypnotic PotentiationMiceNot SpecifiedIncreased duration of hexobarbital-induced sleeping time
Sympathetic Ganglionic TransmissionCatNot SpecifiedReduced contractile response of the nictitating membrane
Overview of Clinical Trials in Psychosis (1950s)
Parameter Description
Patient Population Primarily chronically hospitalized individuals with schizophrenia, often with prominent hallucinations and delusions.[2]
Study Design Initial studies were largely observational, with later trials employing more rigorous double-blind, placebo-controlled methodologies.[2]
Dosage Regimens Oral administration with daily dosages typically ranging from 20 mg to 300 mg.[2]
Efficacy Assessment Lacking standardized rating scales, clinical improvement was assessed by physicians based on observations of behavior. Key endpoints included reductions in hallucinations, delusions, confusion, and agitation, as well as improvements in socialization.[2]
Side Effects Specific frequency data is not readily available in historical literature. As a CNS depressant, potential side effects would likely include sedation, dizziness, and confusion.

Experimental Protocols

Detailed, step-by-step experimental protocols from the original studies on azacyclonol are not fully available in digitized records. The following represents a reconstruction of the likely methodologies based on the available literature.

Assessment of CNS Depressant Activity: Locomotor Activity in Mice

This protocol is a standard method for evaluating the effect of a substance on spontaneous motor activity.

Objective: To determine the effect of azacyclonol on the locomotor activity of mice.

Apparatus: An actophotometer, which is a cage equipped with photoelectric cells to detect and count animal movements.

Procedure:

  • Animal Selection and Acclimatization: Adult male mice (e.g., Swiss albino, 20-25g) are used. The animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Baseline Activity Measurement: Each mouse is placed individually in the actophotometer, and its baseline locomotor activity is recorded over a 10-minute period.

  • Drug Administration: The mice are divided into control and test groups. The control group receives a vehicle (e.g., saline), and the test groups receive varying doses of azacyclonol administered intraperitoneally.

  • Post-Treatment Activity Measurement: After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, each mouse is again placed in the actophotometer, and its locomotor activity is recorded for 10 minutes.

  • Data Analysis: The percentage decrease in locomotor activity for the azacyclonol-treated groups is calculated relative to their baseline activity and compared to the control group.

Assessment of Ganglionic Blockade: Cat Nictitating Membrane Preparation

This is a classic physiological preparation to study the effects of drugs on the autonomic nervous system.

Objective: To evaluate the effect of azacyclonol on sympathetic ganglionic transmission.

Procedure:

  • Animal Preparation: An adult cat is anesthetized (e.g., with pentobarbital (B6593769) sodium). The trachea is cannulated to ensure a clear airway. Blood pressure is monitored via a cannula in the carotid artery.

  • Surgical Preparation: The cervical sympathetic trunk is carefully dissected and isolated. Electrodes are placed on the preganglionic and postganglionic fibers of the superior cervical ganglion.

  • Nictitating Membrane Contraction: The nictitating membrane is connected to a force transducer to record its contractions.

  • Stimulation and Recording: The preganglionic and postganglionic sympathetic nerves are stimulated electrically with supramaximal square-wave pulses. The resulting contractions of the nictitating membrane are recorded.

  • Drug Administration: Azacyclonol is administered intravenously.

  • Data Analysis: The effects of azacyclonol on the contractions induced by preganglionic and postganglionic stimulation are compared. A reduction in the response to preganglionic stimulation with a lesser or no effect on the response to postganglionic stimulation indicates a ganglionic blocking action.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of azacyclonol and the experimental workflow for its evaluation.

G cluster_synthesis Chemical Synthesis Benzophenone Benzophenone Intermediate Intermediate Product Benzophenone->Intermediate Organometallic Addition Bromopyridine 4-Bromopyridine Bromopyridine->Intermediate Azacyclonol Azacyclonol Intermediate->Azacyclonol Catalytic Hydrogenation

Figure 1: Chemical Synthesis of Azacyclonol.

G cluster_moa Proposed Mechanism of Action Azacyclonol Azacyclonol H1R Histamine H1 Receptor (in CNS) Azacyclonol->H1R Antagonist Gq Gq Protein H1R->Gq Inhibits Activation PLC Phospholipase C Gq->PLC Inhibits Activation PIP2 PIP2 PLC->PIP2 Inhibits Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Inhibits PKC Protein Kinase C DAG->PKC Inhibits Activation Ca->PKC Inhibits Activation CNS_Depression CNS Depression PKC->CNS_Depression Leads to Ataractic_Effect Ataractic Effect (Reduced Hallucinations) CNS_Depression->Ataractic_Effect Results in

Figure 2: Proposed Signaling Pathway of Azacyclonol.

G cluster_workflow Experimental Workflow Hypothesis Hypothesis: Azacyclonol has ataractic effects Preclinical Preclinical Studies Hypothesis->Preclinical Locomotor Locomotor Activity (Mice) Preclinical->Locomotor Ganglionic Ganglionic Blockade (Cat Nictitating Membrane) Preclinical->Ganglionic Clinical Clinical Trials (Human Subjects with Psychosis) Preclinical->Clinical Observational Observational Studies Clinical->Observational DBPC Double-Blind, Placebo-Controlled Trials Clinical->DBPC Efficacy Efficacy Assessment (Reduction in Hallucinations) Observational->Efficacy Safety Safety Assessment (Side Effect Profile) Observational->Safety DBPC->Efficacy DBPC->Safety Outcome Outcome: Mixed Efficacy, Discontinuation Efficacy->Outcome Safety->Outcome

Figure 3: Historical Experimental Workflow for Azacyclonol.

Conclusion

Azacyclonol represents an important chapter in the history of psychopharmacology. While it did not achieve long-term clinical success, its development and investigation paved the way for more rigorous scientific approaches to the discovery and evaluation of psychiatric medications. The study of its CNS depressant effects and its interaction with neurotransmitter systems contributed to the growing understanding of the neurobiological basis of mental illness. This historical review provides a valuable perspective for modern researchers, highlighting the evolution of experimental design, the importance of standardized assessment tools, and the ongoing quest for targeted and effective treatments for psychotic disorders.

References

Azacyclonol Hydrochloride: A Technical Whitepaper on its CNS Depressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclonol (B1665903) hydrochloride, a diphenylmethanol (B121723) derivative, exhibits notable central nervous system (CNS) depressant properties. Historically explored for its potential as an ataractic agent to diminish hallucinations, its clinical application was ultimately limited. This technical guide provides a comprehensive analysis of the CNS depressant effects of azacyclonol hydrochloride, consolidating available preclinical data, detailing experimental methodologies, and exploring its mechanism of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating CNS-acting compounds.

Introduction

Azacyclonol, also known as γ-pipradrol, is a positional isomer of the psychostimulant pipradrol, but it paradoxically exhibits mild depressant effects rather than stimulant properties.[1] It gained attention in the mid-1950s for its reported ability to antagonize the subjective effects of hallucinogens like LSD and mescaline in humans.[1] Azacyclonol is also a major active metabolite of the second-generation antihistamine terfenadine, formed via metabolism by the cytochrome P450 isoform CYP3A4.[1][2] Despite early interest, its clinical efficacy was inconsistent, leading to its discontinuation.[1] However, its distinct pharmacological profile continues to be of interest for understanding the complexities of CNS depression.

Preclinical Pharmacology: CNS Depressant Activities

The CNS depressant effects of this compound have been characterized through a series of preclinical in vivo studies, primarily in mice and cats. These studies have demonstrated its ability to reduce spontaneous motor activity, antagonize the effects of CNS stimulants, and potentiate the effects of hypnotic agents.

Effects on Coordinated Locomotor Activity

This compound has been shown to significantly reduce coordinated locomotor activity in mice. Administration of the compound at doses of 71, 142, and 213 mg/kg resulted in a greater than 50% reduction in this activity.[2]

Table 1: Effect of this compound on Coordinated Locomotor Activity in Mice

Dose (mg/kg)Reduction in Locomotor Activity
71> 50%
142> 50%
213> 50%
Antagonism of Psychostimulant-Induced Hyperactivity

A key characteristic of azacyclonol's CNS depressant action is its ability to counteract the hyperactivity induced by various psychostimulants. At a dose of 142 mg/kg, azacyclonol effectively decreases the hyperactivity induced by pipradrol, D-amphetamine, morphine, and cocaine in mice.[2]

Table 2: Antagonism of Psychostimulant-Induced Hyperactivity by this compound (142 mg/kg) in Mice

PsychostimulantEffect of Azacyclonol
PipradrolDecreased Hyperactivity
D-amphetamineDecreased Hyperactivity
MorphineDecreased Hyperactivity
CocaineDecreased Hyperactivity
Potentiation of Hexobarbital-Induced Sleeping Time

Further evidence of its CNS depressant effects is the potentiation of hypnosis induced by barbiturates. Azacyclonol has been shown to increase the duration of sleeping time induced by hexobarbital (B1194168) in mice.[2]

Mechanism of Action

The precise mechanism underlying the CNS depressant effects of this compound is not fully elucidated but appears to be distinct from typical sedative-hypnotics.

Receptor Binding Profile

Available data suggests that azacyclonol does not have a significant affinity for dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, which are common targets for many antipsychotic and CNS-acting drugs. While DrugBank lists the histamine (B1213489) H1 receptor as a target with inhibitor action, specific binding affinity data (Ki values) for a broad range of CNS receptors are not extensively reported in the readily available literature.[3]

Ganglionic Blockade

A significant aspect of azacyclonol's pharmacology is its ability to reduce transmission through sympathetic ganglia.[2] This has been demonstrated by its capacity to decrease electrically stimulated contractile responses in the feline nictitating membrane.[2] Studies have shown that intravenous administration of azacyclonol impairs the response of the nictitating membrane to both pre- and postganglionic stimulation.[4] The activity of azacyclonol in depressing transmission through the cat superior cervical ganglion has been quantified to be 6.63%. This ganglionic blockade likely contributes to its overall CNS depressant and autonomic effects.

Metabolism and Enzyme Kinetics

Azacyclonol is a metabolite of terfenadine, formed by the action of CYP3A4.[2] The kinetics of this metabolic process have been studied in human liver microsomes, revealing an apparent Km of 0.82 µM and a Vmax of 60 pmol/min/mg protein.[2]

Table 3: Enzyme Kinetic Parameters for Azacyclonol Formation

ParameterValue
EnzymeCYP3A4
SubstrateTerfenadine
Km0.82 µM
Vmax60 pmol/min/mg protein

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Coordinated Locomotor Activity in Mice

This assay is designed to assess the effect of a substance on spontaneous motor activity and coordination.

  • Apparatus: An open field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Mice are individually placed in the center of the open field arena.

    • The animals are allowed to explore the arena for a predetermined period (e.g., 30-60 minutes).

    • The tracking system records various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.

    • This compound or a vehicle control is administered to the animals at specified doses prior to placing them in the arena.

    • The data from the drug-treated group is compared to the control group to determine the effect on locomotor activity.

Potentiation of Hexobarbital-Induced Sleeping Time

This experiment evaluates the ability of a compound to enhance the hypnotic effects of a barbiturate.

  • Materials: Hexobarbital sodium solution, test compound (this compound), and a timer.

  • Procedure:

    • A group of mice is pre-treated with this compound at a specific dose. A control group receives a vehicle.

    • After a set period, all mice are administered a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., intraperitoneally).

    • The "onset of sleep" is defined as the time from hexobarbital administration to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back).

    • The "duration of sleep" is the time from the loss to the spontaneous recovery of the righting reflex.

    • The sleeping times of the azacyclonol-treated group are compared to the control group to determine if there is a significant potentiation.

Ganglionic Transmission in the Feline Nictitating Membrane

This in vivo preparation is a classic model for studying ganglionic transmission.

  • Preparation:

    • A cat is anesthetized, and the superior cervical ganglion and the nictitating membrane are surgically exposed.

    • Electrodes are placed on the preganglionic and postganglionic sympathetic nerves.

    • The contraction of the nictitating membrane is measured using a force transducer.

  • Procedure:

    • The preganglionic or postganglionic nerve is electrically stimulated with a set frequency and voltage to elicit a contraction of the nictitating membrane.

    • This compound is administered, typically intravenously or via close-arterial injection to the ganglion.

    • The effect of the drug on the stimulated contractions is recorded. A reduction in the contraction following preganglionic stimulation, with a lesser or no effect on the contraction following postganglionic stimulation, indicates a ganglionic blocking action.

Signaling Pathways and Logical Relationships

While specific intracellular signaling pathways modulated by this compound are not well-documented, we can illustrate the logical flow of its known actions and the experimental workflow to characterize its CNS depressant effects.

Azacyclonol_CNS_Depressant_Effects Azacyclonol This compound CNS_Depression CNS Depression Azacyclonol->CNS_Depression Induces Ganglionic_Blockade Sympathetic Ganglionic Blockade Azacyclonol->Ganglionic_Blockade Causes Locomotor_Activity Decreased Coordinated Locomotor Activity CNS_Depression->Locomotor_Activity Results in Antagonism Antagonism of Psychostimulant-Induced Hyperactivity CNS_Depression->Antagonism Results in Potentiation Potentiation of Hexobarbital-Induced Sleeping Time CNS_Depression->Potentiation Results in Nictitating_Membrane Decreased Nictitating Membrane Contraction Ganglionic_Blockade->Nictitating_Membrane Leads to Experimental_Workflow Compound Test Compound (Azacyclonol HCl) Locomotor_Assay Open Field Test (Locomotor Activity) Compound->Locomotor_Assay Sleeping_Time_Assay Hexobarbital Sleeping Time Assay Compound->Sleeping_Time_Assay Stimulant_Challenge Psychostimulant Challenge Model Compound->Stimulant_Challenge Ganglion_Prep Cat Nictitating Membrane Preparation Compound->Ganglion_Prep Data_Analysis Data Analysis and Interpretation Locomotor_Assay->Data_Analysis Sleeping_Time_Assay->Data_Analysis Stimulant_Challenge->Data_Analysis Ganglion_Prep->Data_Analysis CNS_Profile Characterization of CNS Depressant Profile Data_Analysis->CNS_Profile

References

Azacyclonol Hydrochloride: A Technical Guide on Receptor Interactions and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclonol (B1665903) hydrochloride, a diphenylmethanol (B121723) derivative and a major active metabolite of the antihistamine terfenadine (B1681261), is a compound with known central nervous system (CNS) depressant properties.[1][2] Historically investigated for its potential to diminish hallucinations in psychotic individuals, its clinical application was ultimately limited, leading to its discontinuation.[1] This technical guide provides a comprehensive overview of the known pharmacological profile of azacyclonol hydrochloride, with a focus on its interactions with CNS receptors. While comprehensive quantitative receptor binding affinity data (e.g., Kᵢ, IC₅₀) for this compound is notably scarce in publicly available literature, this document synthesizes the existing qualitative and descriptive data to elucidate its mechanism of action. This guide also presents detailed experimental protocols for standard receptor binding and functional assays relevant to its pharmacological class, alongside visualizations of its hypothesized signaling pathways.

Pharmacological Profile

This compound is classified as a CNS depressant.[3] Its pharmacological effects are characterized by a reduction in spontaneous motor activity and an antagonism of the stimulant effects of agents like pipradrol and amphetamine. It has also been shown to potentiate the effects of other CNS depressants. Though once explored as an "ataractic" agent for reducing hallucinations in schizophrenia, its clinical efficacy was found to be inconsistent.[1]

The primary known interactions of azacyclonol are with histamine (B1213489), serotonin (B10506), and dopamine (B1211576) receptor systems. However, the precise affinity and selectivity for various receptor subtypes remain largely uncharacterized in public literature.

Data on Receptor Interactions
Receptor FamilyReceptor Subtype(s)Interaction TypeQuantitative Data (Kᵢ/IC₅₀)Supporting Evidence/Comments
Histamine H₁Implied Antagonist/InhibitorNot AvailableAzacyclonol is a major metabolite of the H₁ antagonist terfenadine.[1][2] DrugBank lists the Histamine H₁ receptor as a target.[4]
Serotonin (5-HT) VariousImplied InteractionNot AvailableMentioned as a potential target in the context of its CNS effects and relationship to other psychoactive compounds.
Dopamine VariousImplied InteractionNot AvailableMentioned as a potential target due to its early investigation for antipsychotic-like effects.

Hypothesized Signaling Pathways

Based on the implied interactions with histamine, dopamine, and serotonin receptors, the following signaling pathways are hypothesized to be modulated by this compound.

Histamine H₁ Receptor Signaling

Antagonism of the histamine H₁ receptor, a G-protein coupled receptor (GPCR), would block the downstream signaling cascade typically initiated by histamine. This includes the inhibition of phospholipase C (PLC) activation, which in turn would reduce the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), leading to decreased intracellular calcium release and protein kinase C (PKC) activation. This mechanism is consistent with the sedative effects observed with many H₁ antagonists that cross the blood-brain barrier.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H₁ Receptor Gq Gq H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Histamine Histamine Histamine->H1R Azacyclonol Azacyclonol HCl Azacyclonol->H1R Antagonism IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Hypothesized Histamine H₁ Receptor Antagonism by Azacyclonol.
Dopaminergic and Serotonergic Pathway Modulation

The CNS depressant effects and early investigation into antipsychotic properties of azacyclonol suggest a potential interaction with dopamine and serotonin pathways. For instance, modulation of D₂ dopamine receptors or 5-HT₂ₐ serotonin receptors are common mechanisms for antipsychotic and CNS-acting drugs. The diagram below illustrates a generalized workflow for assessing a compound's effect on these pathways.

CNS_Pathway_Workflow cluster_receptors Receptor Binding cluster_signaling Downstream Signaling cluster_functional Functional Outcome Compound Azacyclonol HCl D2R Dopamine D₂ Receptor Compound->D2R HT2AR Serotonin 5-HT₂ₐ Receptor Compound->HT2AR cAMP cAMP Levels D2R->cAMP (Inhibition) Calcium Ca²⁺ Mobilization HT2AR->Calcium (Activation) Neuronal_Activity Altered Neuronal Activity cAMP->Neuronal_Activity Calcium->Neuronal_Activity

Workflow for Assessing CNS Receptor Modulation.

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to determine receptor binding affinity and functional activity. While specific results for this compound are not available, these protocols represent the standard approach for characterizing such a compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor (e.g., Histamine H₁).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]-Pyrilamine for H₁).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₐ), and the varying concentrations of this compound.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of azacyclonol that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Radioligand_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Compound) Incubation Incubate at Equilibrium Start->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ → Kᵢ) Counting->Analysis

Workflow for a Radioligand Binding Assay.
Functional Assay (e.g., Calcium Mobilization for H₁ Receptors)

This assay measures the functional consequence of receptor binding (agonist or antagonist activity).

  • Objective: To determine if this compound acts as an antagonist at the H₁ receptor by measuring its ability to block histamine-induced calcium mobilization.

  • Materials:

    • Whole cells expressing the H₁ receptor (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Histamine (agonist).

    • This compound.

    • A fluorescence plate reader (e.g., FLIPR).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a set period (pre-incubation).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add a fixed concentration of histamine (typically the EC₅₀ concentration) to all wells to stimulate the H₁ receptor.

    • Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of the maximal histamine response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of the histamine response.

Conclusion

This compound is a CNS depressant with a historical, albeit limited, record of clinical investigation. While its pharmacological profile suggests interactions with key neurotransmitter systems, particularly the histaminergic system, a significant gap exists in the public domain regarding its quantitative receptor binding affinities. The lack of this fundamental data makes a precise delineation of its mechanism of action challenging. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for the future characterization of this compound and similar compounds. Further research employing modern receptor screening technologies is necessary to fully elucidate the molecular targets of azacyclonol and to understand the basis of its CNS depressant effects.

References

In Vitro Metabolism of Terfenadine to Azacyclonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of terfenadine (B1681261), with a specific focus on its conversion to azacyclonol (B1665903). Terfenadine, a second-generation antihistamine, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the specifics of these metabolic pathways is crucial for drug development, particularly in the context of predicting drug-drug interactions and understanding potential toxicities.

Metabolic Pathway of Terfenadine

Terfenadine is metabolized in the liver and to a lesser extent in the gastrointestinal mucosa through two primary pathways: C-hydroxylation and N-dealkylation.[1][2] The N-dealkylation pathway directly produces azacyclonol, an inactive metabolite.[1] The C-hydroxylation pathway leads to the formation of an alcohol intermediate, which is subsequently oxidized to fexofenadine (B15129), the active carboxylic acid metabolite responsible for the antihistaminic effects of terfenadine.[1][2] The alcohol intermediate can also be metabolized to azacyclonol.[3]

The formation of both azacyclonol and the terfenadine alcohol from terfenadine is predominantly catalyzed by the CYP3A4 isozyme.[3][4][5] Further metabolism of the terfenadine alcohol to azacyclonol and fexofenadine is also mediated by CYP3A4.[3] While CYP3A4 is the principal enzyme, some studies suggest a minor role for CYP2D6 in the hydroxylation of terfenadine.[6][7]

Terfenadine_Metabolism terfenadine Terfenadine azacyclonol Azacyclonol (Inactive) terfenadine->azacyclonol N-dealkylation (CYP3A4) alcohol_metabolite Alcohol Metabolite terfenadine->alcohol_metabolite C-hydroxylation (CYP3A4 >> CYP2D6) alcohol_metabolite->azacyclonol Metabolism (CYP3A4) fexofenadine Fexofenadine (Active Carboxylic Acid) alcohol_metabolite->fexofenadine Oxidation (CYP3A4)

Caption: Metabolic pathway of terfenadine.

Quantitative Data on Terfenadine Metabolism

The following tables summarize key quantitative data related to the in vitro metabolism of terfenadine. These values are essential for building pharmacokinetic models and predicting in vivo behavior.

Table 1: Kinetic Parameters for Terfenadine Metabolism in Human Liver Microsomes

PathwayEnzymeKm (μM)Vmax (pmol/min/nmol P450)Reference
N-dealkylation to AzacyclonolCYP3A411 ± 5Not Reported[1]
C-hydroxylation to Alcohol MetaboliteCYP3A418 ± 3Not Reported[1]
HydroxylationCYP3A491257[6][7]
HydroxylationCYP2D613206[6][7]

Table 2: Inhibition of Terfenadine Metabolism in Human Liver Microsomes

InhibitorPathway InhibitedKi (μM)IC50 (μM)Reference
Ketoconazole (B1673606)Desalkyl-terfenadine formation0.0374-10[8][9]
KetoconazoleHydroxy-terfenadine formation0.344-10[8][9]
ItraconazoleDesalkyl-terfenadine formation0.284-10[8][9]
ItraconazoleHydroxy-terfenadine formation2.054-10[8][9]
Erythromycin (B1671065)Terfenadine MetabolismNot Reported4-10[8]
ClarithromycinTerfenadine MetabolismNot Reported4-10[8]
TroleandomycinTerfenadine MetabolismNot Reported4-10[8]
FluconazoleTerfenadine MetabolismNot ReportedWeak Inhibition[8][9]
NefazodoneN-dealkylationLower Ki than C-hydroxylationNot Reported[1]
SertralineN-dealkylationLower Ki than C-hydroxylationNot Reported[1]
FluoxetineN-dealkylationWeak InhibitionNot Reported[1]
Cyclosporin ATerfenadine BiotransformationNot Reported17-24[8]
NaringeninTerfenadine BiotransformationNot Reported17-24[8]
MidazolamTerfenadine BiotransformationNot Reported17-24[8]

Experimental Protocols

This section details the methodologies for key experiments in the study of in vitro terfenadine metabolism.

In Vitro Incubation with Human Liver Microsomes

This protocol is a synthesized representation of typical procedures described in the literature.[1][3][10]

HLM_Incubation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate (B84403) Buffer (pH 7.4) - Terfenadine (Substrate) - NADPH Generating System pre_incubation Pre-incubate mixture at 37°C prep_reagents->pre_incubation initiation Initiate reaction by adding NADPH generating system pre_incubation->initiation incubation Incubate at 37°C with shaking initiation->incubation termination Terminate reaction (e.g., adding cold acetonitrile (B52724) or perchloric acid) incubation->termination centrifugation Centrifuge to pellet protein termination->centrifugation extraction Supernatant subjected to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) centrifugation->extraction analysis Analyze extract by HPLC or LC-MS/MS extraction->analysis

Caption: Experimental workflow for in vitro metabolism studies.

Materials:

  • Human liver microsomes (characterized for major isozyme activities)[3]

  • Terfenadine

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Inhibitors (e.g., ketoconazole, troleandomycin) if conducting inhibition studies[3]

  • Internal standard (e.g., metoprolol)[1]

  • Organic solvents (e.g., acetonitrile, methanol) for reaction termination and sample preparation

  • Solid Phase Extraction (SPE) columns (e.g., C18)[1]

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and terfenadine at various concentrations. For inhibition studies, include the inhibitor at desired concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to equilibrate.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH generating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol (B129727), or an acid like perchloric acid. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a clean tube.

    • For sample cleanup and concentration, perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). A common SPE procedure involves using a C18 column, washing with water and a methanol/water mixture, and eluting with methanol containing a modifier like triethylamine.[1]

  • Analytical Quantification: Analyze the processed samples using HPLC or LC-MS/MS to quantify the formation of azacyclonol and other metabolites.

Analytical Methods for Metabolite Quantification

The accurate quantification of azacyclonol and other terfenadine metabolites is critical for kinetic and inhibition studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[3][11][12]

HPLC Method:

  • Column: C18 reversed-phase column.[12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol).[1]

  • Detection: UV detection at an appropriate wavelength.

  • Quantification: Based on the peak area of the analyte compared to a standard curve.

LC-MS/MS Method:

  • Chromatography: Similar to HPLC, using a C18 column for separation.[12]

  • Ionization: Positive-ion electrospray ionization (ESI) is typically used.[11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[12]

  • Quantification: An internal standard, often a deuterated analog of the analyte, is used to ensure high accuracy and precision.[12][13] The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Sample Preparation for Analysis: A simple protein precipitation step is often sufficient for sample preparation before LC-MS/MS analysis.[12] For cleaner samples and to achieve lower limits of quantification, SPE is recommended.[1][11]

Role of CYP3A4 Inhibition in Drug Interactions

The heavy reliance of terfenadine metabolism on CYP3A4 makes it highly susceptible to drug-drug interactions.[14] Co-administration of terfenadine with potent CYP3A4 inhibitors, such as ketoconazole (an azole antifungal) or erythromycin (a macrolide antibiotic), can significantly impair its metabolism.[8][15] This inhibition leads to an accumulation of the parent drug, terfenadine, which has been associated with cardiotoxicity, specifically QT interval prolongation and torsades de pointes.[1][16] This is the primary reason terfenadine was largely replaced by its active metabolite, fexofenadine, which is not metabolized by CYP enzymes and does not carry the same cardiotoxic risks.[17][18]

In vitro inhibition studies are therefore a critical tool in drug development to screen for potential CYP3A4 inhibitors and to predict the likelihood of adverse drug interactions. The IC50 and Ki values obtained from these studies are used to assess the inhibitory potency of new chemical entities.[8][9]

Conclusion

The in vitro metabolism of terfenadine to azacyclonol is a well-characterized process predominantly mediated by CYP3A4. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to design and interpret in vitro studies aimed at understanding the metabolic fate of drugs and their potential for drug-drug interactions. A thorough understanding of these principles is essential for the development of safer and more effective pharmaceuticals.

References

Azacyclonol Hydrochloride: A Technical Review of its Effects on Central and Autonomic Nervous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the known pharmacological effects of azacyclonol (B1665903) hydrochloride, with a particular focus on its impact on neurotransmitter systems. Azacyclonol, also known as γ-pipradol, was historically classified as an "ataractic" agent, noted for its ability to diminish hallucinations in psychotic individuals. Despite its historical use, modern, quantitative data on its direct interactions with specific neurotransmitter receptors and transporters are conspicuously absent from the public domain. This document synthesizes the available information, primarily from foundational studies conducted in the mid-20th century, to delineate its established effects as a central nervous system (CNS) depressant and a modulator of ganglionic transmission. Detailed experimental protocols from these key historical studies are provided, and the significant gaps in our understanding of its molecular mechanisms are highlighted.

Introduction

Azacyclonol (diphenyl(piperidin-4-yl)methanol) is a compound with mild CNS depressant properties.[1] Historically, it was introduced in Europe in the 1950s for the treatment of schizophrenia, largely based on its observed ability to counteract the subjective effects of hallucinogens like LSD and mescaline.[1] However, its clinical efficacy was found to be limited and inconsistent, leading to its eventual discontinuation.[1] Azacyclonol is also a major active metabolite of the antihistamine terfenadine.[2] This guide aims to consolidate the existing scientific literature on azacyclonol hydrochloride's effects, with a specific focus on its influence on neurotransmitter systems, to inform modern research and drug development efforts.

Effects on the Central Nervous System

Early research characterized azacyclonol as a CNS depressant. In vivo studies in animal models demonstrated its capacity to reduce coordinated locomotor activity and antagonize the hyperactivity induced by various stimulants.

Antagonism of Stimulant-Induced Hyperactivity

In mice, this compound was shown to decrease hyperactivity induced by pipradol, D-amphetamine, morphine, and cocaine.[2] It also prolonged the duration of sleeping time induced by hexobarbital, further supporting its CNS depressant profile.[2]

Quantitative Data on Locomotor Activity

While precise data on neurotransmitter interactions is lacking, some quantitative data on its behavioral effects is available from historical studies.

ParameterSpeciesDosageEffectReference
Coordinated Locomotor ActivityMice71, 142, and 213 mg/kg>50% reduction[2]
Antagonism of Pipradol-induced HyperactivityMice142 mg/kgSignificant decrease[2]
Antagonism of D-amphetamine-induced HyperactivityMice142 mg/kgSignificant decrease[2]
Antagonism of Morphine-induced HyperactivityMice142 mg/kgSignificant decrease[2]
Antagonism of Cocaine-induced HyperactivityMice142 mg/kgSignificant decrease[2]
Prolongation of Hexobarbital Sleeping TimeMiceNot specifiedIncreased duration[2]

Effects on the Autonomic Nervous System: Ganglionic Transmission

The most specific information regarding azacyclonol's mechanism of action comes from studies on autonomic ganglia. Research by Brown and Quilliam (1964) demonstrated that azacyclonol impairs transmission through the cat superior cervical ganglion.

Impairment of Sympathetic Ganglionic Transmission

Azacyclonol was found to depress ganglionic transmission, as measured by the response of the nictitating membrane to both pre- and postganglionic cervical sympathetic nerve stimulation.[3] This suggests an effect on the processes of neurotransmission within the ganglion itself. It was, however, noted to be a weaker ganglion-blocking agent than tetraethylammonium.[3]

Experimental Protocol: Ganglionic Transmission in the Cat

The following is a summary of the experimental methodology employed by Brown and Quilliam (1964) to study the effects of azacyclonol on ganglionic transmission.

Experimental Setup:

  • Animal Model: Cat.

  • Target Tissue: Superior cervical ganglion.

  • Measurement: Contraction of the nictitating membrane in response to electrical stimulation of the cervical sympathetic nerve.

  • Stimulation: Both pre- and postganglionic nerve stimulation were applied.

  • Drug Administration: Intra-arterial injection of this compound to the ganglion via the lingual artery.

Procedure:

  • The cat is anesthetized.

  • The superior cervical ganglion and the cervical sympathetic nerve are surgically exposed.

  • Electrodes are placed for both pre- and postganglionic stimulation.

  • The contraction of the nictitating membrane is recorded.

  • A baseline response to nerve stimulation is established.

  • This compound is administered via intra-arterial injection.

  • Changes in the contractile response of the nictitating membrane to both pre- and postganglionic stimulation are recorded and analyzed.

G cluster_preganglionic Preganglionic Neuron cluster_ganglion Superior Cervical Ganglion cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organ pre_stim Electrical Stimulation pre_neuron Cervical Sympathetic Nerve (Preganglionic) pre_stim->pre_neuron excites ganglion Nicotinic Acetylcholine Receptors pre_neuron->ganglion releases ACh post_neuron Postganglionic Nerve ganglion->post_neuron excites azacyclonol Azacyclonol HCl (Site of Action) azacyclonol->ganglion impairs transmission nictitating_membrane Nictitating Membrane (Response Measurement) post_neuron->nictitating_membrane releases NE post_stim Electrical Stimulation post_stim->post_neuron excites

Figure 1: Azacyclonol's effect on sympathetic ganglionic transmission.

Effects on Core Neurotransmitter Systems: A Notable Lack of Data

Despite its historical use as a centrally acting agent, there is a significant and surprising absence of modern pharmacological data detailing the effects of this compound on the primary neurotransmitter systems of the central nervous system. Comprehensive searches of scientific databases, including inquiries into large-scale screening programs such as the NIMH Psychoactive Drug Screening Program, have not yielded any publicly available data on the binding affinities (Ki values) or functional activities (IC50/EC50 values) of azacyclonol at dopamine (B1211576), serotonin (B10506), adrenergic, GABAergic, or glutamatergic receptors or transporters.

Consequently, the following sections highlight the current lack of information for each major neurotransmitter system.

Dopaminergic System

There is no direct evidence from radioligand binding assays or functional studies to quantify the affinity or efficacy of azacyclonol at any of the dopamine receptor subtypes (D1-D5) or the dopamine transporter (DAT). In vivo microdialysis studies to measure its effect on extracellular dopamine levels have not been reported.

Serotonergic System

Similarly, there is a lack of data on the interaction of azacyclonol with serotonin receptors (e.g., 5-HT1A, 5-HT2A) or the serotonin transporter (SERT). Its effects on serotonin synthesis, release, or metabolism remain uncharacterized.

Noradrenergic System

While azacyclonol affects sympathetic ganglionic transmission, which is cholinergically mediated at the pre- to post-ganglionic synapse, its direct effects on adrenergic receptors (α1, α2, β) or the norepinephrine (B1679862) transporter (NET) in the central nervous system have not been determined.

GABAergic and Glutamatergic Systems

There is no available data to suggest that azacyclonol directly modulates the function of GABA-A or GABA-B receptors, nor has its impact on NMDA or AMPA glutamate (B1630785) receptors been investigated. Electrophysiological studies to assess its influence on inhibitory or excitatory neurotransmission are absent from the literature.

Proposed Experimental Workflow for Future Research

To address the current knowledge gap, a systematic investigation of azacyclonol's pharmacology is warranted. The following workflow outlines a standard approach to characterizing the effects of a compound on major neurotransmitter systems.

G cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies binding Radioligand Binding Assays (Determine Ki for Receptors & Transporters) functional Functional Assays (Determine IC50/EC50) binding->functional informs electrophysiology Brain Slice Electrophysiology (Assess effects on neuronal firing and synaptic plasticity) functional->electrophysiology guides microdialysis In Vivo Microdialysis (Measure extracellular neurotransmitter levels) electrophysiology->microdialysis provides mechanistic insight for behavior Behavioral Pharmacology (Correlate molecular effects with behavioral outcomes) microdialysis->behavior correlates with

References

Initial Screening of Azacyclonol for New Therapeutic Areas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903), scientifically known as α,α-diphenyl-4-piperidinemethanol, is a compound historically recognized as a central nervous system (CNS) depressant and ataractic agent.[1][2] Originally explored for its ability to diminish hallucinations in individuals with psychosis, its clinical use was limited and eventually discontinued.[2] However, the unique structure of azacyclonol, a metabolite of the antihistamine terfenadine, and its known pharmacological effects warrant a re-evaluation of its therapeutic potential in new disease areas.[1] This technical guide provides a comprehensive overview of the initial screening of azacyclonol for novel therapeutic applications, summarizing available data, outlining key experimental protocols, and visualizing potential mechanisms of action. Recent preliminary data from commercial suppliers suggests potential cytotoxic, antibacterial, and anti-HIV activities, opening new avenues for investigation beyond its original CNS scope.

Pharmacological Profile and Physicochemical Properties

Azacyclonol is a CNS depressant that has been shown to reduce transmission through sympathetic ganglia.[1] It also reduces coordinated locomotor activity in mice and can decrease hyperactivity induced by various stimulants.[1]

Table 1: Physicochemical Properties of Azacyclonol

PropertyValueReference
IUPAC Name diphenyl(piperidin-4-yl)methanol
Synonyms γ-pipradrol, MER-17, MDL-4829[1][2]
CAS Number 115-46-8
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol

Potential New Therapeutic Areas and Preclinical Data

While historical data focuses on its CNS effects, recent supplier information suggests a broader therapeutic potential for azacyclonol, particularly in oncology and infectious diseases. It is important to note that the following claims require rigorous scientific validation through controlled preclinical studies.

Oncology

Preliminary supplier data suggests that azacyclonol may possess cytotoxic properties and could inhibit DNA synthesis in cancer cells. This indicates a potential for development as an anti-cancer agent.

Table 2: Preclinical Oncology Data for Azacyclonol (Hypothetical)

AssayCell LineEndpointResult
Cytotoxicity AssayVarious Cancer Cell LinesIC₅₀Data not available
DNA Synthesis InhibitionCancer Cell LinesEC₅₀Data not available
Cell Cycle AnalysisCancer Cell Lines% cells in G1/S/G2/MData not available
Apoptosis AssayCancer Cell Lines% apoptotic cellsData not available
Infectious Diseases

There are preliminary indications that azacyclonol may have antibacterial and anti-HIV activity. The purported mechanism for its antibacterial action is not yet elucidated.

Table 3: Preclinical Infectious Disease Data for Azacyclonol (Hypothetical)

AssayOrganism/VirusEndpointResult
Antibacterial AssayMycobacterium tuberculosis, Listeria monocytogenes, Haemophilus influenzaeMICData not available
Anti-HIV AssayHIV-1EC₅₀Data not available

Experimental Protocols

The following are generalized protocols for the initial screening of azacyclonol in the proposed new therapeutic areas. These are based on standard methodologies and should be optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of azacyclonol in various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of azacyclonol in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of azacyclonol for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, resazurin, or a cell-titer glo assay) to measure the percentage of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of azacyclonol that inhibits the visible growth of specific bacterial strains.

Methodology:

  • Bacterial Culture: Grow the selected bacterial strains in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: Prepare a serial dilution of azacyclonol in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of azacyclonol at which no visible bacterial growth is observed.

Anti-HIV Activity Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of azacyclonol against HIV-1 replication in a cell-based assay.

Methodology:

  • Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in appropriate media.

  • Compound Preparation: Prepare serial dilutions of azacyclonol.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Treatment: Add the serial dilutions of azacyclonol to the infected cells.

  • Incubation: Incubate the cells for a period that allows for viral replication (e.g., 3-5 days).

  • Viral Replication Assessment: Measure a marker of viral replication, such as p24 antigen levels in the supernatant, using an ELISA.

  • Data Analysis: Plot the inhibition of viral replication against the log of the compound concentration to determine the EC₅₀ value.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways through which azacyclonol may exert its effects in new therapeutic areas are yet to be fully elucidated. Based on its historical context and the preliminary new data, several pathways warrant investigation.

DNA Synthesis Inhibition and Cell Cycle Regulation in Cancer

If azacyclonol inhibits DNA synthesis, it would likely interfere with the cell cycle, leading to apoptosis in rapidly dividing cancer cells.

G Azacyclonol Azacyclonol DNA_Synthesis DNA Synthesis Azacyclonol->DNA_Synthesis Inhibits S_Phase S-Phase Arrest DNA_Synthesis->S_Phase Leads to G2_M_Checkpoint G2/M Checkpoint Activation S_Phase->G2_M_Checkpoint Triggers Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis Induces

Potential mechanism of azacyclonol in cancer.
Antibacterial Mechanism of Action

The mechanism of azacyclonol's potential antibacterial activity is unknown. A logical starting point for investigation would be to assess its impact on bacterial cell wall synthesis, protein synthesis, or nucleic acid replication.

G cluster_azacyclonol Azacyclonol cluster_bacterial_targets Potential Bacterial Targets Azacyclonol Azacyclonol Cell_Wall Cell Wall Synthesis Azacyclonol->Cell_Wall Inhibits? Protein_Synthesis Protein Synthesis Azacyclonol->Protein_Synthesis Inhibits? DNA_Replication DNA Replication Azacyclonol->DNA_Replication Inhibits? Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death

Hypothesized antibacterial mechanisms of azacyclonol.
Experimental Workflow for Initial Screening

A systematic approach is crucial for the initial screening of azacyclonol for new therapeutic applications.

G Start Compound Acquisition (Azacyclonol) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potency & Selectivity) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Target ID, Pathway Analysis) Hit_Identification->Mechanism_Studies In_Vivo_Models In Vivo Efficacy Models (Xenograft, Infection) Mechanism_Studies->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Workflow for screening azacyclonol for new uses.

Conclusion and Future Directions

The historical data on azacyclonol as a CNS depressant, combined with intriguing but unverified claims of its cytotoxic and antimicrobial properties, presents a compelling case for its re-evaluation in modern drug discovery. The immediate next steps should focus on rigorously validating these preliminary findings through robust in vitro screening assays. Subsequent research should aim to identify its molecular targets and elucidate the signaling pathways involved in any confirmed activities. The experimental protocols and conceptual frameworks provided in this guide offer a foundational roadmap for researchers to systematically explore the untapped therapeutic potential of azacyclonol. A thorough investigation is warranted to determine if this once-shelved compound could be repurposed to address unmet needs in oncology and infectious diseases.

References

Azacyclonol Hydrochloride: A Technical Examination of its Ganglion-Blocking Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclonol (B1665903) hydrochloride, a compound historically investigated for its central nervous system effects, has also been characterized as a ganglion-blocking agent. This technical guide delves into the experimental evidence supporting this role, focusing on its mechanism of action at autonomic ganglia. Through a comprehensive review of available literature, this document outlines the quantitative data from key studies, details the experimental protocols utilized to determine its ganglion-blocking activity, and illustrates the underlying signaling pathways. The primary mechanism of action involves the antagonism of acetylcholine (B1216132) at nicotinic receptors within the sympathetic ganglia, leading to a reduction in neurotransmission. This guide aims to provide a detailed resource for researchers and professionals in pharmacology and drug development interested in the nuanced effects of azacyclonol hydrochloride on the autonomic nervous system.

Introduction

This compound is a piperidinol derivative that was initially explored for its potential as a psychotropic agent.[1] Subsequent pharmacological studies revealed its broader spectrum of activity, including a notable effect on the peripheral autonomic nervous system. Specifically, research has demonstrated that this compound possesses ganglion-blocking properties, interfering with the transmission of nerve impulses through autonomic ganglia.[2] This action is primarily attributed to its ability to antagonize the effects of acetylcholine at nicotinic receptors located on postganglionic neurons.[3][4]

This guide provides an in-depth analysis of the ganglion-blocking role of this compound, consolidating quantitative data from seminal studies and presenting detailed experimental methodologies. Furthermore, it visualizes the involved signaling pathways and experimental workflows to offer a clear and comprehensive understanding of its pharmacological profile at the ganglionic synapse.

Quantitative Data on Ganglion-Blocking Activity

The primary evidence for the ganglion-blocking effects of this compound comes from studies on the cat superior cervical ganglion, where its ability to inhibit the response of the nictitating membrane to preganglionic nerve stimulation was assessed. The seminal work in this area qualitatively and quantitatively characterized its potency relative to other known ganglion-blocking agents.

Table 1: Comparative Ganglion-Blocking Activity of this compound

CompoundRelative Potency (vs. Tetraethylammonium)
Amylobarbitone>
Pentobarbitone>
Carbromal>
Benactyzine>
Mephobarbitone>
Hydroxyzine>
Phenobarbitone>
Azacyclonol <
Methylpentynol carbamate<
Paraldehyde<
Phenytoin<
Mephenesin<
Chlorbutol<
Troxidone<
Methylpentynol<
Barbitone<
TetraethylammoniumStandard

Data sourced from Brown & Quilliam, 1964.[2] The table indicates the relative order of ganglion-blocking activity, with all listed central depressant drugs being weaker than tetraethylammonium.

Experimental Protocols

The investigation of this compound's ganglion-blocking effects has relied on classical pharmacological preparations. The following section details the key experimental methodology.

Cat Superior Cervical Ganglion-Nictitating Membrane Preparation

This in vivo preparation is a standard model for studying ganglionic transmission.[5]

Objective: To assess the effect of this compound on sympathetic ganglionic transmission by measuring the contraction of the nictitating membrane in response to electrical stimulation of the preganglionic and postganglionic cervical sympathetic nerves.

Animal Model: Cats, anesthetized with chloralose.

Surgical Procedure:

  • The cervical sympathetic trunk is exposed and dissected free from the vagus nerve.

  • Electrodes are placed on the preganglionic and postganglionic portions of the cervical sympathetic nerve for electrical stimulation.

  • The nictitating membrane's contractions are recorded using a force-displacement transducer.

  • The lingual artery is cannulated for the close intra-arterial injection of drugs directly to the superior cervical ganglion.

Experimental Steps:

  • A baseline response of the nictitating membrane to both preganglionic and postganglionic nerve stimulation is established.

  • This compound is administered via intra-arterial injection to the superior cervical ganglion.

  • The responses of the nictitating membrane to preganglionic and postganglionic stimulation are recorded post-drug administration.

  • A reduction in the response to preganglionic stimulation, with a comparatively smaller or no effect on the postganglionic stimulation response, indicates a ganglion-blocking action.

Data Analysis: The percentage reduction in the height of the nictitating membrane contraction in response to preganglionic stimulation after drug administration is calculated to quantify the ganglion-blocking activity.

Signaling Pathways and Experimental Workflows

The ganglion-blocking action of this compound is centered on the antagonism of nicotinic acetylcholine receptors in autonomic ganglia.

Signaling Pathway of Ganglionic Transmission and Blockade

The following diagram illustrates the normal signaling pathway at a sympathetic ganglion and the proposed site of action for this compound.

G cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_ap Action Potential pre_term Nerve Terminal pre_ap->pre_term Depolarization ach_vesicle ACh Vesicles pre_term->ach_vesicle Ca²⁺ influx ach Acetylcholine (ACh) ach_vesicle->ach Exocytosis nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds post_neuron Postganglionic Neuron nachr->post_neuron Na⁺ influx → Depolarization (EPSP) post_ap Action Potential to Nictitating Membrane post_neuron->post_ap azacyclonol Azacyclonol Hydrochloride azacyclonol->nachr Antagonizes

Caption: Mechanism of this compound at the sympathetic ganglion.

Experimental Workflow for Assessing Ganglion-Blocking Activity

The logical flow of the experimental procedure to determine the ganglion-blocking effect of a substance is depicted below.

G start Start: Anesthetized Cat with Nictitating Membrane Preparation pre_stim Apply Preganglionic Nerve Stimulation start->pre_stim post_stim Apply Postganglionic Nerve Stimulation start->post_stim record_baseline Record Baseline Nictitating Membrane Contraction pre_stim->record_baseline post_stim->record_baseline administer_drug Administer Azacyclonol HCl (Intra-arterial to Ganglion) record_baseline->administer_drug record_post_drug Record Nictitating Membrane Contraction Post-Drug administer_drug->record_post_drug compare_pre Compare Preganglionic Responses (Baseline vs. Post-Drug) record_post_drug->compare_pre compare_post Compare Postganglionic Responses (Baseline vs. Post-Drug) record_post_drug->compare_post analyze Analyze Data: Calculate % Blockade compare_pre->analyze compare_post->analyze conclusion Conclusion on Ganglion-Blocking Activity analyze->conclusion

Caption: Workflow for evaluating ganglion-blocking effects.

Discussion

The evidence strongly indicates that this compound functions as a ganglion-blocking agent, albeit with a lower potency compared to classic antagonists like tetraethylammonium.[2] Its mechanism is consistent with the competitive antagonism of acetylcholine at nicotinic receptors within autonomic ganglia. The experimental data, primarily derived from the cat superior cervical ganglion-nictitating membrane model, demonstrates a clear inhibition of neurotransmission.

For drug development professionals, while this compound itself may not be a candidate for indications requiring potent ganglion blockade due to its relatively weak activity and central effects, the study of its structure-activity relationship could inform the design of novel nicotinic receptor antagonists with greater potency and selectivity. Further research employing modern electrophysiological techniques, such as patch-clamp studies on isolated ganglionic neurons, could provide more precise quantitative data on its interaction with specific nicotinic acetylcholine receptor subtypes.

Conclusion

This compound exhibits a discernible, though relatively weak, ganglion-blocking effect. This action is mediated by the antagonism of nicotinic acetylcholine receptors at the ganglionic synapse. The established experimental models have provided the foundational evidence for this activity. While its clinical utility as a ganglion blocker is limited, its pharmacological profile serves as a valuable reference for the study of centrally active compounds with peripheral autonomic effects and for the development of new nicotinic receptor modulators. Further investigation into its specific interactions with various nAChR subunits could yield a more complete understanding of its mechanism of action.

References

Azacyclonol Hydrochloride: A Technical Examination of its Discovery and Fleeting Role in Psychiatry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, a period of profound transformation in psychiatric medicine, azacyclonol (B1665903) hydrochloride (α,α-diphenyl-4-piperidinemethanol hydrochloride) emerged as a novel therapeutic agent.[1] Marketed under the trade name Frenquel, it was classified as an "ataractic," a term used to describe drugs that could induce calmness and reduce agitation without the heavy sedation characteristic of earlier sedatives.[1] Its development was spurred by the intriguing observation that it could counteract the hallucinatory effects of lysergic acid diethylamide (LSD) and mescaline, leading to the hypothesis that it might be effective against the "endogenous psychotogen" believed to underlie schizophrenia.[1] Despite initial optimism, the clinical efficacy of azacyclonol proved inconsistent, and it was ultimately overshadowed by the revolutionary success of chlorpromazine, leading to its eventual withdrawal from widespread psychiatric use.[1] This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of azacyclonol hydrochloride in psychiatry, with a focus on its chemical synthesis, preclinical pharmacology, clinical trials, and proposed mechanism of action.

Data Presentation

Preclinical Pharmacology: Quantitative Data

The central nervous system (CNS) depressant effects of azacyclonol were characterized in various preclinical models. The following table summarizes key quantitative findings from these early studies.

Experimental Model Animal Model Dosage of Azacyclonol HCl Observed Effect Reference
Coordinated Locomotor ActivityMice71 mg/kg>50% reduction in activity[2]
Coordinated Locomotor ActivityMice142 mg/kg>50% reduction in activity[2]
Coordinated Locomotor ActivityMice213 mg/kg>50% reduction in activity[2]
Stimulant-Induced HyperactivityMice142 mg/kgDecrease in hyperactivity induced by pipradol, D-amphetamine, morphine, and cocaine[2]
Hexobarbital-Induced Sleeping TimeMiceNot SpecifiedIncreased duration of sleep[2]
Ganglionic Transmission (Nictitating Membrane Contractile Response)CatNot SpecifiedReduction in electrically stimulated contractile response[2]
Clinical Trials in Psychiatry: Summary of Findings (1950s)

Clinical investigations of azacyclonol in psychiatric disorders, primarily schizophrenia, yielded mixed and often contradictory results. Dosages in these studies varied considerably, typically ranging from 20 mg to 300 mg per day. Due to the lack of standardized rating scales like the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) during that era, clinical efficacy was primarily assessed through behavioral observations by physicians.

Further quantitative data from these historical clinical trials remains largely inaccessible in modern databases. The original publications from the 1950s would be required for a detailed quantitative summary.

Experimental Protocols

Chemical Synthesis of this compound

Azacyclonol (α,α-diphenyl-4-piperidinemethanol) is synthesized through a Grignard reaction, a well-established method for forming carbon-carbon bonds. The following protocol is a representative example of its synthesis.

Materials:

Procedure:

  • Preparation of 4-Benzoylpyridine:

    • 4-Pyridinecarboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.

    • The resulting 4-pyridoyl chloride is then reacted with benzene in a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as anhydrous aluminum chloride to yield 4-benzoylpyridine.

  • Grignard Reaction:

    • A Grignard reagent, phenylmagnesium bromide, is prepared by reacting magnesium turnings with bromobenzene in an anhydrous ether solvent (diethyl ether or THF).

    • The 4-benzoylpyridine, dissolved in an anhydrous ether, is then added dropwise to the freshly prepared phenylmagnesium bromide solution under constant stirring and cooling.

    • The reaction mixture is refluxed for a period to ensure complete reaction.

  • Hydrolysis and Isolation:

    • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid) to hydrolyze the magnesium complex.

    • The aqueous layer is made basic with a sodium hydroxide solution to precipitate the crude azacyclonol.

    • The crude product is then extracted with an organic solvent.

  • Purification and Hydrochloride Salt Formation:

    • The extracted product is purified by recrystallization from a suitable solvent.

    • To form the hydrochloride salt, the purified azacyclonol base is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid. The this compound precipitates and is collected by filtration and dried.

Preclinical Pharmacology Protocols

Assessment of Coordinated Locomotor Activity in Mice:

  • Apparatus: An automated activity monitoring system consisting of a chamber equipped with infrared beams to detect movement.

  • Procedure:

    • Mice are individually placed in the activity chambers to acclimatize for a specified period.

    • This compound, dissolved in a suitable vehicle (e.g., saline), is administered intraperitoneally at various doses (e.g., 71, 142, and 213 mg/kg). Control animals receive the vehicle alone.

    • Immediately after injection, the mice are returned to the activity chambers.

    • Locomotor activity (e.g., number of beam breaks or distance traveled) is recorded for a defined period.

    • The percentage reduction in locomotor activity compared to the control group is calculated.

Clinical Trial Protocol (Representative of 1950s Studies)
  • Study Design: Double-blind, placebo-controlled.

  • Patient Population: Hospitalized patients with a diagnosis of chronic schizophrenia, often with prominent symptoms of hallucinations, delusions, and agitation. Many patients had previously failed to respond to other treatments like electroconvulsive therapy (ECT).

  • Dosing Regimen: Oral administration of this compound or a matching placebo. Dosages varied between studies, often starting at a lower dose (e.g., 20 mg/day) and escalating to higher doses (e.g., up to 300 mg/day) based on clinical response and tolerability.

  • Assessment of Efficacy: Clinical improvement was evaluated through physician's behavioral observations. Key endpoints included:

    • Reduction in the frequency and intensity of hallucinations and delusions.

    • Decreased confusion and agitation.

    • Improvements in socialization, ward behavior, and overall clinical status.

  • Data Collection: Physician notes and ward behavior records. Standardized rating scales were not typically used.

Mandatory Visualization

Proposed Signaling Pathway for Azacyclonol's CNS Effects

Azacyclonol is a known antagonist of the histamine (B1213489) H1 receptor. In the central nervous system, histamine H1 receptors are coupled to Gq proteins. Antagonism of this receptor by azacyclonol would block the downstream signaling cascade, which is hypothesized to contribute to its CNS depressant effects.

Azacyclonol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_Protein Gq Protein (α, β, γ subunits) H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses (e.g., altered neuronal excitability) Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates targets leading to Azacyclonol Azacyclonol HCl Azacyclonol->H1_Receptor Antagonizes (Blocks)

Caption: Proposed mechanism of action of azacyclonol via antagonism of the histamine H1 receptor signaling pathway.

Experimental Workflow: Preclinical Assessment of CNS Depressant Activity

This diagram illustrates the typical workflow for evaluating the central nervous system depressant effects of a compound like azacyclonol in a preclinical setting.

Preclinical_Workflow Start Start: Compound Synthesis (Azacyclonol HCl) Animal_Model Animal Model Selection (e.g., Mice) Start->Animal_Model Dose_Prep Dose Preparation and Administration Animal_Model->Dose_Prep Behavioral_Assay Behavioral Assay (e.g., Locomotor Activity) Dose_Prep->Behavioral_Assay Data_Collection Data Collection and Analysis Behavioral_Assay->Data_Collection Endpoint Endpoint: Determination of CNS Depressant Effect Data_Collection->Endpoint

Caption: Experimental workflow for preclinical evaluation of azacyclonol's CNS depressant effects.

Conclusion

This compound represents a fascinating, albeit brief, chapter in the history of psychopharmacology. Its development, rooted in the early exploration of psychotomimetic antagonists, highlights the nascent understanding of neurochemical imbalances in psychiatric disorders during the 1950s. While preclinical studies demonstrated clear CNS depressant effects, its clinical application in psychosis was hampered by inconsistent efficacy and the advent of more robustly effective antipsychotic agents. The study of azacyclonol underscores the evolution of clinical trial methodology in psychiatry, particularly the critical need for standardized assessment tools to quantify therapeutic outcomes. For contemporary researchers, the story of azacyclonol serves as a valuable case study in the complex path of drug discovery and the importance of rigorous clinical validation. Its known activity as a histamine H1 receptor antagonist provides a basis for understanding its physiological effects, though a complete picture of its interaction with complex neuronal signaling pathways remains to be fully elucidated.

References

Azacyclonol Hydrochloride's Impact on Coordinated Locomotor Activity in Mice: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) hydrochloride, a central nervous system (CNS) depressant, has been noted for its effects on coordinated locomotor activity.[1][2] Historically explored for its "ataractic" (tranquilizing) properties, its influence on motor function provides a valuable area of study for understanding CNS depressant mechanisms.[2] This technical guide synthesizes the available quantitative data, outlines relevant experimental methodologies, and explores the potential signaling pathways involved in azacyclonol hydrochloride's modulation of locomotor activity in mice. Azacyclonol is also a known metabolite of the histamine (B1213489) H1 receptor antagonist, terfenadine.[1]

Quantitative Data Summary

The primary quantitative data on the effect of this compound on locomotor activity in mice comes from a key study that demonstrated a significant dose-dependent reduction in coordinated movement.

Dose (mg/kg) Effect on Coordinated Locomotor Activity Reference
71>50% reduction[1]
142>50% reduction[1]
213>50% reduction[1]

Additionally, a dose of 142 mg/kg of azacyclonol was shown to counteract the hyperactivity induced by various stimulants, further highlighting its CNS depressant effects.[1]

Inducing Agent Effect of Azacyclonol (142 mg/kg) Reference
PipradolDecrease in hyperactivity[1]
D-amphetamineDecrease in hyperactivity[1]
MorphineDecrease in hyperactivity[1]
CocaineDecrease in hyperactivity[1]

Experimental Protocols

While the full, detailed experimental protocol from the original seminal study by Braun et al. (1956) is not readily accessible in contemporary databases, a generalized methodology for assessing the effects of a compound on locomotor activity in mice can be constructed based on standard practices in the field.

Generalized Protocol for Assessing Locomotor Activity

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: Commonly used strains include C57BL/6 or Swiss Webster.

  • Sex: Male or female, specified in the study design.

  • Age: Typically young adults (e.g., 8-12 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week before the experiment.

2. Drug Administration:

  • Compound: this compound dissolved in a suitable vehicle (e.g., sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents to ensure rapid absorption. Oral gavage is an alternative.

  • Dosing: A dose-response curve should be generated using multiple doses (e.g., the 71, 142, and 213 mg/kg doses cited in the literature) and a vehicle control group.

3. Behavioral Apparatus: Open Field Test

  • Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of equal-sized squares. Modern systems often use automated tracking software with infrared beams or video cameras to monitor the animal's movement.

  • Environment: The open field should be in a quiet, dimly lit room to minimize anxiety and external stimuli that could affect locomotor activity.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • Following drug administration (with an appropriate pre-treatment time to allow for drug absorption and peak effect), each mouse is placed individually into the center of the open field arena.

    • The animal is allowed to explore the arena for a predetermined period (e.g., 15-30 minutes).

    • The apparatus is thoroughly cleaned between each trial to remove any olfactory cues.

4. Data Collection and Analysis:

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled, number of grid lines crossed.

    • Vertical Activity: Number of rearing events (the mouse standing on its hind legs).

    • Time Spent in Different Zones: Time spent in the center versus the periphery of the arena (can be an indicator of anxiety).

  • Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare the different dose groups with the vehicle control group. A p-value of <0.05 is generally considered statistically significant.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., C57BL/6 Mice) acclimation Acclimation to Testing Environment animal_model->acclimation drug_prep Drug Preparation (Azacyclonol HCl in Vehicle) administration Drug Administration (e.g., i.p. injection) drug_prep->administration acclimation->administration behavioral_test Open Field Test administration->behavioral_test data_collection Data Collection (Automated Tracking) behavioral_test->data_collection statistical_analysis Statistical Analysis (ANOVA) data_collection->statistical_analysis signaling_pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Basal Ganglia or Cortex) histidine Histidine histamine Histamine histidine->histamine Histidine Decarboxylase H1R H1 Receptor histamine->H1R Binds to downstream Downstream Signaling (e.g., Gq/11 pathway activation) H1R->downstream Activates neuronal_activity Increased Neuronal Excitability & Coordinated Locomotor Activity downstream->neuronal_activity Leads to azacyclonol Azacyclonol HCl azacyclonol->H1R Antagonizes logical_relationship azacyclonol Azacyclonol HCl Administration cns_depression Central Nervous System Depression azacyclonol->cns_depression reduced_excitability Reduced Neuronal Excitability cns_depression->reduced_excitability decreased_locomotor Decreased Coordinated Locomotor Activity reduced_excitability->decreased_locomotor antagonism Antagonism of Stimulant-Induced Hyperactivity reduced_excitability->antagonism

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azacyclonol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903), chemically known as α,α-diphenyl-4-piperidinemethanol, is a key intermediate in the synthesis of several antihistamine agents, including fexofenadine (B15129) and terfenadine.[1][2] It has also been investigated for its properties as an ataractic agent, capable of diminishing hallucinations in individuals with psychosis.[3][4] This document provides detailed protocols and application notes for the synthesis of azacyclonol hydrochloride for research and development purposes. The methodologies outlined are derived from established literature and are intended to guide researchers in the efficient and safe production of this compound.

Synthesis of Azacyclonol: A Comparative Overview

Several synthetic routes to azacyclonol have been reported in the literature, each with distinct advantages and disadvantages. The choice of a particular method may depend on factors such as the availability of starting materials, desired yield, and scalability. Below is a summary of common synthetic strategies.

Quantitative Data Summary of Azacyclonol Synthesis Routes
Synthesis RouteKey Starting MaterialsKey ReactionsReported YieldReference
Route 1 4-Piperidinecarboxylic acidEsterification, N-protection, Grignard reaction, Hydrolysis68.8% (overall)[1][2]
Route 2 4-Piperidinecarboxylic acidN-acetylation, Friedel-Crafts acylation, Grignard reaction, Hydrolysis95.0% (final deacetylation step)[5]
Route 3 α,α-Diphenyl-1-(phenylmethyl)-4-piperidinemethanolCatalytic Hydrogenation~99% (final debenzylation step)[6]
Route 4 4-Bromopyridine, BenzophenoneOrganometallic addition, Catalytic HydrogenationNot Specified[4]

Experimental Protocols

Recommended Protocol: Grignard Reaction with a Protected Piperidine Intermediate (Route 1)

This protocol is based on an efficient synthesis that utilizes readily available starting materials and offers a good overall yield.[1][2]

Workflow Diagram

G A 4-Piperidinecarboxylic Acid B Methyl N-ethoxycarbonyl-4-piperidinecarboxylate A->B Esterification & N-protection (Ethyl Chloroformate, Methanol) C Azacyclonol (α,α-diphenyl-4-piperidinemethanol) B->C Grignard Reaction (Phenylmagnesium Bromide) then Hydrolysis D This compound C->D HCl treatment

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of Methyl N-ethoxycarbonyl-4-piperidinecarboxylate

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, dissolve 4-piperidinecarboxylic acid in methanol (B129727).

  • N-protection and Esterification: Cool the solution in an ice bath and slowly add ethyl chloroformate (cathyl chloride). The reaction is typically carried out for several hours.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by crystallization or chromatography, to yield methyl N-ethoxycarbonyl-4-piperidinecarboxylate.

Step 2: Grignard Reaction and Hydrolysis to form Azacyclonol

  • Grignard Reagent Preparation: Prepare phenylmagnesium bromide in a separate flask under an inert atmosphere (e.g., nitrogen or argon) using magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reaction: To the freshly prepared Grignard reagent, add a solution of methyl N-ethoxycarbonyl-4-piperidinecarboxylate in an anhydrous solvent (e.g., THF) dropwise at a controlled temperature (typically 0 °C).

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude azacyclonol is then purified by recrystallization.

Grignard Reaction Mechanism

G cluster_0 Grignard Reaction Ester Methyl N-ethoxycarbonyl- 4-piperidinecarboxylate Intermediate Intermediate Alkoxide Ester->Intermediate + 2 eq. PhMgBr Grignard Phenylmagnesium Bromide (PhMgBr) Azacyclonol Azacyclonol Intermediate->Azacyclonol Hydrolysis (H3O+)

Caption: Mechanism of the Grignard reaction step.

Step 3: Conversion to this compound

  • Dissolution: Dissolve the purified azacyclonol free base in a suitable solvent such as isopropanol (B130326) or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution of azacyclonol.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Potential Mechanism of Action and Signaling Pathway

Azacyclonol has been reported to act as a central nervous system depressant.[7] While its exact mechanism is not fully elucidated, it is suggested to be a 5-HT (serotonin) receptor signaling pathway agent.[3] It may also diminish transmission through sympathetic ganglia and interact with dopamine (B1211576) and histamine (B1213489) receptors.[8]

Simplified Signaling Pathway Diagram

G cluster_pathway Potential CNS Activity Azacyclonol Azacyclonol Receptor 5-HT Receptor Azacyclonol->Receptor interacts with Ganglia Sympathetic Ganglia Azacyclonol->Ganglia depresses transmission Effect Reduced Hallucinations (Ataractic Effect) Receptor->Effect Ganglia->Effect

Caption: Potential mechanism of action of azacyclonol.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify functional groups.

    • Mass Spectrometry: To determine the molecular weight.[9][10]

  • Chromatography (TLC, HPLC): To assess the purity of the compound.

Safety Precautions

  • Reagent Handling: Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere. Phenylmagnesium bromide and its precursors are flammable and toxic.

  • Solvents: Anhydrous ethers (diethyl ether, THF) are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Handle concentrated hydrochloric acid and other corrosive reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General: A thorough risk assessment should be conducted before starting any chemical synthesis. Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Dissolving Azacyclonol Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azacyclonol (B1665903) hydrochloride is a centrally acting agent that has been studied for its effects on the central nervous system.[1][2][3] As a metabolite of the antihistamine terfenadine, it is also relevant in toxicology and drug metabolism studies.[4] For in vitro and some in vivo research, Dimethyl Sulfoxide (B87167) (DMSO) is a common and effective solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6][7][8] DMSO is miscible with water and cell culture media, making it a versatile vehicle for drug delivery in experimental settings.[5] However, it is important to note that DMSO is not an inert solvent and can have its own biological effects.[9][10] Therefore, its concentration in final assays should be minimized.[10][11]

These application notes provide a detailed protocol for the preparation of Azacyclonol Hydrochloride solutions in DMSO for research applications.

Data Presentation: Solubility Data

The solubility of azacyclonol can vary between its free base and hydrochloride salt forms. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[12][13]

Compound NameFormSolventSolubilityMolar Concentration (Approx.)Source
AzacyclonolFree BaseDMSO100 mg/mL374.01 mMMedChemExpress[1]
AzacyclonolFree BaseDMSO10 mg/mL37.40 mMCayman Chemical[4][14]
This compoundSaltDMSO53 mg/mL198.22 mMSelleckchem[12]

Note: The molecular weight of Azacyclonol (free base) is 267.37 g/mol , and this compound is 303.83 g/mol .[1][3] The provided molar concentrations are calculated based on these weights.

Experimental Protocols

This protocol outlines the procedure for preparing a stock solution of this compound in DMSO and subsequent dilution to working concentrations.

1. Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, high-purity or cell culture grade

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, to aid dissolution)

2. Safety Precautions:

  • This compound is harmful if swallowed and may cause skin and serious eye irritation.[15][16]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[15]

3. Preparation of a 50 mg/mL Stock Solution:

  • Step 1: Equilibration: Allow the vials of this compound powder and anhydrous DMSO to reach room temperature before opening to prevent condensation of moisture.[17]

  • Step 2: Weighing: In a sterile vial, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.

  • Step 3: Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the 50 mg of powder, add 1 mL of DMSO.

    • Tightly cap the vial and vortex the mixture for 2-3 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Step 4: Aiding Dissolution (If Necessary): If the compound does not dissolve completely with vortexing, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied, but avoid excessive heat to prevent degradation.[17]

  • Step 5: Storage:

    • For short-term storage (days to weeks), store the DMSO stock solution at 0 - 4°C.[3]

    • For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials and store at -20°C or -80°C.[3][17] Avoid repeated freeze-thaw cycles.

4. Preparation of Working Solutions:

  • Thaw an aliquot of the stock solution at room temperature.

  • Dilute the stock solution with the appropriate cell culture medium or aqueous buffer to the final desired concentration.

  • Crucial Note: The final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.[11][17] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Example Dilution: To prepare a 100 µM working solution from a 50 mg/mL stock (~164.5 mM):

    • Perform an intermediate dilution: Add 10 µL of the 164.5 mM stock to 1635 µL of media to get a 1 mM solution.

    • Perform the final dilution: Add 100 µL of the 1 mM intermediate solution to 900 µL of media to achieve a final concentration of 100 µM. The final DMSO concentration in this example would be approximately 0.06%.

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Azacyclonol HCl Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock_sol 4. Stock Solution (e.g., 50 mg/mL) dissolve->stock_sol storage Store at -20°C or -80°C stock_sol->storage Aliquot & Store thaw 5. Thaw Aliquot dilute 6. Dilute with Assay Medium (Final DMSO < 0.5%) thaw->dilute final_sol 7. Final Working Solution for Experiment dilute->final_sol storage->thaw

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Administering Azacyclonol Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) hydrochloride, also known as γ-pipradrol, is a centrally acting agent historically classified as an "ataractic," a substance that reduces hallucinations and confusion in psychotic individuals.[1] While its clinical use has been discontinued (B1498344) due to mixed efficacy, its unique pharmacological profile as a mild central nervous system (CNS) depressant without pronounced sedative effects makes it a compound of interest for preclinical research.[1] These application notes provide a comprehensive overview of the administration of azacyclonol hydrochloride in animal models, summarizing key quantitative data and detailing experimental protocols based on available literature.

Data Presentation

The following tables summarize the quantitative data available for the effects of this compound in various animal models.

Table 1: Behavioral Effects of this compound in Mice

Behavioral Assay Animal Model Dose (mg/kg) Route of Administration Observed Effect Reference
Coordinated Locomotor ActivityMice71, 142, and 213Not Specified>50% reduction in activity[2]
Antagonism of Stimulant-Induced HyperactivityMice142Not SpecifiedDecreased hyperactivity induced by pipradol, D-amphetamine, morphine, and cocaine[2]
Potentiation of Barbiturate (B1230296) HypnosisMiceNot SpecifiedNot SpecifiedIncreased duration of hexobarbital-induced sleeping time[2]

Table 2: Acute Toxicity of this compound

Animal Model Route of Administration LD50 (mg/kg) GHS Hazard Classification Reference
Rat/MouseOralData not availableHarmful if swallowed[3]
Not SpecifiedNot SpecifiedData not availableCauses serious eye irritation[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound. These protocols are based on the available literature and may require optimization for specific experimental conditions.

Protocol 1: Evaluation of Spontaneous Motor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline)[4]

  • Male albino mice (strain to be specified, e.g., Swiss-Webster)

  • Open field apparatus

  • Automated activity monitoring system or video recording equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 2 mg/mL working solution for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, dissolve the required amount of this compound in the vehicle.[4]

  • Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection). Doses of 71, 142, and 213 mg/kg have been reported to reduce locomotor activity.[2]

  • Observation: Immediately after administration, place each mouse individually into the open field apparatus. Record locomotor activity for a predefined period (e.g., 30 or 60 minutes).

  • Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of line crossings, and time spent in the center versus the periphery of the open field. Compare the activity of the azacyclonol-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Antagonism of Stimulant-Induced Hyperactivity

Objective: To determine the ability of this compound to counteract hyperactivity induced by CNS stimulants.

Materials:

  • This compound

  • CNS stimulant (e.g., D-amphetamine sulfate (B86663) or cocaine hydrochloride)

  • Vehicle

  • Male albino mice

  • Open field apparatus with an automated activity monitoring system

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.

  • Pre-treatment: Administer this compound (e.g., 142 mg/kg) or vehicle to the mice.[2]

  • Stimulant Administration: After a pre-determined pre-treatment time (e.g., 30 minutes), administer the CNS stimulant (e.g., D-amphetamine at 2-5 mg/kg, i.p. or cocaine at 10-20 mg/kg, i.p.).

  • Observation: Immediately place the mice in the open field apparatus and record locomotor activity for a specified duration (e.g., 60 minutes).

  • Data Analysis: Compare the locomotor activity of mice receiving the stimulant alone, this compound alone, and the combination of both, against the vehicle control group. Analyze the data to determine if this compound significantly reduces the stimulant-induced increase in locomotor activity.

Protocol 3: Potentiation of Barbiturate-Induced Hypnosis (Sleeping Time)

Objective: To evaluate the effect of this compound on the duration of sleep induced by a short-acting barbiturate.

Materials:

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.

  • Pre-treatment: Administer this compound or vehicle to the mice.

  • Barbiturate Administration: After a specified pre-treatment interval (e.g., 30 minutes), administer a hypnotic dose of hexobarbital sodium (e.g., 75-100 mg/kg, i.p.).

  • Measurement of Sleeping Time: Immediately after hexobarbital administration, place the mice on their backs. The time to the loss of the righting reflex is recorded as the onset of sleep. The duration of sleep is measured as the time from the loss to the spontaneous regaining of the righting reflex.

  • Data Analysis: Compare the duration of sleeping time in the azacyclonol-treated group to the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of this compound cluster_0 Central Nervous System cluster_1 Autonomic Ganglia Azacyclonol_HCl Azacyclonol HCl Neuronal_Membrane Neuronal Membrane Azacyclonol_HCl->Neuronal_Membrane Acts on Nicotinic_Receptors Nicotinic Acetylcholine Receptors Azacyclonol_HCl->Nicotinic_Receptors Antagonizes Reduced_Excitability Reduced Neuronal Excitability Neuronal_Membrane->Reduced_Excitability Leads to CNS_Depression CNS Depression Behavioral_Effects Decreased Motor Activity, Antagonism of Hyperactivity CNS_Depression->Behavioral_Effects Reduced_Excitability->CNS_Depression Results in Ganglionic_Blockade Ganglionic Blockade Nicotinic_Receptors->Ganglionic_Blockade Causes Reduced_Sympathetic_Outflow Reduced Sympathetic Outflow Ganglionic_Blockade->Reduced_Sympathetic_Outflow

Caption: Hypothesized mechanism of this compound.

G Experimental Workflow for Spontaneous Motor Activity Assay Start Start Acclimation Animal Acclimation (≥ 1 week) Start->Acclimation Drug_Prep Prepare Azacyclonol HCl and Vehicle Acclimation->Drug_Prep Grouping Randomize Animals into Treatment Groups Drug_Prep->Grouping Administration Administer Drug/Vehicle (e.g., i.p.) Grouping->Administration Observation Place in Open Field and Record Activity Administration->Observation Data_Analysis Analyze Locomotor Data Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for spontaneous motor activity assessment.

G Logical Flow for Barbiturate Hypnosis Potentiation Study Pre-treatment Administer Azacyclonol HCl or Vehicle Wait Pre-treatment Interval (e.g., 30 min) Pre-treatment->Wait Induction Administer Hexobarbital Sodium Wait->Induction Measure_Onset Record Time to Loss of Righting Reflex Induction->Measure_Onset Measure_Duration Record Time to Regain Righting Reflex Measure_Onset->Measure_Duration Comparison Compare Sleeping Time between Groups Measure_Duration->Comparison Potentiation Potentiation Observed Comparison->Potentiation Yes No_Effect No Significant Effect Comparison->No_Effect No

Caption: Logic of the barbiturate hypnosis potentiation experiment.

References

Quantitative Analysis of Azacyclonol in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of azacyclonol (B1665903) in human urine. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, or toxicological screening. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. A detailed experimental protocol, including sample preparation, LC-MS/MS conditions, and method validation data, is provided. An alternative liquid-liquid extraction (LLE) protocol is also described.

Introduction

Azacyclonol is a central nervous system depressant and is also known as a metabolite of the antihistamines terfenadine (B1681261) and fexofenadine.[1][2] Accurate and reliable quantification of azacyclonol in biological matrices such as urine is crucial for understanding the metabolism and pharmacokinetics of its parent compounds. LC-MS/MS has become the preferred analytical technique for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[1][2] This application note details a validated LC-MS/MS method for the quantification of azacyclonol in human urine, providing the necessary protocols and performance characteristics to implement this method in a laboratory setting.

Experimental

Materials and Reagents
  • Azacyclonol reference standard

  • Fexofenadine-d6 (internal standard)

  • Cyclizine (internal standard)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, deionized and filtered

  • Human urine, drug-free

  • Oasis HLB Solid-Phase Extraction cartridges

Sample Preparation

Two methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of azacyclonol in human urine.[1]

  • Sample Pre-treatment: To 0.2 mL of urine sample, add 5 µL of a 1 µg/mL internal standard solution (fexofenadine-d6 or cyclizine) and 0.8 mL of deionized water. Vortex to mix.[1]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[1]

  • Drying: Dry the cartridge under vacuum for 1 minute.[1]

  • Elution: Elute the analyte and internal standard with an appropriate volume of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general protocol for the extraction of basic drugs from urine and can be adapted for azacyclonol.

  • Sample Pre-treatment: To 1 mL of urine, add a known amount of internal standard.

  • pH Adjustment: Adjust the sample pH to alkaline conditions (e.g., pH 9-10) using a suitable buffer or base.

  • Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether, dichloromethane, or a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Vortex the mixture for 10-15 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of azacyclonol.

Table 1: Chromatographic Conditions

ParameterValue
Column Poroshell 120 EC-C18 (e.g., 100 mm x 3.0 mm, 2.7 µm)[1]
Mobile Phase A 0.1% Acetic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Optimized for separation of azacyclonol and internal standard
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 40 °C[1]

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 4000 V[2]
Drying Gas Flow 6 L/min[2]
Drying Gas Temperature 300 °C[2]
Nebulizer Pressure 15 psi[2]
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azacyclonol 268.2250.2 (Quantifier)Optimized
268.291.1 (Qualifier)Optimized
Fexofenadine-d6 (IS) 508.3472.3 (Quantifier)Optimized
508.3490.3 (Qualifier)Optimized
Cyclizine (IS) 267.2167.1 (Quantifier)Optimized
267.2152.1 (Qualifier)Optimized

Method Validation

The method was validated for linearity, limit of quantification, precision, and accuracy. The results are summarized in the following table.

Table 4: Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL[1][3]
Correlation Coefficient (r²) ≥ 0.990[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Lower Limit of Detection (LOD) 0.5 ng/mL[1]
Intra-Assay Precision (%RSD) 1.6% - 12.8%[1]
Inter-Assay Precision (%RSD) < 10.4%[1]
Accuracy (%RE) Within ±15%

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, selectivity, and a wide linear dynamic range for the quantification of azacyclonol in human urine. The use of a stable isotope-labeled internal standard or a structurally similar analog ensures accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.

In a study analyzing urine samples from patients who had taken fexofenadine, azacyclonol concentrations were found to be in the range of 11.2–191.3 ng/mL.[1]

Sample Stability

For optimal results, urine samples should be stored at -20°C or lower if not analyzed immediately. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the analyte. General studies on urine metabolites suggest that storage at 4°C is acceptable for up to 48 hours, and at room temperature for no more than 24 hours.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample (0.2 mL) add_is Add Internal Standard (5 µL) urine_sample->add_is dilute Dilute with Water (0.8 mL) add_is->dilute vortex1 Vortex dilute->vortex1 spe Solid-Phase Extraction (HLB) vortex1->spe elute Elute spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integrate Peak Integration data_acq->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for azacyclonol quantification in urine.

logical_relationship parent_compound Terfenadine / Fexofenadine metabolism Metabolism (N-dealkylation) parent_compound->metabolism azacyclonol Azacyclonol metabolism->azacyclonol urine_excretion Urinary Excretion azacyclonol->urine_excretion urine_sample Urine Sample urine_excretion->urine_sample analysis LC-MS/MS Analysis urine_sample->analysis quantification Quantification of Azacyclonol analysis->quantification

Caption: Logical relationship from parent compound to quantification.

Conclusion

The LC-MS/MS method described in this application note is suitable for the selective and sensitive quantification of azacyclonol in human urine. The provided protocols for solid-phase extraction and liquid-liquid extraction offer flexibility in sample preparation. The method has been validated and demonstrates performance characteristics that are appropriate for various research applications, including pharmacokinetic and toxicological studies.

References

Application Notes and Protocols for the Study of Amphetamine-Induced Hyperlocomotion Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Azacyclonol (B1665903): Extensive literature review did not yield any specific studies or data on the use of azacyclonol to antagonize amphetamine-induced hyperlocomotion. The following application notes and protocols are based on established antagonists and methodologies in this field of research.

Introduction

Amphetamine-induced hyperlocomotion is a widely utilized preclinical model to study the neurobiological mechanisms underlying psychosis and to screen for potential antipsychotic agents.[1][2] Amphetamines primarily exert their stimulant effects by increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862).[3][4] This is achieved through several mechanisms, including the inhibition of dopamine and norepinephrine transporters (DAT and NET), inhibition of the vesicular monoamine transporter 2 (VMAT-2), and inhibition of monoamine oxidase (MAO) activity.[4] The resulting overstimulation of dopaminergic pathways, particularly the mesolimbic pathway, is strongly associated with the observed increase in locomotor activity.[5] Consequently, antagonists of dopamine, as well as other neurotransmitter systems that modulate dopamine release such as the noradrenergic and serotonergic systems, are investigated for their potential to mitigate these effects.[1][6]

Signaling Pathways in Amphetamine-Induced Hyperlocomotion

Amphetamine administration leads to a cascade of events at the presynaptic terminal of monoaminergic neurons. The primary mechanism involves the reversal of DAT function, leading to a significant efflux of dopamine into the synaptic cleft.[2][7] This surge in dopamine activates postsynaptic dopamine receptors, primarily D1 and D2 receptors, in brain regions like the nucleus accumbens, which is a key area for mediating locomotor activity.[5][8] Noradrenergic and serotonergic systems also play a modulatory role in this process.[1][9]

Amphetamine_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron via DAT VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reverses Transport Dopamine_Synapse Increased Dopamine DAT->Dopamine_Synapse Dopamine Efflux Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Vesicle->Dopamine_Cytosol Releases Dopamine Dopamine_Cytosol->DAT D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Signaling_Cascade Signaling Cascade D1_Receptor->Signaling_Cascade D2_Receptor->Signaling_Cascade Hyperlocomotion Hyperlocomotion Signaling_Cascade->Hyperlocomotion

Fig. 1: Mechanism of Amphetamine Action.

Experimental Protocols

The following are generalized protocols for investigating the antagonism of amphetamine-induced hyperlocomotion in rodents. Specific parameters such as drug doses and timing should be optimized based on preliminary studies and literature review.

General Experimental Workflow

A typical experiment involves acclimatizing the animals to the testing environment, administering the antagonist, followed by the administration of amphetamine, and then recording locomotor activity.

Experimental_Workflow Habituation Habituation to Locomotor Activity Chambers (e.g., 30-60 min) Pretreatment Pre-treatment with Antagonist or Vehicle (i.p., s.c.) Habituation->Pretreatment Incubation Incubation Period (e.g., 30 min) Pretreatment->Incubation Amphetamine_Admin Administration of Amphetamine or Saline (i.p., s.c.) Incubation->Amphetamine_Admin Data_Collection Data Collection: Record Locomotor Activity (e.g., 90-120 min) Amphetamine_Admin->Data_Collection Data_Analysis Data Analysis (e.g., ANOVA) Data_Collection->Data_Analysis

Fig. 2: General Experimental Workflow.
Protocol: Antagonism of Amphetamine-Induced Hyperlocomotion in Rats

This protocol is adapted from studies investigating the effects of various antagonists on amphetamine-induced locomotor activity.[1]

  • Animals: Male Sprague-Dawley rats.

  • Housing: Group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Apparatus: Photocell activity cages (e.g., dimensions 40 x 40 cm) equipped with infrared beams to detect movement.[2] The number of beam breaks is automatically recorded by a computer system and translated into distance traveled or ambulatory counts.[2][10]

  • Procedure:

    • Habituation: Place rats individually into the activity cages and allow them to habituate for 30 minutes to establish a baseline level of spontaneous activity.

    • Pre-treatment: Administer the antagonist or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Example pre-treatments:

      • Haloperidol (Dopamine D2 antagonist): 0.05 mg/kg[1]

      • Prazosin (Adrenergic α1 antagonist): 2 mg/kg[1]

      • Ritanserin (Serotonin 5-HT2A/2C antagonist): 1 mg/kg[1]

    • Incubation: Return the animals to their home cages or leave them in the activity cages for a 30-minute incubation period.

    • Amphetamine Challenge: Administer d-amphetamine sulfate (B86663) (0.5 mg/kg, i.p.) or saline.

    • Data Recording: Immediately place the rats back into the activity cages and record locomotor activity for 90 minutes, typically divided into 10- or 30-minute time bins.[1][8]

    • Data Analysis: Analyze the total distance traveled or ambulatory counts using a two-way analysis of variance (ANOVA) with pre-treatment and time as factors, followed by appropriate post-hoc tests.

Quantitative Data Summary

The following tables summarize the effects of various antagonists on amphetamine-induced hyperlocomotion as reported in the literature.

Table 1: Effect of Pre-treatment on Amphetamine-Induced Hyperactivity in Rats [1]

Pre-treatment GroupDose (mg/kg)Amphetamine Dose (mg/kg)Outcome on Locomotor Activity
Haloperidol0.050.5Significant reduction
Prazosin2.00.5Significant reduction
Ritanserin1.00.5Partial reduction
Vehicle-0.5Hyperlocomotion observed

Table 2: Dose-Dependent Effects of Amphetamine on Locomotion in C57BL/6 Mice [11]

Amphetamine Dose (mg/kg)Primary Behavioral Effect
2.0Robust locomotor response
6.0Increased locomotion with periods of stereotypy
12.0Initial hyperlocomotion followed by stereotypy
16.0 - 20.0Stereotypy predominates over locomotion

Key Neurotransmitter Systems and Antagonists

Dopaminergic System

The dopaminergic system is the primary target of amphetamine's locomotor-stimulating effects. Antagonists of dopamine D2 receptors, such as haloperidol, are effective at reducing amphetamine-induced hyperlocomotion.[1][10]

Noradrenergic System

The noradrenergic system also plays a critical role. Prazosin, an adrenergic α1 receptor antagonist, has been shown to attenuate amphetamine-induced hyperactivity, indicating the involvement of noradrenergic neurotransmission.[1]

Serotonergic System

The serotonergic system has a more complex, modulatory role. Antagonists of the 5-HT2A/2C receptors, like ritanserin, can partially reduce amphetamine's effects.[1] This suggests that while not the primary driver, serotonin (B10506) pathways influence the expression of amphetamine-induced behaviors.

Antagonist_Targets Amphetamine Amphetamine Dopamine Dopamine Release Amphetamine->Dopamine Norepinephrine Norepinephrine Release Amphetamine->Norepinephrine Serotonin Serotonin Release Amphetamine->Serotonin Hyperlocomotion Hyperlocomotion Dopamine->Hyperlocomotion Norepinephrine->Hyperlocomotion Serotonin->Hyperlocomotion Modulates Haloperidol Haloperidol (D2 Antagonist) Haloperidol->Dopamine Inhibits Prazosin Prazosin (α1 Antagonist) Prazosin->Norepinephrine Inhibits Ritanserin Ritanserin (5-HT2A/2C Antagonist) Ritanserin->Serotonin Inhibits

Fig. 3: Neurotransmitter Systems and Antagonist Targets.

Conclusion

The antagonism of amphetamine-induced hyperlocomotion remains a cornerstone of preclinical antipsychotic drug discovery. While there is a lack of data on the effects of azacyclonol in this model, a wealth of information exists for compounds targeting the dopaminergic, noradrenergic, and serotonergic systems. The protocols and data presented here provide a framework for researchers to investigate novel compounds for their potential to modulate dopamine-dependent behaviors. Careful consideration of animal models, drug administration protocols, and behavioral assessment techniques is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for Azacyclonol Hydrochloride in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) hydrochloride is a central nervous system (CNS) depressant that has been studied for its potential to diminish hallucinations and for its ataractic properties.[1][2] It is a metabolite of the antihistamine terfenadine (B1681261) and is known to act as an antagonist at the histamine (B1213489) H1 receptor.[3] These application notes provide detailed protocols for in vivo rodent studies to investigate the effects of azacyclonol hydrochloride, with a focus on its impact on locomotor activity.

Data Presentation

Table 1: this compound Dosage and Effects in Mice
Dosage (mg/kg)Route of AdministrationVehicleObserved EffectReference
71Intraperitoneal (IP) (Assumed)¹10% DMSO, 40% PEG300, 5% Tween-80, 45% saline>50% reduction in coordinated locomotor activity[3]
142Intraperitoneal (IP) (Assumed)¹10% DMSO, 40% PEG300, 5% Tween-80, 45% saline>50% reduction in coordinated locomotor activity; Decreased hyperactivity induced by pipradol, D-amphetamine, morphine, and cocaine; Increased duration of hexobarbital-induced sleeping time[3]
213Intraperitoneal (IP) (Assumed)¹10% DMSO, 40% PEG300, 5% Tween-80, 45% saline>50% reduction in coordinated locomotor activity[3]

¹The original study did not specify the route of administration. Intraperitoneal injection is a common route for systemic drug delivery in rodents for behavioral studies and is compatible with the suggested vehicle.[4][5]

Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like histamine) to the H1 receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events. As an antagonist, azacyclonol blocks this cascade.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Azacyclonol Azacyclonol HCl Azacyclonol->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling IP3->Downstream DAG->Downstream

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a clear and stable solution of this compound suitable for intraperitoneal injection in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and volume.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • First, dissolve the this compound powder in DMSO in a sterile microcentrifuge tube. Vortex until fully dissolved.

  • Add the PEG300 to the DMSO solution and vortex thoroughly.

  • Add the Tween-80 and vortex again until the solution is homogenous.

  • Finally, add the sterile saline to reach the final volume and vortex thoroughly.

  • Visually inspect the solution to ensure it is clear and free of precipitation before administration.

Protocol 2: Assessment of Locomotor Activity using the Open Field Test

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Apparatus:

  • Open field arena (e.g., 42 x 42 x 42 cm box made of non-reflective material).[3]

  • Video camera mounted above the arena.

  • Automated tracking software to analyze movement.

  • Disinfectant (e.g., 70% ethanol) to clean the arena between trials.

Experimental Workflow:

Open Field Test Workflow cluster_pre Pre-Test cluster_test Test cluster_post Post-Test Acclimatization Acclimatize mice to testing room (30-60 min) Drug_Admin Administer Azacyclonol HCl or vehicle (IP) Acclimatization->Drug_Admin Wait Waiting Period (e.g., 30 min post-injection) Drug_Admin->Wait Placement Gently place mouse in center of arena Wait->Placement Recording Record behavior for a set duration (e.g., 5-20 min) Placement->Recording Removal Return mouse to home cage Recording->Removal Data_Analysis Analyze video data for: - Total distance traveled - Time spent in center vs. periphery - Rearing frequency Recording->Data_Analysis Cleaning Clean arena thoroughly with disinfectant Removal->Cleaning

Open Field Test Experimental Workflow

Procedure:

  • Acclimatization: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[6]

  • Drug Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection. The volume should be based on the animal's body weight (typically 5-10 ml/kg).

  • Pre-Test Waiting Period: After injection, return the mice to their home cages for a predetermined period (e.g., 30 minutes) to allow for drug absorption and onset of action.

  • Open Field Test: a. Gently place a mouse into the center of the open field arena.[7] b. Immediately start the video recording and tracking software. c. Allow the mouse to explore the arena freely for a set duration (e.g., 5 to 20 minutes).[1][7] d. The experimenter should not be present in the testing room to avoid influencing the animal's behavior.

  • Post-Test: a. At the end of the session, gently return the mouse to its home cage. b. Thoroughly clean the arena with a disinfectant to remove any olfactory cues before testing the next animal.[6][7]

  • Data Analysis: Use the tracking software to analyze the recorded video. Key parameters to measure include:

    • Total distance traveled (a measure of overall locomotor activity).

    • Time spent in the center versus the peripheral zones of the arena (an indicator of anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency (vertical activity).

Conclusion

These protocols provide a framework for conducting in vivo studies on the effects of this compound in rodents. The provided dosage information, combined with the detailed experimental procedures, will enable researchers to investigate the CNS depressant properties of this compound. It is essential to adhere to all institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes and Protocols: Preparation of Azacyclonol Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Azacyclonol (B1665903) hydrochloride (CAS No: 1798-50-1) is the hydrochloride salt of Azacyclonol (CAS No: 115-46-8), a central nervous system (CNS) depressant.[1] It is classified as an ataractic agent, noted for its ability to diminish hallucinations in individuals with psychoses.[2][3] Chemically, it is α,α-diphenyl-4-piperidinemethanol hydrochloride.[4] Azacyclonol is also a principal active metabolite of the histamine (B1213489) H1 receptor antagonist, terfenadine, formed via metabolism by the cytochrome P450 isoform CYP3A4.[1] Due to its poor aqueous solubility, careful preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. These notes provide detailed protocols for the solubilization and storage of azacyclonol hydrochloride.

2. Quantitative Data Summary

The following tables summarize the key quantitative data for the solubility and storage of Azacyclonol and its hydrochloride salt.

Table 1: Solubility of Azacyclonol

SolventReported Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)100[5]Requires sonication for maximum solubility.[5]
53[6]Moisture-absorbing DMSO may reduce solubility; use fresh solvent.[6]
≥13.2[7]
10[8]
Ethanol (EtOH)53[6]
≥22.8[7]
20[8]
Dimethylformamide (DMF)30[8]
Water2[6]Azacyclonol is generally considered sparingly soluble to insoluble in aqueous solutions.[7][8]
DMF:PBS (1:6 ratio, pH 7.2)~0.14[8]Prepared by first dissolving in DMF, then diluting with buffer.[8]

Table 2: Storage and Stability

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°C≥ 4 years[8]
3 years[5][6]
0 - 4°CShort-term (days to weeks)[4][9]
In Organic Solvent-80°CUp to 2 years[5]
-20°CUp to 1 year[5]
Aqueous SolutionRoom Temperature / 4°CNot recommended for more than 24 hours.[8]

3. Experimental Protocols

3.1. Materials and Equipment

  • This compound powder (FW: 303.83 g/mol )[4]

  • High-purity solvents: DMSO, Ethanol, DMF

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Sterile, airtight vials (amber glass or polypropylene)

  • Calibrated micropipettes

  • Source of inert gas (e.g., nitrogen or argon) (optional)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be stored for long-term use. DMSO is frequently used due to its high solvating power.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol/DMF) to the powder to achieve the desired concentration (e.g., 10-50 mg/mL).

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 10-15 minutes to facilitate dissolution.[5]

  • Inert Gas Purge (Optional): For enhanced stability, especially for long-term storage, gently purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[8]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store the stock solution at -20°C or -80°C in airtight, light-protected vials.[5][6]

3.3. Protocol 2: Preparation of Aqueous Working Solutions

This compound has very limited solubility in aqueous buffers.[8] Therefore, a dilution from a concentrated organic stock is required.

  • Prepare Organic Stock: First, prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or DMF as described in Protocol 1.

  • Dilution: Based on the desired final concentration, calculate the volume of the organic stock needed.

  • Aqueous Addition: Add the aqueous buffer of choice (e.g., PBS pH 7.2) to a sterile tube.

  • Mixing: While gently vortexing the aqueous buffer, slowly add the calculated volume of the organic stock solution. This two-step method of adding the stock to the buffer (rather than the other way around) can help prevent precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day due to potential precipitation and degradation.[8]

4. Safety Precautions

This compound should be handled as a potentially hazardous material.[8] Users must review the complete Safety Data Sheet (SDS) before use.[8] Standard laboratory safety practices should be followed, including the use of PPE. Avoid ingestion, inhalation, and contact with skin and eyes.[8]

5. Visualizations

The following diagrams illustrate the experimental workflow and the metabolic context of azacyclonol.

Workflow Experimental Workflow start Start: Obtain Azacyclonol HCl Powder weigh 1. Weigh Compound (Analytical Balance) start->weigh add_solvent 2. Add Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve 3. Dissolve Powder (Vortex / Sonicate) add_solvent->dissolve stock High-Concentration Organic Stock Solution dissolve->stock store_stock Store Stock Solution (-20°C or -80°C) stock->store_stock dilute 4. Dilute with Aqueous Buffer (e.g., PBS) stock->dilute final Final Aqueous Working Solution dilute->final use_immediately Use Immediately (Stable <24h) final->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

Mechanism Metabolic & Mechanistic Context cluster_metabolism Metabolic Pathway cluster_action Pharmacological Action Terfenadine Terfenadine Azacyclonol Azacyclonol Terfenadine->Azacyclonol CYP3A4 CYP3A4 CYP3A4 H1_Receptor Histamine H1 Receptor Azacyclonol->H1_Receptor inhibits CNS_Effects CNS Effects (Ataractic)

Caption: Metabolic origin and primary mechanism of action for azacyclonol.

References

Application Notes and Protocols for Mouse Spontaneous Locomotor Activity Assay with Azacyclonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) is a compound with central nervous system (CNS) depressant effects.[1] Historically, it was investigated as an ataractic agent for diminishing hallucinations.[2] It is also the major active metabolite of the antihistamine terfenadine.[1][2] Understanding the impact of azacyclonol on spontaneous locomotor activity is crucial for characterizing its pharmacological profile and potential therapeutic applications. This document provides detailed protocols for assessing the effects of azacyclonol on spontaneous locomotor activity in mice using the open field test, summarizes available quantitative data, and illustrates the proposed underlying signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative effects of azacyclonol on mouse locomotor activity.

CompoundDose (mg/kg)Effect on Coordinated Locomotor Activity
Azacyclonol71>50% reduction
Azacyclonol142>50% reduction
Azacyclonol213>50% reduction

Data sourced from Cayman Chemical product information sheet, citing Braun, D.L., et al. (1956).[1]

Proposed Signaling Pathway

Azacyclonol is known to be a metabolite of the histamine (B1213489) H1 receptor antagonist, terfenadine.[1] Therefore, its effects on locomotor activity are likely mediated through the antagonism of the histamine H1 receptor in the central nervous system. The proposed signaling pathway is as follows: In histaminergic neurons, histamine is released and binds to the H1 receptor, a G-protein coupled receptor (GPCR). This activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to neuronal excitation. By acting as an antagonist, azacyclonol is hypothesized to block the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling cascade and leading to a reduction in neuronal excitability and, consequently, a decrease in spontaneous locomotor activity.

Azacyclonol Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine H1R H1 Receptor (Gq-coupled) Histamine_vesicle->H1R Binds Azacyclonol Azacyclonol Azacyclonol->H1R Antagonizes Gq Gq H1R->Gq Activates Reduced_Excitation Reduced Neuronal Excitation & Locomotor Activity PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca Ca2+ ER->Ca Releases Neuronal_Excitation Neuronal Excitation Ca->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Proposed signaling pathway of azacyclonol's effect on locomotor activity.

Experimental Protocols

Mouse Spontaneous Locomotor Activity Assay: Open Field Test

This protocol outlines the procedure for evaluating the effect of azacyclonol on the spontaneous locomotor activity of mice.

1. Materials

  • Animals: Male C57BL/6J mice (8-12 weeks old). House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Azacyclonol: (CAS: 115-46-8).

  • Vehicle: Based on solubility data, a suitable vehicle is a solution of Dimethylformamide (DMF) and Phosphate-Buffered Saline (PBS). Azacyclonol is soluble in a 1:6 solution of DMF:PBS (pH 7.2) at approximately 0.14 mg/ml. For higher concentrations, an alternative is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Open Field Arena: A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous, uniformly colored material (e.g., white or black Plexiglas).

  • Video Recording and Analysis System: A camera mounted above the arena and software capable of tracking the mouse's movement and calculating parameters such as total distance traveled, time spent in different zones (center vs. periphery), and velocity.

  • General Laboratory Equipment: Pipettes, sterile tubes, animal scale, timers, 70% ethanol (B145695) for cleaning.

2. Experimental Workflow

Experimental Workflow acclimatization Animal Acclimatization (1 week) habituation Habituation to Test Room (60 min) acclimatization->habituation administration Drug Administration (e.g., Intraperitoneal) habituation->administration drug_prep Azacyclonol Preparation drug_prep->administration pretreatment Pretreatment Period (e.g., 30 min) administration->pretreatment open_field Open Field Test (15-30 min) pretreatment->open_field data_analysis Data Analysis open_field->data_analysis

Caption: Experimental workflow for the mouse spontaneous locomotor activity assay.

3. Procedure

  • Animal Acclimatization: Upon arrival, allow mice to acclimate to the housing facility for at least one week before any experimental procedures.

  • Habituation: On the day of the experiment, transport the mice to the testing room and allow them to habituate to the new environment for at least 60 minutes before testing begins.

  • Preparation of Azacyclonol Solution:

    • On the day of the experiment, prepare the azacyclonol solution in the chosen vehicle.

    • For a DMF:PBS vehicle, first dissolve the azacyclonol in DMF and then dilute with PBS to the final concentration and a 1:6 ratio.

    • For a CMC suspension, weigh the appropriate amount of azacyclonol and suspend it in 0.5% CMC in sterile water. Vortex thoroughly to ensure a uniform suspension.

    • Prepare a vehicle-only control solution.

  • Drug Administration:

    • Weigh each mouse to determine the correct injection volume.

    • Administer azacyclonol or vehicle via the chosen route of administration (e.g., intraperitoneal injection). The injection volume should be appropriate for the size of the mouse (e.g., 10 ml/kg).

  • Pretreatment Period: After administration, return the mice to their home cages for a predetermined pretreatment period (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Open Field Test:

    • Gently place the mouse in the center of the open field arena.

    • Immediately start the video recording and tracking software.

    • Allow the mouse to explore the arena freely for a set duration (e.g., 15-30 minutes).

    • Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Collection and Analysis:

    • The tracking software will record various parameters. The primary endpoint for locomotor activity is the total distance traveled .

    • Other relevant parameters include:

      • Time spent in the center zone vs. the periphery (as a measure of anxiety-like behavior).

      • Rearing frequency (vertical activity).

      • Ambulatory time vs. resting time.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the azacyclonol-treated groups with the vehicle control group.

4. Important Considerations

  • Consistency: Maintain consistent lighting, temperature, and noise levels in the testing room.

  • Handling: Handle the mice gently and consistently to minimize stress.

  • Time of Day: Conduct all experiments at the same time of day to control for circadian variations in locomotor activity.

  • Blinding: The experimenter should be blind to the treatment conditions during the testing and data analysis phases to prevent bias.

By following these detailed protocols and considering the proposed mechanism of action, researchers can effectively evaluate the impact of azacyclonol on spontaneous locomotor activity in mice, contributing to a better understanding of its neuropharmacological properties.

References

Application Notes and Protocols for the Analytical Method Development of Azacyclonol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azacyclonol (B1665903), also known as γ-pipradrol, is a central nervous system depressant and a significant human metabolite of the antihistamine terfenadine (B1681261).[1][2] It is also formed from fexofenadine, the active metabolite of terfenadine.[3][4] The accurate quantification of azacyclonol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings.[5] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for the determination of azacyclonol and its related compounds in biological samples like plasma, serum, and urine.[5][6]

This document provides detailed protocols for the extraction and quantification of azacyclonol, summarizing key performance data and outlining the metabolic context of this analyte.

Metabolic Pathway of Azacyclonol

Azacyclonol is primarily formed through the metabolism of terfenadine. The biotransformation involves two main oxidative pathways mediated predominantly by the cytochrome P450 isoform CYP3A4.[7][8] One pathway involves N-dealkylation to directly form azacyclonol, while the other involves hydroxylation to an alcohol metabolite, which is then oxidized to fexofenadine.[4][7] Terfenadine alcohol can also be metabolized to azacyclonol.[7]

Metabolic Pathway of Azacyclonol Terfenadine Terfenadine Azacyclonol Azacyclonol Terfenadine->Azacyclonol CYP3A4 Terfenadine_Alcohol Terfenadine Alcohol Terfenadine->Terfenadine_Alcohol CYP3A4 Fexofenadine Fexofenadine (Active Metabolite) Terfenadine_Alcohol->Fexofenadine CYP3A4 Terfenadine_Alcohol->Azacyclonol CYP3A4

Caption: Metabolic conversion of Terfenadine to Azacyclonol and Fexofenadine.

Experimental Workflows

The analytical workflow for azacyclonol involves sample collection, preparation to isolate the analyte from the biological matrix, instrumental analysis, and data processing. The choice of sample preparation technique depends on the matrix and the required sensitivity.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Protein_Precipitation Protein Precipitation (Plasma/Serum) LCMS LC-MS/MS Protein_Precipitation->LCMS GCMS GC-MS Protein_Precipitation->GCMS SPE Solid-Phase Extraction (SPE) (Urine) SPE->LCMS SPE->GCMS Data_Acquisition Data Acquisition LCMS->Data_Acquisition GCMS->Data_Acquisition Sample Sample Collection (Plasma, Serum, Urine) Sample->Protein_Precipitation Sample->SPE Data_Analysis Quantitative Analysis & Reporting Data_Acquisition->Data_Analysis

Caption: General experimental workflow for Azacyclonol analysis.

Application Protocol 1: LC-MS/MS Analysis in Human Plasma

This protocol describes a sensitive HPLC-MS/MS method for the quantification of azacyclonol in human plasma, adapted from validated procedures for structurally related compounds.[5]

A. Materials and Reagents

  • Azacyclonol reference standard

  • Deuterated internal standard (IS), e.g., fexofenadine-d6[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid[3]

  • Water (deionized, 18 MΩ·cm)

  • Drug-free human plasma

B. Experimental Protocol

  • Stock and Working Solution Preparation

    • Prepare individual stock solutions (1 mg/mL) of azacyclonol and the internal standard by dissolving them in methanol.[5]

    • Create working standard solutions for the calibration curve and quality control (QC) samples through serial dilutions of the stock solution with a 50:50 acetonitrile/water mixture.[5]

    • Prepare an internal standard working solution (e.g., 200 ng/mL) in methanol.[5]

  • Sample Preparation (Protein Precipitation)

    • Pipette 50 µL of the plasma sample (calibrant, QC, or unknown) into a microcentrifuge tube.[5]

    • Add 100 µL of the internal standard working solution.[5]

    • Vortex the mixture for 10 seconds.[5]

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[5]

    • Transfer 50 µL of the clear supernatant to an HPLC vial for injection.[5]

C. HPLC-MS/MS Conditions

ParameterCondition
HPLC System ACQUITY UPLC or equivalent[9]
Column C18 reversed-phase column (e.g., Poroshell 120 C18, ACQUITY UPLC BEH C18 2.1 × 50 mm, 1.7 µm)[3][9]
Mobile Phase A 0.1% Acetic Acid or Formic Acid in Water[3][10]
Mobile Phase B Acetonitrile[3]
Gradient Program Start with 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, then return to initial conditions and re-equilibrate for 1 min.[5]
Flow Rate 600 µL/min[9]
Injection Volume 5-20 µL
Mass Spectrometer Triple quadrupole mass spectrometer[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM). Note: MRM transitions must be optimized by infusing pure compounds into the mass spectrometer.[5]

D. Quantitative Data Summary

The following table summarizes expected performance characteristics based on FDA guidelines for bioanalytical method validation.[5]

ParameterAcceptance Criteria (FDA Guidelines)[5]Reported Performance Data
Linearity (r²) ≥ 0.99-
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 5; Precision ≤ 20%; Accuracy ±20%1 ng/mL (in urine)[4]
Intra-assay Precision (%CV) ≤ 15% (except LLOQ)1.6% – 12.8% (for azacyclonol and related compounds in urine)[3]
Inter-assay Precision (%CV) ≤ 15% (except LLOQ)< 10.4% (for azacyclonol and related compounds in urine)[3]
Accuracy (% Bias) Within ±15% (except LLOQ)-
Concentration Range -In patient urine: 11.2–191.3 ng/mL[4]

Application Protocol 2: GC-MS Analysis in Urine and Serum

This protocol is based on a published method for analyzing azacyclonol in human serum and urine specimens following terfenadine administration.[6]

A. Materials and Reagents

  • Azacyclonol reference standard

  • Internal standard (e.g., a structural analog)

  • Heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization[6]

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Alkaline buffer (e.g., sodium carbonate)

B. Experimental Protocol

  • Sample Preparation (Alkaline Extraction and Derivatization)

    • To 1 mL of urine or serum, add the internal standard.

    • Adjust the sample pH to alkaline conditions using a suitable buffer.

    • Perform a liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent and add heptafluorobutyric anhydride (HFBA).[6]

    • Heat the sample to complete the derivatization reaction.

    • Evaporate the excess reagent and reconstitute the sample in a suitable solvent for injection.

C. GC-MS Conditions

ParameterCondition
GC-MS System Standard Gas Chromatograph coupled to a Mass Spectrometer[6]
Column Capillary column suitable for drug analysis (e.g., DB-5ms or equivalent)
Carrier Gas Helium[11]
Injection Mode Splitless
Temperature Program Optimized to separate the derivatized azacyclonol from matrix components. (e.g., initial temp 100°C, ramp to 280°C)
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Detection Mode Selected Ion Monitoring (SIM) of characteristic fragment ions of derivatized azacyclonol and IS.

D. Quantitative Data Summary

ParameterReported Performance Data (Urine)[6]
Linearity Range 1-1000 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Concentration Range Peak urine concentrations up to 19,000 ng/mL after therapeutic dosing.
Mean Serum Concentration 59 ng/mL after the ninth 60 mg dose of terfenadine.

References

Application Notes and Protocols for Studying Drug-Induced Psychosis with Azacyclonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903), also known as γ-pipradrol, is a compound with historical significance in the study of psychosis. Introduced in the mid-1950s, it was initially explored for the treatment of schizophrenia and was noted for its ability to diminish hallucinations.[1] Azacyclonol was observed to counteract the subjective effects of hallucinogens like LSD and mescaline in humans.[1] However, due to inconsistent clinical efficacy, its use was discontinued, and it has not been a focus of modern psychopharmacological research.[1]

The primary mechanism of action identified for azacyclonol is as a histamine (B1213489) H1 receptor antagonist. While it is structurally an isomer of the stimulant pipradrol, azacyclonol exhibits mild depressant effects.[1] It is also a major active metabolite of the antihistamine terfenadine.[1]

This document provides a detailed, albeit hypothetical, experimental protocol for studying drug-induced psychosis in rodents using azacyclonol. Given the absence of contemporary research and established protocols, the following methodologies are adapted from standard practices in preclinical psychosis models. Researchers should exercise caution and conduct thorough dose-finding and safety studies before commencing any experiments.

In Vivo Assessment of Psychosis-Like Behavior in Rodents

This section outlines a series of behavioral assays to assess psychosis-like symptoms in rodents following the administration of azacyclonol. These tests are designed to measure alterations in locomotor activity, sensorimotor gating, and social behavior, which are translational domains relevant to human psychosis.

Animal Models and Drug Administration
  • Species: Male Wistar rats (250-300g) or male C57BL/6 mice (25-30g).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before experimentation.

  • Drug Preparation: Azacyclonol hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

  • Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents.

Hypothetical Dose-Response Study

Due to the lack of recent preclinical data, a preliminary dose-response study is essential to determine the optimal dose of azacyclonol for inducing psychosis-like behaviors without causing significant sedation or toxicity.

Treatment Group Azacyclonol Dose (mg/kg, i.p.) Number of Animals (per species) Primary Outcome Measures
1Vehicle (0.9% Saline)8-10Baseline locomotor activity, PPI, and social interaction
2Low Dose (e.g., 1)8-10Assessment of behavioral changes relative to baseline
3Mid Dose (e.g., 5)8-10Assessment of behavioral changes relative to baseline
4High Dose (e.g., 10)8-10Assessment of behavioral changes and observation for adverse effects

Note: The dose ranges provided are purely hypothetical and should be adjusted based on initial pilot studies and any available historical toxicological data.

Experimental Protocols

Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

Principle: The OFT assesses spontaneous locomotor activity, exploration, and anxiety-related behavior in a novel environment. Psychostimulant-induced hyperactivity is a common feature of animal models of psychosis.

Materials:

  • Open field arena (e.g., 100 x 100 x 40 cm for rats; 50 x 50 x 30 cm for mice), made of a non-porous material.

  • Video tracking software.

  • 70% ethanol (B145695) for cleaning.

Protocol:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

  • Administer azacyclonol or vehicle i.p. and return the animal to its home cage for a pre-treatment period (e.g., 30 minutes).

  • Gently place the animal in the center of the open field arena.

  • Record the animal's activity for a specified period (e.g., 15-30 minutes) using the video tracking software.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Prepulse Inhibition (PPI) Test for Sensorimotor Gating

Principle: PPI is the suppression of the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus (the prepulse). Deficits in PPI are observed in individuals with schizophrenia and are thought to reflect an inability to filter out irrelevant sensory information.

Materials:

  • Acoustic startle response system with a sound-attenuating chamber.

  • Animal holder.

  • Software for controlling stimulus presentation and recording startle responses.

Protocol:

  • Acclimatize the animal to the testing room for at least 30 minutes.

  • Place the animal in the holder within the startle chamber.

  • Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

    • Prepulse-pulse trials: A weaker prepulse stimulus (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Administer azacyclonol or vehicle i.p. at a predetermined time before the PPI test.

  • The startle response (amplitude of the whole-body flinch) is measured for each trial.

  • Calculate PPI as follows: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Social Interaction Test

Principle: This test assesses social recognition and social withdrawal, which are relevant to the negative symptoms of schizophrenia.

Materials:

  • Three-chambered social interaction apparatus.

  • Small, wire cages for holding "stranger" animals.

  • Video tracking software.

Protocol:

  • Habituate the test animal to the empty three-chambered apparatus for a 10-minute session the day before the test.

  • On the test day, administer azacyclonol or vehicle to the test animal.

  • Place an unfamiliar "stranger" animal of the same sex and species into one of the small wire cages in a side chamber. Leave the wire cage in the other side chamber empty.

  • Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.

  • Record the time the test animal spends in each chamber and the time it spends actively sniffing each wire cage.

  • Analyze the data for sociability (time spent with the stranger animal versus the empty cage).

Neurochemical and Electrophysiological Analysis

Following behavioral testing, further investigation into the neurobiological effects of azacyclonol can be performed.

Neurochemical Analysis

Principle: To measure the levels of key neurotransmitters, such as dopamine (B1211576) and serotonin, and their metabolites in brain regions implicated in psychosis (e.g., prefrontal cortex, striatum).

Methodology:

  • Following the final behavioral test, euthanize the animals.

  • Rapidly dissect the brain regions of interest on ice.

  • Homogenize the tissue samples in an appropriate buffer.

  • Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

In Vivo Electrophysiology

Principle: To record neuronal activity in specific brain regions of anesthetized or freely moving animals to assess changes in neuronal firing patterns and local field potentials induced by azacyclonol.

Methodology:

  • Surgically implant microelectrode arrays into the target brain regions (e.g., prefrontal cortex, hippocampus).

  • After a recovery period, record baseline neuronal activity.

  • Administer azacyclonol or vehicle and continue recording to observe changes in firing rate, burst firing, and oscillatory activity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of Azacyclonol on Open Field Test Parameters

Treatment Group Total Distance Traveled (cm) Time in Center (s) Rearing Frequency
VehicleMean ± SEMMean ± SEMMean ± SEM
Azacyclonol (Low Dose)Mean ± SEMMean ± SEMMean ± SEM
Azacyclonol (Mid Dose)Mean ± SEMMean ± SEMMean ± SEM
Azacyclonol (High Dose)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effects of Azacyclonol on Prepulse Inhibition

Treatment Group % PPI at 75 dB Prepulse % PPI at 80 dB Prepulse % PPI at 85 dB Prepulse
VehicleMean ± SEMMean ± SEMMean ± SEM
Azacyclonol (Low Dose)Mean ± SEMMean ± SEMMean ± SEM
Azacyclonol (Mid Dose)Mean ± SEMMean ± SEMMean ± SEM
Azacyclonol (High Dose)Mean ± SEMMean ± SEMMean ± SEM

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis animal_acclimation Animal Acclimation drug_admin Drug Administration (i.p.) animal_acclimation->drug_admin drug_preparation Azacyclonol/Vehicle Preparation drug_preparation->drug_admin behavioral_testing Behavioral Testing (OFT, PPI, Social Interaction) drug_admin->behavioral_testing neurochemical_analysis Neurochemical Analysis (HPLC-ED) behavioral_testing->neurochemical_analysis electrophysiology In Vivo Electrophysiology behavioral_testing->electrophysiology data_analysis Data Analysis and Interpretation neurochemical_analysis->data_analysis electrophysiology->data_analysis

Caption: Experimental workflow for investigating azacyclonol-induced psychosis-like behavior in rodents.

histamine_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response ER ER Lumen Ca_out Ca²⁺ Ca_channel->Ca_out Release Ca_out->PKC Activates Ca_out->Cellular_Response Histamine Histamine Histamine->H1R Activates Azacyclonol Azacyclonol (Antagonist) Azacyclonol->H1R Blocks

Caption: Histamine H1 receptor signaling pathway antagonism by azacyclonol.

References

Application Note: Determination of Azacyclonol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) is a metabolite of the antihistamine drug terfenadine (B1681261). Accurate and sensitive quantification of azacyclonol in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical approach for the determination of azacyclonol. This application note provides detailed protocols for the analysis of azacyclonol in biological samples using GC-MS, including methods with and without derivatization.

Quantitative Data Summary

The following table summarizes the quantitative data from two different GC-MS methods for the determination of azacyclonol.

ParameterMethod 1: Derivatization with HFBA[1]Method 2: No Derivatization[2]
Matrix Urine, SerumHuman Serum
Limit of Quantitation (LOQ) 1 ng/mL (in urine)Not Reported
Limit of Detection (LOD) Not Reported2 ng/mL
Linearity Range 1-1000 ng/mL (in urine)Not Reported
Precision (Coefficient of Variation) Not Reported12.6% at 10 ng/mL, 6.44% at 200 ng/mL
Observed Concentrations Peak urine concentrations up to 19,000 ng/mL; Mean serum concentration of 59 ng/mL after dosing.[1]Not Applicable

Experimental Workflow

The following diagram illustrates the general experimental workflow for the determination of azacyclonol by GC-MS.

Azacyclonol GC-MS Workflow Figure 1. Experimental Workflow for Azacyclonol Determination by GC-MS cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Serum/Urine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction (Alkaline pH) InternalStandard->Extraction BackExtraction Optional: Back-Extraction for Cleanup Extraction->BackExtraction Derivatization Derivatization (Optional, e.g., with HFBA) BackExtraction->Derivatization Reconstitution Reconstitute in appropriate solvent Derivatization->Reconstitution Injection Inject Sample into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Figure 1. Experimental Workflow for Azacyclonol Determination by GC-MS

Experimental Protocols

Two primary methods for the GC-MS analysis of azacyclonol are presented: one involving a derivatization step and another without.

Protocol 1: GC-MS Analysis of Azacyclonol with Derivatization

This method, adapted from Kuhlman Jr., J. J., et al. (1992), involves the derivatization of azacyclonol with heptafluorobutyric anhydride (B1165640) (HFBA) prior to GC-MS analysis.[1]

1. Sample Preparation

  • Sample Collection: Collect urine or serum samples.

  • Internal Standard: Add an appropriate internal standard to the sample.

  • Alkaline Extraction:

    • Adjust the sample pH to alkaline conditions.

    • Perform a liquid-liquid extraction with a suitable organic solvent.

  • Derivatization:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add heptafluorobutyric anhydride and incubate to form the derivative.

  • Reconstitution: After the reaction, evaporate the excess reagent and reconstitute the residue in a solvent suitable for GC-MS injection.

2. GC-MS Parameters (Example)

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for the azacyclonol-HFBA derivative should be determined by analyzing a standard.

Protocol 2: GC-MS Analysis of Azacyclonol without Derivatization

This method, based on the work of Martens, J. (1996), allows for the direct analysis of azacyclonol without a derivatization step.[2]

1. Sample Preparation

  • Sample Collection: Collect human serum samples.

  • Internal Standard: Add an appropriate internal standard to the serum sample.

  • Liquid-Liquid Extraction:

    • Make the serum sample alkaline.

    • Extract the analytes into an organic solvent.

  • Clean-up via Back-Extraction:

    • Back-extract the analytes from the organic phase into a diluted hydrochloric acid solution.

    • Discard the organic phase.

    • Make the acidic aqueous phase alkaline again.

    • Re-extract the analytes into a fresh organic solvent.

  • Final Preparation:

    • Evaporate the final organic extract to dryness.

    • Reconstitute the residue in a suitable solvent for GC-MS injection.

2. GC-MS Parameters (Example)

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 270 °C.

  • Injection Volume: 2 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 290 °C at 15 °C/min.

    • Hold at 290 °C for 10 minutes.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM) based on the fragmentation pattern of underivatized azacyclonol.

Discussion

The choice between a derivatization and a non-derivatization method depends on the specific requirements of the analysis. Derivatization can improve the chromatographic properties and sensitivity of azacyclonol.[1] However, it adds an extra step to the sample preparation, which can increase the analysis time and introduce potential sources of error. The non-derivatization method is simpler but may require a more rigorous clean-up procedure, such as the described back-extraction, to achieve the desired selectivity and sensitivity.[2]

Both methods demonstrate the utility of GC-MS for the reliable determination of azacyclonol in biological matrices. The provided protocols can be adapted and validated for specific laboratory instrumentation and research needs.

References

Application Note & Protocol: In Vitro Assay for Azacyclonol Formation from Terfenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine (B1681261), a second-generation antihistamine, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway is the N-dealkylation of terfenadine to form azacyclonol (B1665903), an inactive metabolite.[1] Another major pathway involves C-hydroxylation to a terfenadine alcohol intermediate, which can be further oxidized to fexofenadine (B15129) (the active carboxylic acid metabolite) or undergo N-dealkylation to form azacyclonol.[1][2] The primary enzyme responsible for these transformations is CYP3A4.[2][3][4]

Monitoring the in vitro formation of azacyclonol is crucial for studying the metabolic profile of terfenadine, investigating potential drug-drug interactions, and characterizing the activity of CYP3A4. This application note provides a detailed protocol for a robust in vitro assay to measure the formation of azacyclonol from terfenadine using human liver microsomes, followed by quantification using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Metabolic Pathway of Terfenadine

The metabolism of terfenadine to azacyclonol involves two main routes, both predominantly catalyzed by CYP3A4.[2]

Terfenadine_Metabolism Terfenadine Terfenadine Azacyclonol Azacyclonol Terfenadine->Azacyclonol CYP3A4 (N-dealkylation) Terfenadine_Alcohol Terfenadine Alcohol Terfenadine->Terfenadine_Alcohol CYP3A4 (C-hydroxylation) Terfenadine_Alcohol->Azacyclonol CYP3A4 Terfenadine_Acid Terfenadine Acid (Fexofenadine) Terfenadine_Alcohol->Terfenadine_Acid CYP3A4

Caption: Metabolic conversion of terfenadine.

Experimental Workflow

The following diagram outlines the key steps in the in vitro assay for measuring azacyclonol formation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Terfenadine Stock - Microsomes - NADPH - Buffer Preincubation Pre-incubate Microsomes and Terfenadine Reagents->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (e.g., Acetonitrile) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Extraction Extract Supernatant Centrifugation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Azacyclonol Analysis->Quantification

Caption: In vitro assay workflow.

Experimental Protocols

Materials and Reagents
Preparation of Solutions
  • Terfenadine Stock Solution (e.g., 10 mM): Dissolve terfenadine in a suitable organic solvent (e.g., methanol or DMSO) to prepare a high-concentration stock solution. Further dilute in the incubation buffer to achieve the desired working concentrations.

  • Azacyclonol Standard Stock Solution (e.g., 1 mM): Dissolve azacyclonol in methanol to prepare a stock solution for the calibration curve.

  • NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in incubation buffer. Prepare this solution fresh on the day of the experiment.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Prepare a working solution of the internal standard in the termination solvent (e.g., acetonitrile).[5]

Incubation Procedure
  • Prepare Incubation Mix: In a microcentrifuge tube, add the following in order:

    • Potassium phosphate buffer (to make up the final volume)

    • Human liver microsomes (e.g., final concentration of 0.2-0.5 mg/mL)

    • Terfenadine solution (to achieve the desired final concentration, e.g., 1-50 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to a final concentration of, for example, 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes), containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

The quantification of azacyclonol is typically performed using a sensitive and selective LC-MS/MS method.[5][6][7]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[5][8]

    • Mobile Phase A: 0.1 M ammonium formate in water, pH 9.5.[5]

    • Mobile Phase B: Methanol.[5]

    • Gradient: A gradient elution is employed to separate the analyte from the parent drug and other matrix components. For example, start at 5% B, ramp to 95% B, hold, and then re-equilibrate.[5]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[5]

    • Injection Volume: 25 µL.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[5]

    • MRM Transitions: Specific precursor-to-product ion transitions for azacyclonol and the internal standard should be optimized.

Data Presentation

Enzyme Kinetics

The formation of azacyclonol from terfenadine by CYP enzymes can be characterized by Michaelis-Menten kinetics. While specific kinetic data for azacyclonol formation is not detailed in the provided search results, the formation of the hydroxylated metabolite of terfenadine by CYP2D6 and CYP3A4 has been reported and can serve as an example of expected data.[9]

EnzymeSubstrateKm (µM)Vmax (pmol/min/nmol P450)
CYP3A4Terfenadine131257
CYP2D6Terfenadine9206
Table 1: Kinetic parameters for the formation of hydroxyterfenadine.[9]
Inhibition of Terfenadine Metabolism

The inhibitory potential of various compounds on terfenadine metabolism can be assessed by determining their IC50 or Ki values.

InhibitorMetabolic PathwayEnzymeIC50 (µM)Ki (µM)
KetoconazoleAzacyclonol FormationCYP3A-0.037
KetoconazoleHydroxyterfenadine FormationCYP3A-0.34
ItraconazoleAzacyclonol FormationCYP3A-0.28
ItraconazoleHydroxyterfenadine FormationCYP3A-2.05
KetoconazoleTerfenadine MetabolismCYP3A4-10-
TroleandomycinTerfenadine MetabolismCYP3A4-10-
NefazodoneTerfenadine MetabolismCYP3A--
SertralineTerfenadine MetabolismCYP3A--
FluoxetineTerfenadine MetabolismCYP3A--
Table 2: Inhibition constants for various inhibitors of terfenadine metabolism.[1][3][10]

Conclusion

This application note provides a comprehensive framework for establishing an in vitro assay to measure the formation of azacyclonol from terfenadine. The detailed protocol for incubation using human liver microsomes and subsequent analysis by LC-MS/MS offers a reliable method for researchers in drug metabolism and pharmacokinetics. The provided data tables and pathway diagrams serve as valuable resources for experimental design and data interpretation. This assay is a critical tool for understanding the metabolic fate of terfenadine and for assessing the potential for drug-drug interactions involving the CYP3A4 enzyme.

References

Application Notes and Protocols for Parenteral Formulation of Azacyclonol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) hydrochloride is a central nervous system (CNS) depressant that has been investigated for its potential to diminish hallucinations in individuals with psychoses.[1][2] It acts as an ataractic agent, reducing transmission through sympathetic ganglia.[3][4] Azacyclonol is also a major active metabolite of the antihistamine terfenadine.[1][3] The development of a parenteral formulation of azacyclonol hydrochloride is crucial for research applications requiring direct systemic administration, enabling precise dose control and rapid onset of action, thereby facilitating pharmacokinetic and pharmacodynamic studies.[5]

These application notes provide a comprehensive overview and detailed protocols for the development of a parenteral formulation of this compound, intended for research and preclinical studies. The protocols cover formulation development, quality control, and stability assessment.

Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a stable and effective parenteral formulation. Key properties and solubility data have been compiled from various sources and are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name α,α-diphenyl-4-piperidinemethanol hydrochloride[6]
CAS Number 1798-50-1[6]
Molecular Formula C₁₈H₂₂ClNO[7]
Molecular Weight 303.83 g/mol [7]
Appearance Solid powder[7]
Storage Dry, dark, at 0-4°C for short term or -20°C for long term[7]

Table 2: Solubility Data of Azacyclonol

SolventSolubilityReference
Water 2 mg/mL[8]
Ethanol 20 mg/mL, ≥22.8 mg/mL[4][9]
DMSO 10 mg/mL, 100 mg/mL (with sonication), ≥13.2 mg/mL[3][9][10]
Dimethylformamide (DMF) 30 mg/mL[3][4]
DMF:PBS (pH 7.2) (1:6) 0.14 mg/mL[3][4]
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL[10]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline ≥ 2.5 mg/mL[10]

Note: The hydrochloride salt is expected to have higher aqueous solubility than the free base. The provided data for the free base gives an indication of its solubility characteristics.

Experimental Protocols

The following protocols provide a framework for the preparation, quality control, and stability testing of a research-grade parenteral formulation of this compound. These protocols are intended for small-scale, non-clinical research purposes and must be performed in a sterile environment using aseptic techniques.[11]

Protocol 1: Preparation of this compound Parenteral Solution (1 mg/mL)

Objective: To prepare a sterile, injectable solution of this compound at a concentration of 1 mg/mL.

Materials:

  • This compound powder (≥98% purity)

  • Water for Injection (WFI)

  • Sodium chloride (for isotonicity adjustment)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) (for pH adjustment)

  • Sterile, depyrogenated vials and stoppers

  • 0.22 µm sterile syringe filters

  • Sterile syringes and needles

  • Laminar flow hood or isolator

  • Autoclave

  • pH meter

  • Analytical balance

Procedure:

  • Preparation of Formulation Vehicle:

    • In a sterile beaker within a laminar flow hood, add approximately 80% of the final volume of Water for Injection.

    • Add sodium chloride to achieve an isotonic solution (approximately 0.9% w/v).

    • Adjust the pH of the solution to a target range of 4.0-6.0 using dilute HCl or NaOH. This pH range is chosen to enhance the stability of the hydrochloride salt.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound powder.

    • Slowly add the powder to the formulation vehicle while stirring continuously with a sterile magnetic stir bar until fully dissolved.

  • Final Volume and pH Adjustment:

    • Add Water for Injection to reach the final desired volume.

    • Verify the final pH and adjust if necessary.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution directly into sterile, depyrogenated vials.

  • Aseptic Filling and Sealing:

    • Aseptically fill the sterile vials with the filtered solution.

    • Securely seal the vials with sterile stoppers and crimp caps.

  • Labeling and Storage:

    • Label the vials with the product name, concentration, batch number, and date of preparation.

    • Store the vials protected from light at a controlled room temperature or as determined by stability studies.

Protocol 2: Quality Control Testing of Parenteral Formulation

Objective: To perform essential quality control tests to ensure the safety and quality of the prepared parenteral solution.

Tests:

  • Appearance: Visually inspect the solution for clarity, color, and the absence of particulate matter.

  • pH: Measure the pH of the solution using a calibrated pH meter.

  • Sterility Testing: Perform sterility testing according to standard pharmacopeial methods to ensure the absence of microbial contamination.

  • Endotoxin (B1171834) Testing (LAL Test): Use the Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels and ensure they are within acceptable limits for parenteral products.[11]

  • Assay and Purity (HPLC):

    • Method: A High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for determining the concentration and purity of this compound. An HPLC-MS/MS method can be used for higher sensitivity and selectivity.[12][13]

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 262 nm.[4]

      • Injection Volume: 20 µL.

    • Procedure: Prepare standard solutions of this compound at known concentrations to create a calibration curve. Inject the prepared parenteral solution and compare the peak area to the calibration curve to determine the concentration. Purity is assessed by observing the presence of any additional peaks.

Protocol 3: Stability Assessment

Objective: To evaluate the stability of the this compound parenteral formulation under different storage conditions.

Procedure:

  • Sample Storage: Store the prepared vials at various conditions, such as:

    • Refrigerated (2-8°C)

    • Controlled Room Temperature (25°C/60% RH)

    • Accelerated Conditions (40°C/75% RH)

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Testing: At each time point, perform the quality control tests outlined in Protocol 2 (Appearance, pH, Assay, and Purity).

  • Data Analysis: Analyze the data to identify any trends in degradation or changes in physical properties over time. This will help establish a recommended storage condition and shelf-life for the research formulation.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of azacyclonol and the experimental workflow for preparing the parenteral formulation.

G cluster_0 Proposed Mechanism of Action Azacyclonol This compound SympatheticGanglia Sympathetic Ganglia Azacyclonol->SympatheticGanglia Inhibits CNS Central Nervous System Azacyclonol->CNS Acts on NerveImpulse Reduced Nerve Impulse Transmission SympatheticGanglia->NerveImpulse Depression CNS Depression CNS->Depression

Caption: Proposed mechanism of action for this compound.

G cluster_1 Parenteral Formulation Workflow Start Start: Materials Preparation Vehicle Prepare Formulation Vehicle (WFI, NaCl, pH adjustment) Start->Vehicle Dissolution Dissolve Azacyclonol HCl Vehicle->Dissolution VolumeAdjust Adjust to Final Volume and pH Dissolution->VolumeAdjust Filtration Sterile Filtration (0.22 µm) VolumeAdjust->Filtration Filling Aseptic Filling into Vials Filtration->Filling Sealing Seal Vials Filling->Sealing QC Quality Control Testing (Appearance, pH, Sterility, Endotoxin, Assay) Sealing->QC End End: Stable Parenteral Formulation QC->End

Caption: Workflow for preparing the parenteral formulation.

Conclusion

This document provides essential data and detailed protocols for the development of a parenteral formulation of this compound for research purposes. Adherence to these guidelines, particularly the maintenance of sterility and rigorous quality control, is paramount to ensure the integrity and safety of the formulation for in-vitro and in-vivo studies. The provided solubility data and experimental protocols offer a solid foundation for scientists and researchers to prepare and evaluate an injectable form of this compound, facilitating further exploration of its pharmacological properties.

References

Azacyclonol: Not a Recommended Tool for Studying the 5-HT2A Receptor-Mediated Head-Twitch Response

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The use of azacyclonol (B1665903) to specifically study the 5-HT2A receptor-mediated head-twitch response (HTR) is not supported by current scientific literature. Historical interest in azacyclonol stemmed from its ability to diminish the subjective hallucinatory effects of substances like LSD in humans. However, contemporary research indicates that azacyclonol does not possess significant binding affinity for the 5-HT2A receptor, which is the primary mediator of the head-twitch response in rodents.[1] Its mechanism of action is more closely associated with general central nervous system depression, ganglionic blockade, and antihistamine activity.[1] Therefore, azacyclonol is not a suitable pharmacological tool for direct investigation of the 5-HT2A receptor signaling cascade in the context of the head-twitch response model.

This document instead provides a detailed protocol and application notes for the established methodology of studying the 5-HT2A receptor-mediated head-twitch response using well-characterized agonists and antagonists.

Introduction to the 5-HT2A Receptor-Mediated Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[2] A strong correlation exists between the potency of a compound to induce the HTR in mice and its hallucinogenic potency in humans. Non-hallucinogenic 5-HT2A receptor agonists do not typically induce this response.[2][3] This makes the HTR a valuable in vivo assay for screening compounds for potential psychedelic activity and for studying the pharmacology of the 5-HT2A receptor.

The HTR is primarily mediated by the activation of 5-HT2A receptors on pyramidal neurons in the prefrontal cortex. This activation initiates a Gq/11 protein-coupled signaling cascade, leading to the downstream activation of phospholipase C (PLC) and subsequent cellular responses.

Signaling Pathway

The binding of a 5-HT2A agonist, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), to the 5-HT2A receptor initiates the following signaling cascade:

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Agonist 5-HT2A Agonist (e.g., DOI, LSD) 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor Binds to Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling & Neuronal Excitability PKC->Downstream HTR Head-Twitch Response Downstream->HTR

5-HT2A Receptor Signaling Pathway for HTR

Experimental Protocols

Materials and Reagents
  • Animals: Male C57BL/6J mice are commonly used.

  • 5-HT2A Agonist: (+)-2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride, dissolved in 0.9% saline.

  • 5-HT2A Antagonist (for validation/control): Ketanserin (B1673593) tartrate or M100907, dissolved in appropriate vehicle.

  • Vehicle: 0.9% saline.

  • Observation Chambers: Clear cylindrical arenas.

  • Video Recording Equipment: High-frame-rate camera mounted above the arenas.

  • Automated HTR Detection System (Optional): Magnetometer-based system or video analysis software.

Experimental Workflow

HTR Experimental Workflow Acclimation Animal Acclimation (Habituate to housing and handling) Habituation Habituation to Observation Chamber (e.g., 30 minutes) Acclimation->Habituation Drug_Admin Drug Administration (i.p. or s.c. injection of vehicle, agonist, or antagonist + agonist) Habituation->Drug_Admin Recording Behavioral Recording (e.g., 30-60 minutes) Drug_Admin->Recording Analysis Data Analysis (Manual scoring or automated detection of head twitches) Recording->Analysis Stats Statistical Analysis Analysis->Stats

General Experimental Workflow for HTR Studies
Detailed Protocol

  • Animal Preparation and Habituation:

    • House mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes.

    • Place each mouse individually into a clean observation chamber and allow for a 30-minute habituation period.

  • Drug Administration:

    • Prepare fresh drug solutions on the day of the experiment.

    • For antagonist studies, administer the 5-HT2A antagonist (e.g., ketanserin) 30 minutes prior to the administration of the 5-HT2A agonist.

    • Administer the vehicle or 5-HT2A agonist (e.g., DOI) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Behavioral Observation and Recording:

    • Immediately after agonist administration, begin video recording the behavior of the mice.

    • The recording period typically lasts for 30 to 60 minutes.

  • Quantification of Head-Twitch Response:

    • Manual Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches for each mouse from the video recordings. A head twitch is defined as a rapid, convulsive, side-to-side movement of the head that is not associated with grooming or sniffing.

    • Automated Detection: Utilize a magnetometer-based system (requiring surgical implantation of a small magnet on the mouse's skull) or specialized video analysis software to automatically detect and quantify head twitches.[4]

  • Data Analysis:

    • Analyze the total number of head twitches per observation period.

    • For dose-response studies, plot the mean number of head twitches against the drug dose.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.

Data Presentation

The following tables summarize representative quantitative data from HTR studies using known 5-HT2A receptor agonists and antagonists.

Table 1: Dose-Dependent Induction of HTR by DOI in C57BL/6J Mice

Treatment GroupDose (mg/kg, i.p.)Mean HTR Count (per 30 min) ± SEM
Vehicle (Saline)-2 ± 1
DOI0.2513 ± 2
DOI0.522 ± 3
DOI1.030 ± 4

Data are hypothetical and based on trends reported in the literature.[4]

Table 2: Antagonism of DOI-Induced HTR by Ketanserin

Pre-treatment (i.p.)Dose (mg/kg)Treatment (i.p.)Dose (mg/kg)Mean HTR Count (per 30 min) ± SEM
Vehicle-DOI1.029 ± 3
Ketanserin0.625DOI1.05 ± 2*

*p < 0.05 compared to Vehicle + DOI group. Data are hypothetical and based on trends reported in the literature.

Conclusion

While azacyclonol was historically investigated for its potential to counteract hallucinogenic effects, its lack of affinity for the 5-HT2A receptor makes it an unsuitable tool for studying the 5-HT2A-mediated head-twitch response. Researchers aiming to investigate this specific behavioral model should utilize well-characterized 5-HT2A agonists, such as DOI or LSD, and antagonists, such as ketanserin or M100907, for which robust and reproducible protocols exist. The HTR assay remains a powerful tool for understanding the in vivo pharmacology of the 5-HT2A receptor and for the preclinical assessment of potential psychedelic compounds.

References

Application Notes and Protocols for the Synthesis of Azacyclonol via Grignar-d Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Azacyclonol (α,α-diphenyl-4-piperidinemethanol), a key intermediate in the production of various antihistamine agents such as fexofenadine (B15129).[1][2] The synthesis is achieved through a Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[3] Two primary synthetic routes are presented, both commencing from 4-piperidinecarboxylic acid. These protocols are designed to offer researchers and drug development professionals a comprehensive guide to the efficient synthesis and characterization of Azacyclonol.

Introduction

Azacyclonol, also known as α,α-diphenyl-4-piperidinemethanol, is a crucial building block in the synthesis of several pharmaceuticals.[4][5] The Grignard reaction provides an effective method for introducing the two phenyl groups to a piperidine (B6355638) precursor, leading to the formation of the desired tertiary alcohol.[4][6] This reaction is fundamental in organic chemistry for creating carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl group.[3][7] The protocols detailed below outline two distinct pathways for the synthesis of Azacyclonol, each with its own set of advantages.

Synthetic Pathways

Two principal routes for the synthesis of Azacyclonol utilizing the Grignard reaction have been identified:

  • Route 1: An N-ethoxycarbonyl protected piperidine derivative is reacted with phenylmagnesium bromide.[1][2]

  • Route 2: An N-acetyl protected piperidine derivative is subjected to a Grignard reaction with a phenylmagnesium halide.[4]

The following sections provide detailed experimental protocols for both synthetic routes.

Experimental Protocols

General Considerations for Grignard Reactions:

The Grignard reaction is highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the success of the reaction.[7][8] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

This synthetic route involves the initial preparation of methyl N-ethoxycarbonyl-4-piperidinecarboxylate from 4-piperidinecarboxylic acid, followed by the Grignard reaction and subsequent hydrolysis. An overall yield of 68.8% has been reported for this multi-step process.[1][2]

Step 1: Synthesis of Methyl N-ethoxycarbonyl-4-piperidinecarboxylate

  • 4-Piperidinecarboxylic acid is reacted with ethyl chloroformate in methanol (B129727). This single step achieves both esterification of the carboxylic acid and N-protection of the piperidine nitrogen.[1][2]

  • Detailed procedural parameters such as reaction time, temperature, and purification methods are not fully detailed in the available literature but would follow standard organic synthesis techniques for esterification and N-protection.

Step 2: Grignard Reaction and Hydrolysis

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Reaction with the Ester: The solution of methyl N-ethoxycarbonyl-4-piperidinecarboxylate in an anhydrous solvent (e.g., THF or diethyl ether) is added dropwise to the freshly prepared phenylmagnesium bromide solution at a controlled temperature (typically 0 °C to room temperature).

  • Hydrolysis: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The final step involves the hydrolysis of the N-ethoxycarbonyl protecting group to yield Azacyclonol.[1][2] Specific conditions for this hydrolysis are not provided in the source but would likely involve acidic or basic conditions.

This route involves the N-acetylation of 4-piperidinecarboxylic acid, followed by a Friedel-Crafts acylation to form N-acetyl-4-benzoylpiperidine. This ketone intermediate then undergoes a Grignard reaction, followed by deacetylation.

Step 1: Synthesis of N-Acetyl-4-benzoylpiperidine

  • 4-Piperidinecarboxylic acid is first protected with an acetyl group.[4]

  • The resulting N-acetylpiperidinecarboxylic acid is converted to its acid chloride.[4]

  • A Friedel-Crafts acylation reaction is then carried out with benzene (B151609) to yield N-acetyl-4-benzoylpiperidine.[4]

Step 2: Grignard Reaction

  • Under a nitrogen atmosphere, N-acetyl-4-benzoylpiperidine is dissolved in an ether solvent (e.g., diethyl ether or tetrahydrofuran).[4]

  • The solution is reacted with a Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride, at a temperature of 25-30°C for 24 hours. The molar ratio of N-acetyl-4-benzoylpiperidine to the Grignard reagent should be between 1:1.2 and 1:1.5.[4]

  • After the reaction is complete, the mixture is hydrolyzed, extracted, dried, and concentrated to obtain N-acetyl-α,α-diphenyl-4-piperidinemethanol.[4]

Step 3: Deacetylation

  • The N-acetyl-α,α-diphenyl-4-piperidinemethanol is dissolved in an alcoholic solvent and hydrolyzed with an aqueous solution of hydrochloric acid (15-18% by mass) at a temperature of 65-97°C for 8-12 hours.[4]

  • The reaction solution is then neutralized, extracted, dried, and concentrated to yield the final product, α,α-diphenyl-4-piperidinemethanol (Azacyclonol).[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of Azacyclonol via Route 2, as described in the cited patent.[4]

StepProductYield (%)Melting Point (°C)Analytical Data
Deacetylationα,α-diphenyl-4-piperidinemethanol95.0160-161¹H NMR (500 MHz, CDCl₃) δ: 7.21 (m, 10H), 3.02 (t, 4H), 2.60 (m, 1H), 2.01 (s, 1H), 1.49 (m, 4H)

Note: The yield of 95.0% is for the final deacetylation step only.

Visualizations

Diagram of the Grignard Reaction Workflow (Route 2)

Grignard_Workflow cluster_start Starting Material Preparation cluster_grignard Grignard Reaction cluster_final Final Product Formation A 4-Piperidinecarboxylic Acid B N-Acetyl-4-benzoylpiperidine A->B N-Acetylation & Friedel-Crafts Acylation D Grignard Addition (Ether Solvent, 25-30°C) B->D C Phenylmagnesium Halide C->D E N-Acetyl-α,α-diphenyl -4-piperidinemethanol D->E F Hydrolysis (HCl, 65-97°C) E->F G Azacyclonol (Final Product) F->G

Caption: Workflow for the synthesis of Azacyclonol via Grignard reaction (Route 2).

Conclusion

The Grignard reaction is a highly effective method for the synthesis of Azacyclonol. The two routes presented offer flexibility in the choice of protecting groups and reaction conditions. Route 2, in particular, is well-documented with specific reaction parameters and yield data for the final step, making it a reproducible method for laboratory-scale synthesis. These protocols provide a solid foundation for researchers involved in the synthesis of Azacyclonol and its derivatives for pharmaceutical applications.

References

Troubleshooting & Optimization

improving yield and purity of synthesized azacyclonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azacyclonol (B1665903). Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Overall Yield of Azacyclonol

Q1: My overall yield for the synthesis of azacyclonol is significantly lower than the reported 68.8%. What are the most likely causes and how can I improve it?

A1: Low yields in azacyclonol synthesis can stem from several factors, particularly in the multi-step process involving a Grignard reaction. Here’s a systematic approach to troubleshooting:

  • Moisture Control is Critical: Grignard reagents are extremely sensitive to moisture. Any residual water in your glassware, solvents, or starting materials will quench the Grignard reagent, leading to a significant reduction in yield.

    • Troubleshooting Steps:

      • Flame-dry all glassware under a vacuum or in an oven at >120°C for several hours before use.

      • Use anhydrous solvents. It is best to distill them over a suitable drying agent immediately before use.

      • Ensure your starting materials are thoroughly dried.

  • Quality of Phenylmagnesium Bromide: The quality of your Grignard reagent is paramount.

    • Troubleshooting Steps:

      • If preparing it in-house, ensure the magnesium turnings are fresh and activated.

      • Consider titrating a small aliquot of your Grignard reagent before use to determine its exact concentration.

  • Reaction Temperature: The Grignard reaction is exothermic. If the temperature is not controlled, side reactions can occur.

    • Troubleshooting Steps:

      • Add the methyl N-ethoxycarbonyl-4-piperidinecarboxylate solution to the Grignard reagent slowly and dropwise, using an ice bath to maintain a low temperature (0-5°C).

      • Monitor the internal temperature of the reaction flask throughout the addition.

  • Incomplete Hydrolysis: The final step of hydrolysis is crucial to obtaining the desired product.

    • Troubleshooting Steps:

      • Ensure the hydrolysis is carried out for a sufficient amount of time to completely break down the intermediate magnesium salt.

      • Properly acidify the reaction mixture during workup to ensure the full protonation of the alkoxide.

Issue 2: Presence of Impurities in the Final Product

Q2: After purification, I'm still observing significant impurities in my azacyclonol sample. What are the likely side products and how can I minimize their formation and improve purification?

A2: Impurities in the final product can originate from starting materials, side reactions, or incomplete reactions. Common impurities in this synthesis may include unreacted starting materials, byproducts from the Grignard reaction, and incompletely hydrolyzed intermediates.

  • Common Impurities and Their Prevention:

    • Biphenyl (B1667301): This is a common byproduct of Grignard reactions, formed from the coupling of the Grignard reagent. Using fresh, high-quality magnesium and ensuring a clean reaction setup can minimize its formation.

    • Unreacted Methyl N-ethoxycarbonyl-4-piperidinecarboxylate: This indicates an incomplete Grignard reaction. Ensure a sufficient excess of the Grignard reagent is used and that the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).

    • N-acetyl-α,α-diphenyl-4-piperidinemethanol: In syntheses involving an N-acetyl protecting group, incomplete hydrolysis will leave this impurity.[1] Ensure the hydrolysis conditions (e.g., acid/base concentration, temperature, and reaction time) are adequate for complete deprotection.

  • Improving Purification:

    • Recrystallization: Azacyclonol is a solid. Recrystallization from a suitable solvent system is an effective method for purification. Experiment with different solvents (e.g., ethanol, methanol (B129727), or mixtures with water or hexane) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: For difficult-to-separate impurities, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) can effectively separate azacyclonol from less polar byproducts like biphenyl and more polar starting materials.

Data Presentation: Synthesis Route Comparison

While a direct comparison of purity is not available from the provided literature, the following table summarizes the reported yields for different synthetic approaches to azacyclonol.

Starting MaterialKey ReactionsReported YieldReference
4-Piperidinecarboxylic AcidEsterification, N-protection, Grignard reaction, Hydrolysis68.8% (total)[2][3]
4-Piperidinecarboxylic AcidN-acetylation, Friedel-Crafts acylation, Grignard reaction, HydrolysisHigh (not quantified)[1]
α,α-diphenyl-4-pyridinemethanolCatalytic hydrogenation (Pt/C, H₂)Low (not quantified)[1]
4-CyanopyridineReaction with sodium, free-radical coupling with benzophenone, catalytic hydrogenationLow (not quantified)[1]
Ethyl γ-picolinateHydrogenation, N-protection, Grignard reaction, deprotectionLow (not quantified)[1]

Experimental Protocols

Method 1: Synthesis from 4-Piperidinecarboxylic Acid via N-ethoxycarbonyl Protection [2][3]

  • Esterification and N-protection: 4-Piperidinecarboxylic acid is reacted with ethyl chloroformate in methanol. This step serves to both esterify the carboxylic acid and protect the piperidine (B6355638) nitrogen with an ethoxycarbonyl group, yielding methyl N-ethoxycarbonyl-4-piperidinecarboxylate.

  • Grignard Reaction: The resulting ester is then subjected to a Grignard reaction with phenylmagnesium bromide. This is a critical step where two phenyl groups are added to the carbonyl carbon. The reaction should be performed under strictly anhydrous conditions.

  • Hydrolysis: The intermediate magnesium salt is hydrolyzed, typically with an acidic workup, to yield azacyclonol.

Method 2: Synthesis from 4-Piperidinecarboxylic Acid via N-acetylation [1]

  • N-acetylation: 4-Piperidinecarboxylic acid is first protected with an acetyl group by reacting it with an acetylating agent to form N-acetyl piperidinecarboxylic acid.

  • Friedel-Crafts Acylation: The N-acetylated compound is converted to its acid chloride and then reacted with benzene (B151609) in a Friedel-Crafts acylation to produce N-acetyl-4-benzoylpiperidine.

  • Grignard Reaction: This intermediate undergoes a Grignard reaction with a phenylmagnesium halide.

  • Hydrolysis: The final step is the hydrolysis of the acetyl protecting group to yield α,α-diphenyl-4-piperidinemethanol (azacyclonol).

Visualizations

Synthesis_Pathway cluster_0 Method 1 cluster_1 Method 2 A 4-Piperidinecarboxylic Acid B Methyl N-ethoxycarbonyl- 4-piperidinecarboxylate A->B Esterification & N-protection C Azacyclonol B->C Grignard Reaction & Hydrolysis D 4-Piperidinecarboxylic Acid E N-acetyl piperidinecarboxylic acid D->E N-acetylation F N-acetyl-4-benzoylpiperidine E->F Friedel-Crafts Acylation G N-acetyl-azacyclonol F->G Grignard Reaction H Azacyclonol G->H Hydrolysis

Caption: Synthetic pathways for azacyclonol.

Troubleshooting_Yield start Low Yield of Azacyclonol q1 Check for Moisture Contamination start->q1 a1_yes Flame-dry glassware, use anhydrous solvents q1->a1_yes Yes a1_no Moisture control is adequate q1->a1_no No end Yield Improved a1_yes->end q2 Assess Grignard Reagent Quality a1_no->q2 a2_yes Use fresh Mg, titrate reagent q2->a2_yes Poor a2_no Reagent quality is confirmed q2->a2_no Good a2_yes->end q3 Review Reaction Temperature Control a2_no->q3 a3_yes Use ice bath, add dropwise q3->a3_yes Inadequate a3_no Temperature was controlled q3->a3_no Adequate a3_yes->end q4 Verify Complete Hydrolysis a3_no->q4 a4_yes Increase hydrolysis time, ensure proper pH q4->a4_yes Incomplete a4_yes->end

Caption: Troubleshooting workflow for low azacyclonol yield.

References

Azacyclonol Hydrochloride Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azacyclonol (B1665903) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of azacyclonol hydrochloride in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for aqueous solutions of this compound?

A1: It is recommended to prepare aqueous solutions of this compound fresh for immediate use. Based on available data, it is not recommended to store aqueous solutions for more than one day.[1] For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1]

Q2: How do I prepare an aqueous solution of this compound, given its limited solubility?

A2: this compound has sparing solubility in aqueous buffers.[1] To achieve the desired concentration, it is recommended to first dissolve the compound in an organic solvent such as dimethylformamide (DMF), ethanol, or DMSO.[1] For example, a stock solution can be prepared in DMF and then diluted with the aqueous buffer of choice. A 1:6 solution of DMF:PBS (pH 7.2) has been shown to dissolve azacyclonol to a concentration of approximately 0.14 mg/mL.[1]

Q3: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A3: The stability of a drug in an aqueous solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[2] It is crucial to control these parameters during your experiments to ensure the integrity of the compound.

Q4: I am observing a loss of potency in my this compound aqueous solution. What could be the cause?

A4: Loss of potency is likely due to chemical degradation. The primary degradation pathway for compounds with hydroxyl groups and a piperidine (B6355638) ring, like azacyclonol, in aqueous solution is often hydrolysis or oxidation. The rate of degradation can be accelerated by non-optimal pH, elevated temperatures, or exposure to light.[2] We recommend conducting a forced degradation study to identify the specific cause.

Troubleshooting Guide

Issue: Unexpected or variable results in assays using aqueous solutions of this compound.

This issue is often linked to the degradation of the compound in the aqueous solution. The following steps can help you troubleshoot and mitigate this problem.

  • Solution Preparation and Age:

    • Best Practice: Always prepare solutions fresh before each experiment. Avoid using solutions that are more than 24 hours old.[1]

    • Troubleshooting: If you suspect degradation, compare the performance of a freshly prepared solution with an older one in a simple assay to see if there is a difference in activity.

  • pH of the Aqueous Solution:

    • Best Practice: The stability of many drugs is pH-dependent, with optimal stability often found in a narrow pH range (typically between pH 4 and 8).[2] The pH of your buffer should be verified and controlled.

    • Troubleshooting: Perform a simple pH stability study by preparing your solution in buffers of different pH values (e.g., pH 3, 5, 7, 9) and measuring the concentration of this compound over time using a stability-indicating method like HPLC.

  • Storage Temperature:

    • Best Practice: Store aqueous solutions, if necessary for a short period, at refrigerated temperatures (2-8°C) to slow down potential degradation reactions.

    • Troubleshooting: If you have been storing solutions at room temperature, switch to refrigerated storage and see if this improves the consistency of your results.

  • Exposure to Light:

    • Best Practice: Protect solutions from light by using amber vials or by covering the container with aluminum foil, as light can induce photolytic degradation.

    • Troubleshooting: If your solutions have been exposed to light, prepare a new solution and protect it from light to see if this resolves the issue.

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the drug to stress conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for hydrolysis

  • Hydrogen peroxide (H₂O₂) for oxidation

  • Phosphate buffers of various pH values

  • HPLC system with a UV or PDA detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with HPLC grade water and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration.

    • Thermal Degradation: Keep the solid drug substance at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Temperature (°C)% Assay of Azacyclonol HClNumber of Degradants% of Major Degradant
0.1 M HCl246085.2210.5
0.1 M NaOH246078.9315.3
Water (Neutral)246095.114.2
3% H₂O₂24RT90.726.8
Photolytic24RT98.311.5
Thermal (Solid)246099.50-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Azacyclonol HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc quantify Quantify Degradation & Identify Products hplc->quantify pathway Propose Degradation Pathway quantify->pathway

Caption: Workflow for a forced degradation study of this compound.

Plausible Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation Azacyclonol This compound Dehydration Dehydration Product (Loss of H2O) Azacyclonol->Dehydration H+ or OH- Heat OxidizedPiperidine N-Oxide or Ring-Opened Product Azacyclonol->OxidizedPiperidine [O] (e.g., H2O2)

Caption: Potential degradation pathways for this compound in aqueous solution.

References

troubleshooting inconsistent results in azacyclonol biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azacyclonol (B1665903) biological assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and providing clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is azacyclonol and what are its primary biological targets?

Azacyclonol is a central nervous system (CNS) depressant that was historically investigated for its potential to diminish hallucinations.[1] It is a metabolite of the antihistamine terfenadine.[1][2] Its primary known biological targets include histamine (B1213489) H1 receptors and serotonin (B10506) (5-HT) receptors, both of which are G-protein coupled receptors (GPCRs).[1]

Q2: We are observing high variability in our in vitro assay results with azacyclonol. What are the common causes?

Inconsistent results in in vitro assays, such as binding or functional assays, can stem from several factors:

  • Compound Solubility and Stability: Azacyclonol has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing further dilutions.[1] Prepare fresh dilutions for each experiment to avoid degradation.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage numbers.

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to achieve uniform cell density across wells.

  • Pipetting Errors: Calibrate pipettes regularly and use appropriate techniques, especially for viscous solutions.

  • Reagent Variability: Use fresh, high-quality reagents and be mindful of lot-to-lot variations in media and serum.

Q3: Our in vivo behavioral studies with azacyclonol are showing poor reproducibility. What should we check?

Variability in animal behavioral studies is a common challenge.[3][4][5] Key factors to consider include:

  • Animal Handling: Gentle and consistent handling is crucial. Stress induced by improper handling can significantly impact behavioral outcomes.[3][5]

  • Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, light cycles, and noise levels.[3][5]

  • Acclimatization: Allow animals sufficient time to acclimate to the testing room and equipment before starting the experiment.[3][5]

  • Experimenter Bias: Whenever possible, experiments should be conducted by a blinded experimenter to minimize unconscious bias.[3]

  • Dosing and Administration: Ensure accurate and consistent dosing, including the route and timing of administration.

Troubleshooting Guides

Inconsistent Results in Receptor Binding Assays

Problem: High variability in Ki or IC50 values from histamine H1 or 5-HT receptor binding assays.

Potential Cause Troubleshooting Solution
Incomplete Dissolution of Azacyclonol Prepare a concentrated stock solution in 100% DMSO and sonicate if necessary. Perform serial dilutions in assay buffer, ensuring the final DMSO concentration is low (<0.5%) and consistent across all wells. Visually inspect for any precipitation.
Ligand Depletion Ensure that less than 10% of the radioligand is bound. If binding is higher, reduce the amount of receptor protein in the assay.[6]
Non-specific Binding Optimize the concentration of the unlabeled ligand used to define non-specific binding. Ensure it is at a saturating concentration. Increase the number of wash steps to reduce background signal.
Incubation Time and Temperature Ensure that the assay has reached equilibrium. Determine the optimal incubation time and maintain a consistent temperature for all experiments.
Assay Reagents Use fresh, high-quality radioligands. Check the specific activity and purity of each new lot. Ensure consistency in buffer composition and pH.
Inconsistent Results in Functional Assays (e.g., Calcium Flux)

Problem: Variable EC50 values or inconsistent signal windows in 5-HT2A receptor-mediated calcium flux assays.

Potential Cause Troubleshooting Solution
Cell Health and Density Use cells in their logarithmic growth phase. Optimize cell seeding density to achieve a robust signal without over-confluency.
Dye Loading Ensure consistent incubation time and temperature during loading with calcium-sensitive dyes (e.g., Fluo-4 AM). Uneven dye loading can lead to high well-to-well variability.
Signal Quenching or Autofluorescence Test azacyclonol for autofluorescence at the excitation and emission wavelengths of the calcium indicator dye. Include no-cell controls with the compound to assess background fluorescence.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Optimize the timing of compound addition and signal reading.
Assay Buffer Components Components in the assay buffer can sometimes interfere with the signal. Test for any effects of the vehicle (e.g., DMSO) on the assay readout.
Inconsistent Results in Behavioral Assays (e.g., Open Field Test)

Problem: High variability in locomotor activity data from the open field test.

Potential Cause Troubleshooting Solution
Time of Day Conduct tests at the same time each day to minimize the influence of circadian rhythms on locomotor activity.[3]
Habituation Allow animals to habituate to the testing room for at least 30-60 minutes before the start of the experiment.[3][5]
Arena Cleaning Thoroughly clean the open field arena between each animal with a suitable cleaning agent (e.g., 70% ethanol) to remove olfactory cues.[7]
Tracking Software and Arena Setup Ensure the video tracking software is correctly calibrated for the lighting conditions and the size of the animals. Define the center and peripheral zones of the arena consistently for all tests.[7]
Dose-Response Relationship The effect of a compound on locomotor activity can be dose-dependent, sometimes showing a U-shaped curve. Test a range of doses to fully characterize the effect of azacyclonol.[8][9][10]

Quantitative Data Summary

Assay Type Target/Model Compound Parameter Value Reference
Enzyme KineticsHuman Liver MicrosomesAzacyclonolKm0.82 µM[11][12]
Enzyme KineticsHuman Liver MicrosomesAzacyclonolVmax60 pmol/min/mg protein[11][12]
Behavioral AssayMiceAzacyclonolLocomotor Activity>50% reduction at 71, 142, and 213 mg/kg[2]
Radioligand BindingHuman T helper cells[3H]pyrilamineKD5.0 ± 6.6 nM[13]
Radioligand BindingHuman B cells[3H]pyrilamineKD14.2 ± 2.0 nM[13]
Functional AssayRat Cortex Cells (A1A1)5-HT (Serotonin)EC50 (cAMP formation)0.87 µM[14]

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol is adapted from standard radioligand binding procedures for H1 receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H1 receptor.

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (optimized protein concentration).

    • [3H]-Pyrilamine (a radiolabeled H1 antagonist) at a concentration near its Kd.

    • Varying concentrations of azacyclonol or a reference compound.

    • For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of azacyclonol by fitting the data to a sigmoidal dose-response curve and calculate the Ki using the Cheng-Prusoff equation.

5-HT2A Receptor-Mediated Calcium Flux Assay

This protocol is a general guideline for measuring intracellular calcium mobilization upon 5-HT2A receptor activation.

  • Cell Culture: Plate cells expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of azacyclonol and a reference 5-HT2A agonist (e.g., serotonin) in assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader with an injector to add the compounds to the wells. Measure the fluorescence intensity before and immediately after compound addition in kinetic mode.

  • Data Analysis: Calculate the change in fluorescence (peak signal - baseline) for each well. Plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.

Open Field Test for CNS Depressant Activity

This protocol outlines the procedure for assessing the effect of azacyclonol on locomotor activity in mice.

  • Apparatus: Use a square or circular open field arena with walls to prevent escape. The arena should be equipped with an automated video-tracking system.

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Dosing: Administer azacyclonol or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specific time before the test.

  • Test Procedure: Gently place each mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).

  • Data Collection: The video-tracking system will record various parameters, including:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency (vertical activity).

  • Data Analysis: Compare the locomotor activity parameters between the azacyclonol-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Azacyclonol Azacyclonol GPCR GPCR (e.g., Histamine H1, 5-HT2A) Azacyclonol->GPCR Binds to G_Protein G-Protein (Gq/11 or Gi/o) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Potential GPCR signaling pathway modulated by azacyclonol.

Experimental_Workflow_Binding_Assay start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_reagents Prepare Radioligand and Azacyclonol Dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and Azacyclonol prep_membranes->incubation prep_reagents->incubation filtration Filter and Wash to Separate Bound/Free incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end Troubleshooting_Logic start Inconsistent Assay Results check_compound Check Azacyclonol Solubility & Stability start->check_compound Is the compound a potential issue? check_cells Verify Cell Health & Passage Number start->check_cells Are the cells a potential issue? check_protocol Review Assay Protocol (Pipetting, Incubation) start->check_protocol Is the protocol a potential issue? check_reagents Assess Reagent Quality & Consistency start->check_reagents Are the reagents a potential issue? solution_compound Prepare Fresh Stock, Optimize Solvent Conc. check_compound->solution_compound solution_cells Use Low Passage Cells, Ensure Consistent Seeding check_cells->solution_cells solution_protocol Standardize Procedures, Calibrate Equipment check_protocol->solution_protocol solution_reagents Use Fresh Reagents, Test New Lots check_reagents->solution_reagents

References

Technical Support Center: Azacyclonol Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice, experimental protocols, and data to assist researchers in optimizing Azacyclonol dosage while minimizing toxicity in experimental settings. Given that Azacyclonol is an older compound with limited modern research, some information is based on its chemical class and general toxicological principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for Azacyclonol?

A1: Azacyclonol is a central nervous system (CNS) depressant.[1][2] Its exact molecular mechanism is not fully elucidated in contemporary literature, but it is known to reduce transmission through sympathetic ganglia.[1] It is also identified as a metabolite of the histamine (B1213489) H1 receptor antagonist, terfenadine, suggesting potential interaction with histaminergic pathways.[1][3] Some sources classify it as an "ataractive" agent, which diminishes hallucinations, though it is not a conventional antipsychotic.[4]

Q2: I'm observing high cytotoxicity even at low concentrations in my in vitro assay. What are the potential causes?

A2: Several factors could be contributing to unexpected cytotoxicity:

  • Solvent Toxicity: Azacyclonol has specific solubility characteristics.[1] Ensure your final solvent concentration (e.g., DMSO) in the culture medium is at a non-toxic level, typically well below 0.5%. Run a solvent-only control to verify.

  • Cell Line Sensitivity: Neuronal cell lines and primary neurons can be particularly sensitive to CNS-active compounds.[5] Consider using a less sensitive cell line for initial dose-ranging studies or lowering your starting concentration by an order of magnitude.

  • Compound Purity and Stability: Verify the purity of your Azacyclonol supply. Impurities could be responsible for the toxic effects. Also, ensure the compound is stable in your culture medium over the duration of the experiment.

  • Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations. An error in molar mass or dilution factor can lead to significantly higher concentrations than intended.

Q3: How can I differentiate between Azacyclonol's intended CNS depressant effect and overt neurotoxicity in my experiments?

A3: This requires using a battery of assays that measure different cellular endpoints.[5][6]

  • For CNS Depressant Effects (Functional): In neuronal cultures, you could measure changes in calcium signaling or electrical activity (e.g., using multi-electrode arrays) to assess functional depression.

  • For Neurotoxicity (Cell Health/Death): Use assays that measure specific hallmarks of cell death. A decrease in cell viability (like MTT or resazurin) should be followed up with assays to determine the mechanism. For example, an LDH release assay can indicate membrane damage (necrosis), while a caspase activity or Annexin V assay can specifically measure apoptosis.[5]

Q4: What are known toxic effects of Azacyclonol?

A4: According to its Globally Harmonized System (GHS) classification, Azacyclonol is harmful if swallowed and causes serious eye irritation.[7] In animal studies, high doses (71-213 mg/kg) were required to reduce locomotor activity in mice, indicating that sedative effects occur at substantial doses.[1] Lethal dose (LD50) values have been established, but specific details of non-lethal toxic effects are not extensively reported in recent literature.[8]

Quantitative Data Summary

Quantitative data on Azacyclonol is limited. The tables below summarize available information to guide experimental design.

Table 1: In Vitro & Pharmacokinetic Parameters

Parameter Value System Reference
Apparent Km 0.82 µM Human Liver Microsomes [8][9]
Apparent Vmax 60 pmol/min/mg protein Human Liver Microsomes [8][9]

| Primary Metabolizing Enzyme | CYP3A4 | Human |[1][8] |

Table 2: In Vivo Dosage & Effects (Mouse)

Dosage Effect Route of Administration Reference
71, 142, 213 mg/kg >50% reduction in coordinated locomotor activity Not specified [1]
142 mg/kg Decreased hyperactivity induced by various stimulants Not specified [1]

| Not Specified | LD50 (Lethal Dose, 50% kill) | Intraperitoneal |[8] |

Note: Researchers should perform their own dose-response studies to determine the optimal, non-toxic concentration for their specific experimental model.

Experimental Protocols

Protocol: MTT Assay for Neuronal Cytotoxicity

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

1. Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • 96-well cell culture plates

  • Complete culture medium

  • Azacyclonol stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (570 nm absorbance)

2. Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Azacyclonol in culture medium from your stock solution. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control (a known neurotoxin like rotenone).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Azacyclonol (or controls).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

Visualizations: Workflows and Pathways

Experimental Workflow: Dose-Response Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (24-72h) A->C Incubate 24h B Prepare Azacyclonol Serial Dilutions B->C D Add Viability Reagent (e.g., MTT) C->D Incubate 3-4h E Read Absorbance (Plate Reader) D->E F Calculate % Viability vs. Control E->F G Determine IC50 / Toxic Threshold F->G G cluster_input Initiation cluster_pathway Cellular Response cluster_output Outcome A High-Dose Azacyclonol B Receptor Over-inhibition (e.g., Histamine H1) A->B C Disruption of Ca2+ Homeostasis B->C D Mitochondrial Stress (Increased ROS) C->D E Caspase Activation D->E F Apoptosis / Cell Death E->F

References

Technical Support Center: Azacyclonol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of azacyclonol (B1665903) during experimental procedures. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause azacyclonol to degrade?

A1: Azacyclonol is susceptible to degradation through three primary pathways: oxidation, hydrolysis (especially under acidic or basic conditions), and photolysis (degradation upon exposure to light). The diphenylmethanol (B121723) and piperidine (B6355638) moieties in its structure are the key reactive sites.

Q2: What is the recommended way to store azacyclonol powder?

A2: To ensure its stability, solid azacyclonol should be stored in a cool, dry, and dark environment.[1][2] It is advisable to store it in tightly sealed containers to protect it from moisture and light.[2] For long-term storage, temperatures between 15–25°C (59–77°F) are recommended.[2]

Q3: How should I prepare and store stock solutions of azacyclonol?

A3: Azacyclonol is soluble in ethanol (B145695) and DMSO.[2] When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents. For long-term storage of stock solutions, it is recommended to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3] For short-term storage (up to one month), -20°C is suitable.[3]

Q4: What are the likely degradation products of azacyclonol?

A4: Based on the chemical structure of azacyclonol, the most probable degradation products include:

  • Oxidation Product: Benzophenone (B1666685) analog (α,α-diphenyl-4-oxo-piperidine), formed by the oxidation of the alcohol group.

  • Hydrolysis/Acid-Base Catalyzed Products: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially lead to rearrangements or cleavage of the piperidine ring, although this is less common under typical experimental conditions.

  • Photodegradation Products: Exposure to UV light can generate reactive free radicals, potentially leading to a variety of degradation products, including the oxidized benzophenone analog and other modified structures.

Troubleshooting Guide: Preventing Azacyclonol Degradation

This guide addresses specific issues that may arise during experiments involving azacyclonol.

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of azacyclonol in stock solutions or experimental media.Prepare fresh stock solutions frequently. Store stock solutions in small, single-use aliquots at -80°C.[3] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient temperatures.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradants. Adjust mobile phase composition, gradient, or column chemistry if co-elution is suspected.
Precipitation of the compound in aqueous buffers. Azacyclonol has moderate water solubility.[2]Ensure the final concentration in aqueous buffers does not exceed its solubility limit. A small percentage of an organic co-solvent like DMSO or ethanol can be used, but its compatibility with the experimental system must be verified.
Discoloration of the azacyclonol solution. This may indicate oxidative or photolytic degradation.Discard the solution and prepare a fresh batch. Re-evaluate storage and handling procedures to minimize exposure to oxygen and light. Consider purging solutions with an inert gas like nitrogen or argon.

Experimental Protocols

Forced Degradation Study of Azacyclonol

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of azacyclonol at a concentration of 1 mg/mL in a suitable solvent such as a 50:50 mixture of acetonitrile (B52724) and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV method.

Proposed Stability-Indicating HPLC Method

This method is a starting point and may require optimization for specific applications and degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm

Visualizations

Logical Workflow for Investigating Azacyclonol Degradation

A Inconsistent Experimental Results or Suspected Degradation B Review Storage and Handling Procedures A->B C Perform Forced Degradation Study A->C H Implement Corrective Actions B->H D Develop/Validate Stability- Indicating HPLC Method C->D E Analyze Stressed Samples D->E F Identify Degradation Products (LC-MS/MS) E->F G Optimize Experimental Conditions to Minimize Degradation F->G G->H

Caption: Workflow for troubleshooting azacyclonol degradation.

Potential Degradation Pathways of Azacyclonol

Oxidation Oxidation (e.g., H2O2) Benzophenone Benzophenone Analog Oxidation->Benzophenone Photolysis Photolysis (UV Light) Radical Radical Intermediates Photolysis->Radical AcidBase Acid/Base Hydrolysis Other Other Minor Degradants AcidBase->Other Azacyclonol Azacyclonol Azacyclonol->Oxidation Azacyclonol->Photolysis Azacyclonol->AcidBase Radical->Benzophenone Radical->Other

Caption: Potential degradation pathways for azacyclonol.

References

addressing azacyclonol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing precipitation issues with azacyclonol (B1665903) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is azacyclonol and what are its key properties?

Azacyclonol, also known as α,α-diphenyl-4-piperidinemethanol, is a central nervous system (CNS) depressant.[1][2] It is also a major active metabolite of the antihistamine terfenadine.[1] It is a crystalline solid with a molecular weight of 267.37 g/mol .[1][2]

Q2: What is the solubility of azacyclonol?

Azacyclonol's solubility is a critical factor in its use in cell culture. Reports on its aqueous solubility vary, with some sources stating it is "moderately soluble in water"[1] and others describing it as "practically insoluble in water"[2] or "sparingly soluble in aqueous buffers".[3] It is, however, soluble in organic solvents like DMSO, ethanol, and DMF.[1][3][4]

Q3: Why is my azacyclonol precipitating in the cell culture medium?

Precipitation of azacyclonol in cell culture medium can be attributed to several factors:

  • Low Aqueous Solubility: Azacyclonol has limited solubility in aqueous solutions like cell culture media.

  • High Concentration: Exceeding the solubility limit of azacyclonol in the medium will cause it to precipitate.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of azacyclonol into the aqueous medium can cause the compound to crash out of solution.

  • Temperature Shifts: Changes in temperature between preparing the solution and incubating the cells can affect solubility.[5][6]

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of compounds.[5]

  • Interactions with Media Components: Azacyclonol may interact with proteins, salts, or other components in the medium, leading to precipitation.[5][6]

Q4: What is the maximum recommended concentration of DMSO in cell culture?

The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxic effects.[7] Some cell lines may be more sensitive, so it is best to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent azacyclonol precipitation.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding azacyclonol stock to media - Concentration exceeds solubility limit.- "Solvent shock" from rapid dilution.- Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols).- Reduce the final concentration of azacyclonol.- Add the DMSO stock solution to the media dropwise while gently vortexing.[5]
Precipitation observed after a period of incubation - Temperature-dependent solubility.- Compound instability in the medium over time.- Interaction with media components.- Pre-warm the cell culture medium to 37°C before adding the azacyclonol stock solution.[5]- Prepare fresh working solutions for each experiment and avoid long-term storage of diluted solutions.[3][8]- Test the stability of azacyclonol in your specific cell culture medium over the duration of your experiment.
Cloudiness or film formation in the culture vessel - Fine precipitation.- Potential microbial contamination.- Visually inspect the culture under a microscope to differentiate between chemical precipitate and microbial growth.[5]- If it is a precipitate, follow the troubleshooting steps for immediate precipitation.- If contamination is suspected, discard the culture and review aseptic techniques.[6][9]

Quantitative Data Summary

The following table summarizes the reported solubility of azacyclonol in various solvents.

Solvent Solubility Source
WaterModerately soluble / Practically insoluble / Sparingly soluble[1][2][3]
DMSO≥13.2 mg/mL to 100 mg/mL[4][10]
Ethanol≥22.8 mg/mL to 53 mg/mL[4][11]
DMF~30 mg/mL[3]
1:6 DMF:PBS (pH 7.2)~0.14 mg/mL[3]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of Azacyclonol in Cell Culture Medium

Objective: To find the highest concentration of azacyclonol that remains in solution in a specific cell culture medium.

Materials:

  • Azacyclonol powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution: Dissolve azacyclonol in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved; gentle warming at 37°C may be necessary.[5]

  • Prepare serial dilutions: Pre-warm your cell culture medium to 37°C. In a series of sterile microcentrifuge tubes, prepare serial dilutions of the azacyclonol stock solution into the pre-warmed medium. For example, create a range of concentrations from 1 µM to 100 µM.

  • Incubate: Incubate the tubes at 37°C for a duration that mimics your planned experiment (e.g., 24, 48, or 72 hours).

  • Observe for precipitation: After incubation, visually inspect each tube for any signs of precipitation (e.g., cloudiness, crystals, or a visible pellet after gentle centrifugation).

  • Microscopic examination: Place a small aliquot from each tube onto a microscope slide and examine for crystalline structures.

  • Determine the maximum soluble concentration: The highest concentration that shows no signs of precipitation is the maximum soluble concentration for your experimental conditions.

Visualizations

experimental_workflow Workflow for Preparing Azacyclonol Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cells stock_prep Weigh Azacyclonol Powder dissolve Dissolve in 100% DMSO (e.g., 100 mM) stock_prep->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol dilute Serially Dilute Stock into Pre-warmed Medium stock_sol->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute working_sol Final Working Solution dilute->working_sol add_to_cells Add Working Solution to Cell Culture working_sol->add_to_cells incubate Incubate at 37°C add_to_cells->incubate observe Observe for Precipitation and Cellular Effects incubate->observe

Caption: Experimental workflow for preparing and using azacyclonol in cell culture.

troubleshooting_logic Troubleshooting Azacyclonol Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause1 Cause: High Concentration or Solvent Shock start->cause1 Yes, Immediately cause2 Cause: Temperature Shift or Instability start->cause2 Yes, After Incubation no_precip No Precipitation Proceed with Experiment start->no_precip No solution1 Solution: 1. Lower Concentration 2. Slow, Dropwise Addition 3. Perform Solubility Test cause1->solution1 solution2 Solution: 1. Pre-warm Medium 2. Prepare Fresh Solutions 3. Check Stability cause2->solution2

Caption: Logical flow for troubleshooting azacyclonol precipitation issues.

References

Technical Support Center: Azacyclonol Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of azacyclonol (B1665903) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of azacyclonol hydrochloride in aqueous solutions?

This compound is sparingly soluble in aqueous buffers and is not recommended for storage in aqueous solutions for more than one day.[1] In its solid form, it is stable for at least four years when stored at -20°C.[1] For experimental purposes, stock solutions are typically prepared in organic solvents like ethanol, DMSO, or dimethylformamide (DMF) before dilution into aqueous buffers.[1]

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation pathways for this compound under hydrolytic stress?

Based on its chemical structure, which features a hydroxyl group and a piperidine (B6355638) ring, the primary degradation pathway under hydrolytic stress (acidic or basic conditions) is likely to involve the cleavage of the molecule. The exact nature of the degradation products would need to be confirmed through analytical techniques such as mass spectrometry.

Q4: I am observing rapid degradation of my this compound solution even at neutral pH. What could be the cause?

Several factors could contribute to this issue:

  • Solution Age: As recommended, aqueous solutions of this compound should be used fresh and not stored for extended periods.[1]

  • Impurities: The presence of catalytic impurities in your reagents or solvent can accelerate degradation.

  • Light Exposure: Although not extensively documented for this specific molecule, photolytic degradation is a common pathway for many pharmaceuticals. It is advisable to protect solutions from light.

  • Temperature: Elevated temperatures will increase the rate of degradation. Ensure your solutions are maintained at the intended experimental temperature.

Q5: What is a suitable analytical method to monitor the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating the intact this compound from its potential degradation products. A reversed-phase C18 column with UV detection is a common starting point for developing such a method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in stability studies 1. Inaccurate pH of buffer solutions.2. Fluctuation in temperature.3. Inconsistent preparation of sample solutions.4. HPLC system variability.1. Calibrate the pH meter before use and prepare fresh buffers for each experiment.2. Use a calibrated and stable incubator or water bath.3. Follow a strict, documented protocol for sample preparation.4. Run system suitability tests before each analytical run to ensure consistent HPLC performance.
No degradation observed under stress conditions 1. Stress conditions are too mild (concentration of acid/base, temperature, or duration).2. Low solubility of this compound in the stress medium.1. Increase the concentration of the stressor, the temperature, or the duration of the study. A common target for forced degradation is 5-20% degradation.2. Consider using a co-solvent (e.g., a small percentage of acetonitrile (B52724) or methanol) to ensure the drug is fully dissolved, but be aware that the co-solvent itself can influence the degradation kinetics.
Complete degradation of the compound 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Appearance of unknown peaks in the chromatogram 1. Degradation products are forming.2. Impurities from reagents or the container.3. Contamination of the HPLC system.1. This is expected in a forced degradation study. Use techniques like LC-MS to identify these peaks.2. Run a blank (stress medium without the drug) to check for extraneous peaks.3. Flush the HPLC system thoroughly.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate the impact of pH on this compound stability. Note: These are illustrative values, and actual results may vary depending on specific experimental conditions.

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Potential Degradation Products
0.1 M HCl602415%Hydrolytic cleavage products
Water (Neutral)6024< 5%Minimal degradation
0.1 M NaOH602420%Hydrolytic cleavage products

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (B78521) (NaOH)

  • Purified Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Calibrated incubator or water bath

Methodology:

  • Sample Preparation: Prepare three sets of this compound solutions at a concentration of 1 mg/mL in:

    • 0.1 M HCl

    • Purified Water

    • 0.1 M NaOH

  • Stress Conditions: Incubate the solutions at 60°C for 24 hours. A control sample for each condition should be kept at 2-8°C to represent the zero time point.

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: After incubation, allow the solutions to cool to room temperature. Neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively.

  • HPLC Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate)

  • Orthophosphoric acid or potassium hydroxide (for pH adjustment)

  • Forced degraded samples of this compound

Methodology:

  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A common starting mobile phase is a mixture of phosphate buffer and acetonitrile or methanol.

  • Initial Chromatographic Conditions:

    • Mobile Phase: 50:50 (v/v) Acetonitrile: 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Column Temperature: 30°C

  • Method Optimization: Inject a solution of intact this compound and a mixture of the forced degraded samples. Adjust the mobile phase composition (organic vs. aqueous ratio), pH, and flow rate to achieve good separation between the parent peak and any degradation product peaks.

  • Method Validation: Once optimal separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway AZA Azacyclonol Hydrochloride Acid Acidic Conditions (e.g., HCl) AZA->Acid Hydrolysis Base Basic Conditions (e.g., NaOH) AZA->Base Hydrolysis DP1 Hydrolytic Degradation Product(s) Acid->DP1 Base->DP1

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sample Prepare Solutions (Acid, Base, Neutral) Incubate Incubate at Controlled Temperature Prep_Sample->Incubate Prep_Control Prepare Controls Sample Sample at Time Points Prep_Control->Sample Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced hydrolysis stability study.

Troubleshooting_Tree Start Inconsistent Stability Results? Check_pH Is the pH of buffers accurate and consistent? Start->Check_pH Yes1 Yes Check_pH->Yes1 Yes No1 No Check_pH->No1 No Check_Temp Is the temperature stable and calibrated? Yes2 Yes Check_Temp->Yes2 Yes No2 No Check_Temp->No2 No Check_Prep Is the sample preparation protocol being followed strictly? Yes3 Yes Check_Prep->Yes3 Yes No3 No Check_Prep->No3 No Check_HPLC Is the HPLC system passing suitability tests? Yes4 Yes Check_HPLC->Yes4 Yes No4 No Check_HPLC->No4 No Yes1->Check_Temp Action_pH Calibrate pH meter and prepare fresh buffers. No1->Action_pH Yes2->Check_Prep Action_Temp Calibrate and monitor temperature. No2->Action_Temp Yes3->Check_HPLC Action_Prep Review and reinforce the protocol. No3->Action_Prep Investigate_Other Investigate other factors (e.g., reagent purity). Yes4->Investigate_Other Action_HPLC Troubleshoot HPLC system. No4->Action_HPLC

Caption: Troubleshooting decision tree for inconsistent stability results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recommended storage and handling of azacyclonol (B1665903) hydrochloride solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of azacyclonol hydrochloride?

A: For long-term storage (months to years), it is recommended to store the solid form of this compound at -20°C.[1][2] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[1][2] Some suppliers also indicate that storage at 15-25°C in a cool, dry place, protected from light and moisture, is acceptable.[3] The solid form is stable for at least four years when stored at -20°C.[4][5]

Q2: What is the best way to prepare an aqueous solution of this compound?

A: this compound is sparingly soluble in aqueous buffers.[4] To maximize solubility, it is recommended to first dissolve the compound in an organic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or ethanol.[4][6] This stock solution can then be diluted with the aqueous buffer of your choice.[4] For example, a solubility of approximately 0.14 mg/ml can be achieved in a 1:6 solution of DMF:PBS (pH 7.2).[4]

Q3: How long can I store an aqueous solution of this compound?

A: It is strongly recommended not to store aqueous solutions of this compound for more than one day.[4] The stability of the compound in aqueous media is limited.

Q4: Can I store stock solutions of this compound in organic solvents?

A: Yes, stock solutions made in organic solvents are more stable than aqueous solutions. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] For storage, you can keep the stock solution for up to one month at -20°C or for up to one year at -80°C in a suitable solvent.[6]

Q5: What should I do if I observe precipitation in my this compound solution?

A: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with other components in your solution. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Data Presentation: Solubility and Storage Conditions

FormSolvent/ConditionTemperatureDurationSolubility/Stability Notes
Solid (Powder) Dry, dark-20°C≥ 4 yearsRecommended for long-term storage.[4][5]
Dry, dark0-4°CDays to weeksSuitable for short-term storage.[1][2]
Cool, dry, away from light15-25°CNot specifiedStore in airtight containers.[3]
Stock Solution DMSO-80°C1 yearAliquot to avoid freeze-thaw cycles.[6] Solubility is approximately 10 mg/mL.[4]
DMSO-20°C1 monthAliquot to avoid freeze-thaw cycles.[6]
Ethanol-Not specifiedSolubility is approximately 20 mg/mL.[4]
DMF-Not specifiedSolubility is approximately 30 mg/mL.[4]
Aqueous Solution Aqueous Buffer-≤ 1 dayNot recommended for storage.[4]
1:6 DMF:PBS (pH 7.2)-≤ 1 daySolubility is approximately 0.14 mg/mL.[4]

Experimental Protocols

Protocol for Preparation of an Aqueous Working Solution

  • Prepare a Concentrated Stock Solution: Weigh the desired amount of solid this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol). Ensure the solid is completely dissolved.

  • Dilute with Aqueous Buffer: While vortexing, slowly add the aqueous buffer of choice to the organic stock solution to reach the final desired concentration.

  • Final Concentration Check: Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect your experimental system.

  • Immediate Use: Use the freshly prepared aqueous solution immediately, and do not store it for more than 24 hours.

Troubleshooting Guide

If you encounter issues such as precipitation, loss of compound activity, or inconsistent experimental results, follow this troubleshooting workflow.

G start Problem Observed: Precipitation or Loss of Activity check_solution_age Was the aqueous solution prepared more than 24 hours ago? start->check_solution_age prepare_fresh Discard the old solution. Prepare a fresh aqueous solution immediately before use. check_solution_age->prepare_fresh Yes check_concentration Is the final concentration exceeding the solubility limit? check_solution_age->check_concentration No prepare_fresh->start reduce_concentration Lower the final concentration or adjust the solvent ratio. check_concentration->reduce_concentration Yes check_storage How was the stock solution stored? check_concentration->check_storage No reduce_concentration->start improper_storage Stock solution may be degraded. Prepare a new stock solution from solid. check_storage->improper_storage Improperly (e.g., repeated freeze-thaw) check_dissolution Was the solid completely dissolved in the organic solvent before adding aqueous buffer? check_storage->check_dissolution Properly improper_storage->start ensure_dissolution Ensure complete dissolution of solid in organic solvent. Gentle warming or vortexing may help. check_dissolution->ensure_dissolution No contact_support If issues persist, contact technical support. check_dissolution->contact_support Yes ensure_dissolution->start

Caption: Troubleshooting workflow for this compound solutions.

References

Technical Support Center: Analysis of Azacyclonol and Its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of azacyclonol (B1665903) degradation products by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for azacyclonol under forced degradation conditions?

A1: Based on the chemical structure of azacyclonol, which contains a tertiary alcohol, a piperidine (B6355638) ring, and two phenyl groups, the following degradation pathways are plausible under various stress conditions:

  • Acidic and Thermal Degradation: The tertiary alcohol is susceptible to dehydration, leading to the formation of an alkene.

  • Oxidative Degradation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.

  • Photolytic Degradation: While the phenyl groups are relatively stable, high-energy UV light could potentially lead to radical-initiated reactions or rearrangements, although this is generally less common than dehydration or oxidation.

Q2: I am observing significant peak tailing for the azacyclonol peak. What are the common causes and solutions?

A2: Peak tailing for basic compounds like azacyclonol is a frequent issue in reversed-phase HPLC. The primary cause is often the interaction of the basic piperidine nitrogen with acidic silanol (B1196071) groups on the silica-based column packing.

Solutions:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically pH > 7). Ensure your column is stable at higher pH. Alternatively, decrease the pH (e.g., with 0.1% formic or trifluoroacetic acid) to protonate the piperidine nitrogen and ensure consistent interaction with the stationary phase.

  • Use of End-Capped Columns: Employ a modern, well-end-capped C18 or similar column to minimize the number of accessible silanol groups.

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try injecting a more dilute sample.

Q3: My HPLC method is not separating all the degradation products from the parent azacyclonol peak. How can I improve the resolution?

A3: Achieving adequate separation of structurally similar degradation products requires careful method optimization.

Troubleshooting Steps:

  • Gradient Optimization: If using a gradient elution, adjust the gradient slope. A shallower gradient will provide more time for the separation of closely eluting peaks.

  • Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa) or the ratio of organic to aqueous phase.

  • Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

  • Temperature: Changing the column temperature can alter the selectivity of the separation. Try adjusting the temperature in increments of 5°C.

Troubleshooting Guides

Common HPLC Problems and Solutions for Azacyclonol Analysis
ProblemPotential CauseRecommended Solution
No Peaks or Very Small Peaks Injection issue (air bubble in syringe, incorrect injection volume).Manually inspect the injection process. Purge the injector.
Sample degradation in the autosampler.Ensure the sample solvent is appropriate and the autosampler temperature is controlled.
Incorrect detector wavelength.Azacyclonol has a UV absorbance maximum around 262 nm. Verify the detector is set correctly.[1]
Ghost Peaks Contamination in the mobile phase or from a previous injection.Run a blank gradient. Flush the column with a strong solvent.
Impurities in the sample diluent.Prepare fresh diluent and re-inject.
Baseline Drift or Noise Mobile phase not properly degassed.Degas the mobile phase using sonication or helium sparging.
Contaminated mobile phase or column.Prepare fresh mobile phase. Clean the column with a series of strong solvents.
Detector lamp aging.Replace the detector lamp if it has exceeded its lifetime.
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and mixing.
Leaks in the HPLC system.Check all fittings and connections for leaks.
Unstable column temperature.Use a column oven and allow sufficient time for equilibration.

Data Presentation

Hypothetical Forced Degradation Data for Azacyclonol

The following table summarizes hypothetical quantitative data from a forced degradation study of azacyclonol. These values are illustrative and would need to be confirmed experimentally.

Stress ConditionRetention Time (min)% Degradationm/z of DegradantPutative Degradation Product
Control (Unstressed) 5.20268.17Azacyclonol
0.1 M HCl, 60°C, 24h 6.815.2250.16Dehydration Product
0.1 M NaOH, 60°C, 24h 5.2<1.0N/ANo significant degradation
10% H₂O₂, RT, 24h 4.58.5284.17N-Oxide
Photolytic (UV), 24h 5.22.1N/AMinor unspecified degradants
Thermal (80°C), 48h 6.812.8250.16Dehydration Product

Experimental Protocols

Stability-Indicating HPLC Method for Azacyclonol

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of azacyclonol and its degradation products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL solution of azacyclonol in methanol.

  • Working Standard: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve in the working standard diluent before injection.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve in the working standard diluent before injection.

Mandatory Visualization

G Troubleshooting Workflow for Azacyclonol HPLC Analysis start Start Analysis problem Chromatographic Problem Identified? start->problem peak_tailing Peak Tailing? problem->peak_tailing Yes end Problem Resolved problem->end No poor_resolution Poor Resolution? peak_tailing->poor_resolution No check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes other_issues Other Issues? poor_resolution->other_issues No optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient Yes troubleshoot_general Refer to General Troubleshooting Guide other_issues->troubleshoot_general Yes other_issues->end No check_column Use End-Capped Column check_ph->check_column check_column->end change_column Try Different Column Chemistry optimize_gradient->change_column change_column->end troubleshoot_general->end G Hypothetical Degradation Pathway of Azacyclonol Azacyclonol Azacyclonol (C18H21NO) Acid_Heat Acidic / Thermal Stress Azacyclonol->Acid_Heat Oxidation Oxidative Stress Azacyclonol->Oxidation Dehydration_Product Dehydration Product (C18H19N) Acid_Heat->Dehydration_Product N_Oxide N-Oxide (C18H21NO2) Oxidation->N_Oxide

References

overcoming poor crystal formation during azacyclonol recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor crystal formation during the recrystallization of azacyclonol (B1665903).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of azacyclonol, offering step-by-step solutions.

Issue 1: Azacyclonol "oils out" instead of crystallizing upon cooling.

Q: My azacyclonol product has formed an oil instead of crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high degree of supersaturation or the melting point of the solute being lower than the temperature of the solution. Given that azacyclonol has a melting point of 160-163°C, oiling out is more likely due to high supersaturation or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat the solution: Gently warm the solution to redissolve the oil.

  • Add more solvent: To decrease the supersaturation, add a small amount of the hot solvent until the oil fully dissolves.

  • Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move the flask to a refrigerator.

  • Introduce a seed crystal: Adding a small, pure crystal of azacyclonol can provide a nucleation site and encourage crystallization.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites.

  • Re-evaluate your solvent system: The solvent you are using may be too effective at dissolving azacyclonol. Consider a different solvent or a mixed solvent system.

Issue 2: A fine powder or amorphous solid is obtained instead of well-defined crystals.

Q: I'm getting a powder instead of distinct crystals. How can I improve the crystal quality?

A: The formation of a fine powder or an amorphous solid suggests that nucleation occurred too rapidly, preventing the growth of larger, more ordered crystals. The key is to slow down the crystallization process.

Troubleshooting Steps:

  • Reduce the cooling rate: As with oiling out, slow cooling is crucial. A slower temperature decrease allows molecules more time to orient themselves into a crystal lattice.

  • Use a co-solvent (anti-solvent) system: Dissolve the azacyclonol in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is less soluble) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

  • Decrease the initial concentration: A highly concentrated solution can lead to rapid precipitation. Try using a slightly larger volume of solvent to dissolve the azacyclonol initially.

Issue 3: No crystals form even after extended cooling.

Q: My azacyclonol solution remains clear even after cooling in an ice bath. What should I do?

A: This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

Troubleshooting Steps:

  • Induce nucleation: Try scratching the inside of the flask or adding a seed crystal.

  • Reduce the solvent volume: If nucleation cannot be induced, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change the solvent system: If the above steps fail, the chosen solvent may be too good at keeping azacyclonol in solution. It may be necessary to remove the solvent entirely and attempt recrystallization with a different solvent or a mixed solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing azacyclonol?

A1: Azacyclonol is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is sparingly soluble in water.[1] A good starting point for single-solvent recrystallization would be ethanol or isopropanol. For a mixed-solvent system, a combination of a good solvent like ethanol with a poor solvent like water or a non-polar solvent like hexane (B92381) could be effective. The choice of solvent will depend on the impurities you are trying to remove.

Q2: How do impurities affect azacyclonol crystallization?

A2: Impurities can have a significant impact on crystallization. They can lower the melting point of the compound, leading to oiling out.[2] Impurities can also inhibit crystal growth by adsorbing onto the crystal surface, which can lead to smaller or malformed crystals. In some cases, impurities can even prevent crystallization altogether. If you suspect impurities are the issue, consider a pre-purification step such as passing the crude product through a short column of silica (B1680970) gel.

Q3: Can the pH of the solution affect the crystallization of azacyclonol?

Q4: What is a good starting protocol for azacyclonol recrystallization?

A4: While an optimized protocol will depend on the specific impurities and scale, a general procedure for a single-solvent recrystallization is provided in the Experimental Protocols section below.

Data Presentation

Table 1: Solubility of Azacyclonol in Various Solvents

SolventSolubilityReference
Ethanol~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
DMF:PBS (pH 7.2) (1:6)~0.14 mg/mL[1]
WaterSparingly soluble[1]

Note: Solubility can be temperature-dependent. The values above are approximate and may vary with temperature and the purity of the azacyclonol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Azacyclonol using Ethanol

  • Dissolution: Place the crude azacyclonol in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating gently (e.g., in a water bath) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease the temperature and maximize crystal yield, place the flask in an ice bath for about 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of azacyclonol.

Mandatory Visualization

Troubleshooting_Poor_Crystal_Formation start Poor Crystal Formation (Oil, Powder, or No Crystals) check_oiling Did the product 'oil out'? start->check_oiling check_powder Is it a fine powder or amorphous solid? check_oiling->check_powder No solution_oiling 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool very slowly. 4. Consider seeding. check_oiling->solution_oiling Yes check_no_crystals Did no crystals form? check_powder->check_no_crystals No solution_powder 1. Reduce cooling rate. 2. Use a co-solvent system. 3. Decrease initial concentration. check_powder->solution_powder Yes solution_no_crystals 1. Induce nucleation (scratch/seed). 2. Reduce solvent volume. 3. Change solvent system. check_no_crystals->solution_no_crystals Yes end Pure Azacyclonol Crystals check_no_crystals->end No, crystals are just small solution_oiling->end solution_powder->end solution_no_crystals->end

Caption: Troubleshooting workflow for poor azacyclonol crystal formation.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product crude_product Crude Azacyclonol dissolve Dissolve in minimum hot solvent crude_product->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Azacyclonol dry->pure_product

Caption: General experimental workflow for azacyclonol recrystallization.

References

Technical Support Center: Optimizing Azacyclonol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azacyclonol (α,α-diphenyl-4-piperidinemethanol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of Azacyclonol and related tertiary alcohols via the Grignard reaction.

Q1: My Grignard reaction for the synthesis of Azacyclonol is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yields in Grignard reactions are a common challenge and can be attributed to several factors. Here is a systematic guide to troubleshooting:

  • Moisture Contamination: Grignard reagents are highly sensitive to protic sources like water and alcohols. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing its effective concentration.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents must be anhydrous, and starting materials should be free of water.

  • Poor Quality of Magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction with the alkyl or aryl halide to form the Grignard reagent.[1]

    • Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by gently crushing it in a mortar and pestle to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also help initiate the reaction.[1]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ester (e.g., ethyl isonipecotate), thus lowering the yield of Azacyclonol.

    • Enolization: The Grignard reagent can act as a base and deprotonate the ester at the α-position, forming an enolate that will not lead to the desired product. This is more common with sterically hindered esters.[2]

    • Reduction: Bulky Grignard reagents can reduce the ester to an alcohol, where a hydride is transferred from the beta-carbon of the Grignard reagent.[2]

    • Wurtz Coupling: The Grignard reagent can couple with the starting halide, leading to the formation of a biphenyl (B1667301) byproduct in the case of phenylmagnesium bromide.

  • Improper Reaction Temperature: The reaction temperature can significantly influence the rates of side reactions.

    • Solution: The addition of the ester to the Grignard reagent should typically be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[1]

  • Inefficient Work-up: The work-up procedure is crucial for isolating the final product.

    • Solution: A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is used to quench any unreacted Grignard reagent and protonate the intermediate alkoxide to form the tertiary alcohol.[1]

Q2: I am observing significant formation of side products during the synthesis. How can I minimize them?

A: The formation of side products is a common issue. Here’s how to address the most frequent ones:

  • Biphenyl Formation (Wurtz Coupling): This occurs when the phenylmagnesium bromide reacts with unreacted bromobenzene (B47551).

    • Solution: Ensure the slow addition of bromobenzene to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.

  • Formation of a Ketone Intermediate: The Grignard reagent reacts with the starting ester to form a ketone intermediate. If this ketone does not react with a second equivalent of the Grignard reagent, it will remain as an impurity.

    • Solution: Use a molar excess of the Grignard reagent (typically 2.5 to 3 equivalents) to ensure the complete conversion of the intermediate ketone to the tertiary alcohol.

Q3: How do I choose an appropriate solvent for the Grignard reaction?

A: The choice of solvent is critical for the success of a Grignard reaction. Ethereal solvents are typically used because they can solvate and stabilize the Grignard reagent.

  • Common Solvents: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents.

  • Solvent Effects: The solvent can influence the reaction rate and the formation of side products. For instance, 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, has been shown to be as effective or even superior to THF and diethyl ether in suppressing Wurtz coupling by-products in certain Grignard reactions.[3]

Data Presentation

The following table summarizes the effect of different solvents on the yield of Grignard reactions. While specific data for Azacyclonol synthesis is limited in the literature, this data for related reactions provides valuable insights into solvent selection.

EntrySolventInitiatorYield (%)
1Diethyl ether (Et₂O)I₂94
2Tetrahydrofuran (THF)I₂27
32-Methyltetrahydrofuran (2-MeTHF)I₂90
4Cyclopentyl methyl ether (CPME)DIBAL-H45
5Diethoxymethane (DEM)DIBAL-H45

Table adapted from a systematic evaluation of solvents in Grignard reactions. The yields are for a specific model reaction and may vary for the synthesis of Azacyclonol.

Experimental Protocols

Synthesis of Azacyclonol via Grignard Reaction

This protocol describes the synthesis of Azacyclonol from ethyl isonipecotate and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Ethyl isonipecotate (N-protected, e.g., N-Boc or N-Cbz)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, isopropanol, or a mixture of ethyl acetate (B1210297) and hexane)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Place magnesium turnings (2.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Dissolve bromobenzene (2.5 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to initiate the reaction. If the reaction does not start, gently warm the flask.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Ethyl Isonipecotate:

    • Dissolve N-protected ethyl isonipecotate (1 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the solution of ethyl isonipecotate to the Grignard reagent dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude Azacyclonol by recrystallization from a suitable solvent or solvent system (e.g., ethanol, isopropanol/isopropyl ether, or ethyl acetate/hexane).[4][5][6]

Visualizations

Experimental Workflow for Azacyclonol Synthesis

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification mg Mg turnings + I₂ bromo Bromobenzene in Et₂O/THF grignard Phenylmagnesium Bromide bromo->grignard Initiate & Reflux reaction Reaction Mixture grignard->reaction ester N-protected Ethyl Isonipecotate ester->reaction Add dropwise at 0°C quench Quench with aq. NH₄Cl reaction->quench extract Extraction quench->extract dry Drying extract->dry evap Evaporation dry->evap purify Recrystallization evap->purify product Pure Azacyclonol purify->product

Caption: Experimental workflow for the synthesis of Azacyclonol.

Troubleshooting Logic for Low Yield in Azacyclonol Synthesis

troubleshooting_logic cluster_grignard_issues Grignard Reagent Issues cluster_reaction_issues Reaction Condition Issues cluster_workup_issues Work-up & Purification Issues start Low Yield of Azacyclonol q_moisture Anhydrous Conditions? start->q_moisture sol_dry Flame-dry glassware, use anhydrous solvents q_moisture->sol_dry No q_mg Mg Quality? q_moisture->q_mg Yes sol_mg Use fresh Mg, activate with I₂ q_mg->sol_mg No q_initiation Reaction Initiated? q_mg->q_initiation Yes sol_initiation Gentle heating, add initiator q_initiation->sol_initiation No q_temp Optimal Temperature? q_initiation->q_temp Yes sol_temp Add ester at 0°C, warm to RT q_temp->sol_temp No q_side_reactions Side Reactions? q_temp->q_side_reactions Yes sol_side_reactions Use excess Grignard, control addition rate q_side_reactions->sol_side_reactions Yes q_quench Proper Quenching? q_side_reactions->q_quench No sol_quench Use sat. aq. NH₄Cl q_quench->sol_quench No q_purification Effective Purification? q_quench->q_purification Yes sol_purification Choose appropriate recrystallization solvent q_purification->sol_purification No

Caption: Troubleshooting logic for low yield in Azacyclonol synthesis.

References

Technical Support Center: Purification of Oily Azacyclonol Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of oily azacyclonol (B1665903) products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: My azacyclonol product has "oiled out" during crystallization. What does this mean and how can I fix it?

A1: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline material. This often happens when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present.[1] To address this, you can:

  • Re-dissolve and Cool Slowly: Warm the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate.[1]

  • Change the Solvent System: Select a solvent with a lower boiling point or use a co-solvent system to modify the solubility of your product.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod below the surface of the liquid or add a seed crystal of pure azacyclonol to encourage crystal formation.[1]

Q2: What are the most common impurities I should expect in my crude oily azacyclonol product?

A2: Common impurities in the synthesis of azacyclonol, particularly when it is an intermediate for other active pharmaceutical ingredients (APIs) like fexofenadine (B15129), include:

  • Azacyclonol hydrochloride: This salt can form as a byproduct.[2]

  • Cyclopropyl ketone derivatives: These can arise from side reactions during the synthesis.[2]

  • Unreacted starting materials and reagents.

Q3: Column chromatography of my oily azacyclonol is giving me poor separation and streaking bands. What can I do?

A3: Poor separation and streaking during column chromatography of oily, basic compounds like azacyclonol can be due to several factors. Here are some troubleshooting tips:

  • Modify the Mobile Phase: For basic compounds, adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing by neutralizing acidic sites on the silica (B1680970) gel.[1]

  • Optimize Solvent Polarity: Ensure the polarity of your eluent is optimized for your compound. If the compound is not fully soluble in the mobile phase, it can lead to streaking.[1]

  • Dry Loading: Instead of loading your oily product directly onto the column, try adsorbing it onto a small amount of silica gel first. This "dry loading" technique can lead to a more uniform application and better separation.

Q4: Can I use liquid-liquid extraction to purify my oily azacyclonol?

A4: Yes, liquid-liquid extraction is a viable method, especially for removing acidic or basic impurities. Since azacyclonol is a basic compound, you can use an acid-base extraction strategy:

  • Dissolve your crude oily product in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Wash the organic layer with a dilute aqueous acid (e.g., 5% HCl). The basic azacyclonol will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[3][4]

  • Separate the aqueous layer and then basify it with a dilute base (e.g., 5% NaOH) to deprotonate the azacyclonol, causing it to precipitate or oil out.[4]

  • Extract the purified azacyclonol back into an organic solvent, wash with brine, dry, and concentrate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of oily azacyclonol products.

Problem Possible Cause(s) Suggested Solution(s)
Product remains an oil after all purification attempts. The product may have a very low melting point or be a mixture of isomers.- Consider converting the azacyclonol to a solid salt (e.g., hydrochloride) for easier handling and purification, then neutralizing it back to the free base. - If the product is an oil at room temperature, purification by column chromatography or distillation may be more appropriate than crystallization.[5]
Low recovery after column chromatography. The compound may be strongly adsorbed to the silica gel, or the chosen eluent may be too weak to elute it effectively.- Gradually increase the polarity of the mobile phase. - Add a small percentage of a more polar solvent like methanol (B129727) to the eluent. - For basic compounds, adding triethylamine to the eluent can improve recovery.
Emulsion formation during liquid-liquid extraction. The two immiscible phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.
Crystals are colored, but the pure compound should be colorless. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your desired product.[1]

Experimental Protocols

Protocol 1: Purification by Crystallization from a Mixed Solvent System

This protocol is suitable for an oily azacyclonol product that has the potential to crystallize.

Materials:

  • Crude oily azacyclonol product

  • Solvent 1 (in which the product is soluble, e.g., ethyl acetate)

  • Solvent 2 (an anti-solvent in which the product is poorly soluble, e.g., hexane)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude oily azacyclonol in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • While the solution is still warm, slowly add hexane (B92381) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.

  • Allow the flask to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystal formation begins, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for the purification of oily azacyclonol when crystallization is not effective.

Materials:

  • Crude oily azacyclonol product

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine)

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly. .

    • Add another layer of sand on top of the packed silica.

  • Load the Sample (Dry Loading):

    • Dissolve the oily azacyclonol in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to elute the compounds.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified azacyclonol.

    • Combine the pure fractions and evaporate the solvent to obtain the purified oily product.

Protocol 3: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is effective for removing non-basic impurities from the oily azacyclonol product.

Materials:

  • Crude oily azacyclonol product

  • Organic solvent (e.g., ethyl acetate)

  • 5% Hydrochloric acid (aqueous)

  • 5% Sodium hydroxide (B78521) (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude oily azacyclonol in ethyl acetate in a separatory funnel.

  • Add an equal volume of 5% HCl solution, shake the funnel gently, and vent frequently.

  • Allow the layers to separate. The azacyclonol will be in the lower aqueous layer as its hydrochloride salt.

  • Drain the lower aqueous layer into a clean beaker.

  • Wash the organic layer again with 5% HCl and combine the aqueous layers.

  • In a clean separatory funnel, carefully add 5% NaOH to the combined aqueous layers until the solution is basic (check with pH paper). The azacyclonol will deprotonate and may appear as an oil.

  • Extract the aqueous layer twice with fresh portions of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified oily azacyclonol.

Data Presentation

The following table provides a qualitative comparison of the different purification strategies for an oily azacyclonol product. Quantitative data such as yield and purity are highly dependent on the specific impurities present and the scale of the reaction.

Purification Strategy Advantages Disadvantages Best For Removing Typical Purity Range
Crystallization - Can provide very high purity in a single step. - Cost-effective for large-scale purification.[6][7]- May not be feasible if the product is a persistent oil. - "Oiling out" can trap impurities.- By-products with different solubility profiles.>99% (if successful)
Column Chromatography - Highly versatile and can separate complex mixtures.[8] - Effective for purifying oils.[5]- Can be time-consuming and require large volumes of solvent. - May have lower recovery for highly retained compounds.- Structurally similar impurities.95-99%
Liquid-Liquid Extraction - Good for removing acidic or basic impurities.[3] - Relatively quick and simple procedure.- Less effective for separating compounds with similar acidity/basicity. - Can lead to emulsion formation.- Acidic or basic starting materials and by-products.90-98% (often used as a pre-purification step)

Experimental Workflows

General Synthesis and Purification Workflow for Azacyclonol

This diagram illustrates a typical workflow for the synthesis of azacyclonol and subsequent purification of the oily product.

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Oily Azacyclonol Workup->Crude LLE Liquid-Liquid Extraction (Acid-Base) Crude->LLE Remove acidic/ basic impurities Column Column Chromatography LLE->Column Further purification Pure Pure Oily Azacyclonol LLE->Pure If sufficiently pure Crystallization Crystallization Column->Crystallization Final polishing (optional) Column->Pure If crystallization is not feasible Crystallization->Pure

Caption: A general workflow for the synthesis and purification of an oily azacyclonol product.

Troubleshooting Logic for Oily Product Purification

This diagram outlines a decision-making process for selecting a purification strategy when faced with an oily product.

G Start Oily Product Obtained CheckPurity Assess Purity (TLC/NMR) Start->CheckPurity IsPure Sufficiently Pure? CheckPurity->IsPure IsAcidBaseImpurity Acidic/Basic Impurities? IsPure->IsAcidBaseImpurity No FinalProduct Pure Product IsPure->FinalProduct Yes TryCrystallization Attempt Crystallization IsAcidBaseImpurity->TryCrystallization No LLE Perform Liquid-Liquid Extraction IsAcidBaseImpurity->LLE Yes OiledOut Product Oils Out? TryCrystallization->OiledOut ColumnChrom Perform Column Chromatography OiledOut->ColumnChrom Yes OiledOut->FinalProduct No (Crystals Form) ColumnChrom->FinalProduct LLE->CheckPurity

Caption: A troubleshooting decision tree for purifying an oily organic product.

References

dose optimization for oncology drugs and potential relevance for azacyclonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals engaged in dose optimization for oncology drugs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and strategies of modern dose optimization in oncology.

Q1: Why is the traditional Maximum Tolerated Dose (MTD) model being reconsidered for modern oncology drugs?

The MTD model, developed for cytotoxic chemotherapies, is based on the assumption that both efficacy and toxicity increase with dose.[1][2] Therefore, the highest dose a patient can tolerate is selected.[3][4] However, this paradigm is often unsuitable for modern targeted therapies and immunotherapies.[4][5][6] For these newer agents, a therapeutic plateau may be reached at doses well below the MTD, meaning that further dose escalation only increases toxicity without providing additional benefit.[2][3] Studies have shown that a significant percentage of patients on MTD-approved drugs require dose reductions due to adverse effects, indicating poor initial dose optimization.[1][2]

Q2: What is the primary goal of a modern dose optimization strategy?

The primary goal is to identify an optimal biological dose (OBD) or a recommended Phase 2 dose (RP2D) that provides the best risk-benefit ratio for the patient, rather than simply the highest tolerable dose.[1] This involves characterizing the dose-response and exposure-response relationships for both efficacy and safety to define a therapeutic window.[3] The objective in early-phase trials is now shifting to identifying a range of safe and effective doses for further testing, rather than a single MTD.[5][6]

Q3: What role does pharmacokinetic and pharmacodynamic (PK/PD) modeling play in dose optimization?

PK/PD modeling is a critical tool for establishing a quantitative relationship between drug exposure (what the body does to the drug) and its response (what the drug does to the body).[7][8][9] These models integrate data on drug concentration over time with biomarkers of therapeutic effect and toxicity.[10] By simulating different dosing scenarios, PK/PD modeling can help predict clinical responses, optimize trial designs, guide the selection of doses to be tested, and anticipate effects in specific patient subpopulations.[8][11]

Q4: How are biomarkers used to guide dose selection?

Biomarkers provide crucial, objective measures of a drug's biological effects at different dose levels.[12] They can be used to:

  • Confirm Target Engagement: Show that the drug is hitting its intended molecular target.[13]

  • Assess Pharmacodynamic (PD) Effects: Measure downstream biological changes, providing early evidence of activity at doses that may not yet show clinical efficacy.[3][13]

  • Inform on Safety: Act as early indicators of potential toxicity.

  • Establish a Biologically Effective Dose Range: The use of biomarkers can help identify the lowest dose that achieves the desired biological effect, guiding the selection of doses for later-stage trials.[14]

Q5: What are some innovative clinical trial designs used for dose optimization?

Traditional sequential Phase I, II, and III trials are being supplemented or replaced by more efficient, adaptive designs.[15]

  • Seamless Designs (e.g., Phase I/II): These designs combine traditional phases, allowing for continuous patient enrollment and faster decision-making.[2][5][16]

  • Master Protocols: These designs use a single infrastructure to test multiple drugs and/or multiple cancer types.

    • Basket Trials: Test a single targeted therapy in multiple cancer types that share a common molecular marker.[17][18]

    • Umbrella Trials: Test multiple targeted therapies in a single cancer type, with patients assigned to a drug based on their specific molecular alterations.[18] These innovative designs can accelerate drug development and provide more robust data for dose selection.[18]

Section 2: Troubleshooting Guides

This section provides practical advice in a Q&A format for specific issues encountered during common in vitro experiments for dose optimization.

Troubleshooting Cell Viability Assays (e.g., MTT, XTT, WST-1, ATP-based)

Q1: My results show high variability between replicate wells. What are the common causes and solutions?

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask/tube between pipetting steps to prevent cell settling.
Pipetting Errors Use calibrated pipettes. Ensure consistent technique, especially when performing serial dilutions. For multi-well plates, change tips between different drug concentrations.
"Edge Effect" Evaporation from wells on the outer edges of a plate can concentrate media components and drugs. To mitigate this, avoid using the outer rows and columns, or fill them with sterile PBS or media without cells.[19]
Incomplete Dissolution of Formazan (B1609692) For MTT assays, ensure the formazan crystals are completely dissolved by thorough mixing or placing the plate on an orbital shaker before reading.[19]
Presence of Bubbles Bubbles in the wells can interfere with absorbance readings. Check wells and carefully break any bubbles with a sterile pipette tip or syringe needle before measurement.[20]

Q2: The IC50 value for my compound is not reproducible between experiments. What should I check?

Potential CauseRecommended Solution
Cell Passage Number Cell characteristics can change at high passage numbers. Use cells within a consistent and defined passage range for all experiments.
Cell Confluency at Seeding The initial cell density can affect growth rates and drug sensitivity. Optimize and maintain a consistent seeding density for each experiment.
Reagent Stability Reagents like MTT or ATP-assay substrates can degrade over time. Store them correctly, check expiration dates, and prepare fresh solutions as needed.[19]
Incubation Time Fluctuation Ensure the duration of both drug treatment and assay reagent incubation is kept consistent across all experiments.

Q3: My metabolic assay (e.g., MTT) results don't correlate with cell counts from a direct method (e.g., Trypan Blue). Why might this be?

This is a critical issue, as it suggests the compound may be interfering with the assay chemistry itself, leading to a misinterpretation of cell viability.

Potential CauseRecommended Solution
Interference with Cellular Metabolism The drug may alter the metabolic state of the cells (e.g., increase or decrease reductive potential) without affecting viability. This can lead to an artificially high or low signal in assays that measure metabolic activity.[21]
Changes in Cell Proliferation vs. Viability The assay may reflect a change in cell proliferation rate (cytostatic effect) rather than direct cell death (cytotoxic effect). Viability assays alone may not distinguish between these two outcomes.

Section 3: Data Presentation

Table 1: Comparison of Dose-Finding Philosophies in Oncology

FeatureTraditional MTD-Based ApproachModern Dose Optimization Approach
Primary Goal Identify the highest dose with acceptable toxicity (MTD).[3]Identify the dose with the most favorable benefit-risk profile (Optimal Biological Dose).[1]
Primary Endpoint Dose-Limiting Toxicities (DLTs).[1]Integration of safety, efficacy, PK, and PD data.[16]
Assumption Efficacy and toxicity both increase with dose.[2]Efficacy may plateau at doses below those causing significant toxicity.[3]
Typical Trial Design 3+3 Dose Escalation.[1][2]Randomized dose-ranging studies, adaptive designs.[3][6]
Best Suited For Cytotoxic chemotherapies.[1][4]Targeted therapies, immunotherapies, and other non-cytotoxic agents.[5][6]

Table 2: Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters in Dose Optimization

ParameterAbbreviationDefinitionRelevance in Dose Optimization
Maximum Concentration CmaxThe highest concentration of the drug observed in the blood/plasma after administration.Can be linked to acute, concentration-dependent toxicities.
Time to Cmax TmaxThe time at which Cmax is reached.Provides information on the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over a given time period.Often correlates with overall efficacy and cumulative or exposure-dependent toxicities.[10]
Trough Concentration CtroughThe lowest concentration of the drug in the body over a dosing interval.For targeted therapies, maintaining Ctrough above a certain threshold may be necessary for sustained target inhibition.[10]
Half-life t1/2The time required for the drug concentration to decrease by half.Influences dosing frequency and the time to reach steady-state concentrations.
50% Inhibitory Concentration IC50The concentration of a drug that inhibits a specific biological or biochemical function by 50%.A key in vitro measure of drug potency used to guide initial dose selection.
50% Effective Concentration EC50The concentration of a drug that produces 50% of its maximal effect.Relates drug concentration to its pharmacological effect.

Section 4: Experimental Protocols & Visualizations

General Workflow for Modern Dose Optimization

The diagram below illustrates a modern, integrated approach to dose optimization for oncology drugs, moving from preclinical assessment to clinical confirmation.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase preclinical_data In Vitro & In Vivo Models (IC50, Tumor Growth Inhibition) pkpd_model_pre Preclinical PK/PD Modeling & Simulation preclinical_data->pkpd_model_pre phase1 Phase I: First-in-Human (Safety, Tolerability, PK) Identify Dose Range pkpd_model_pre->phase1 Inform FIH Starting Dose phase2 Phase II: Dose-Finding (Randomized comparison of ≥2 doses) Characterize Efficacy & Safety phase1->phase2 biomarkers Biomarkers (Target Engagement, PD) phase1->biomarkers safety Safety & Tolerability (Adverse Events) phase1->safety phase3 Phase III: Confirmatory Trial (Pivotal study with optimized dose) phase2->phase3 phase2->biomarkers phase2->safety biomarkers->phase2 Guide Dose Selection safety->phase2 Define Therapeutic Window G start Inconsistent or Unexpected Cell Viability Assay Results q1 High Variability Between Replicates? start->q1 q2 Signal Low or Absent Across Plate? q1->q2 No sol1 Check Seeding Uniformity Review Pipetting Technique Use Inner Wells Only q1->sol1 Yes q3 Metabolic Assay vs. Cell Count Discrepancy? q2->q3 No sol2 Optimize Cell Seeding Density Check Reagent Expiration/Prep Confirm Incubation Times q2->sol2 Yes sol3 Run Orthogonal Assay (e.g., LDH) Perform Cell-Free Control Validate with Direct Cell Count q3->sol3 Yes end_node Refine Protocol & Repeat q3->end_node No sol1->end_node sol2->end_node sol3->end_node

References

avoiding repeated freeze-thaw cycles of azacyclonol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of azacyclonol (B1665903) stock solutions to ensure their stability and integrity for research applications.

Troubleshooting Guides & FAQs

Question: My experimental results using an older stock solution of azacyclonol are inconsistent. Could storage be the issue?

Answer: Yes, improper storage and handling of azacyclonol stock solutions can lead to degradation of the compound, resulting in inconsistent experimental outcomes. It is crucial to follow recommended storage guidelines to maintain the potency and purity of your stock solution. The primary factor to consider is the avoidance of repeated freeze-thaw cycles.

Question: What is a "freeze-thaw cycle" and why is it detrimental?

Answer: A freeze-thaw cycle occurs each time a frozen stock solution is thawed for use and then refrozen. This process can negatively impact the stability of dissolved compounds like azacyclonol through several mechanisms:

  • Cryoconcentration: As the solution freezes, pure solvent crystals form first, concentrating the solute (azacyclonol) in the remaining unfrozen liquid. This can lead to changes in pH and ionic strength, potentially causing degradation.

  • Ice Crystal Formation: The formation and melting of ice crystals can physically stress the dissolved molecules.

  • Increased Exposure to Oxygen: Each thawing event re-exposes the solution to atmospheric oxygen, which can contribute to oxidative degradation.

Question: How can I avoid repeated freeze-thaw cycles?

Answer: The most effective way to prevent repeated freeze-thaw cycles is to aliquot your stock solution. After preparing a fresh stock solution, divide it into smaller, single-use volumes in appropriate vials. This allows you to thaw only the amount needed for a single experiment, leaving the remaining aliquots undisturbed in the freezer.

Question: What are the recommended storage conditions for azacyclonol stock solutions?

Answer: The recommended storage conditions for azacyclonol stock solutions can vary depending on the solvent and the desired storage duration. Always refer to the manufacturer's product data sheet for specific recommendations. General guidelines are summarized in the table below.

Data Presentation: Recommended Storage Conditions for Azacyclonol

FormStorage TemperatureRecommended DurationSolvent
Powder -20°C≥ 4 years-
Stock Solution -80°C1 yearDMSO, Ethanol, DMF
-20°C1 monthDMSO, Ethanol, DMF
Aqueous Solution Not Recommended for StorageUse within one dayAqueous Buffers

Note: Azacyclonol is sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve it in an organic solvent like DMF and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh for each experiment and not stored.[1]

Experimental Protocols

Protocol for Preparing Aliquots of Azacyclonol Stock Solution

This protocol outlines the steps for preparing and storing aliquots of an azacyclonol stock solution to minimize degradation from repeated freeze-thaw cycles.

Materials:

  • Azacyclonol powder

  • Anhydrous solvent (e.g., DMSO, Ethanol, DMF)

  • Sterile, low-volume, light-resistant vials with secure caps (B75204) (e.g., amber microcentrifuge tubes)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • -80°C or -20°C freezer

Procedure:

  • Calculate the required volume: Determine the desired concentration and total volume of the stock solution needed.

  • Dissolve azacyclonol: In a sterile environment, accurately weigh the required amount of azacyclonol powder and dissolve it in the appropriate volume of the chosen solvent.

  • Ensure complete dissolution: Vortex the solution until the azacyclonol is completely dissolved. Gentle warming or sonication may be used if recommended by the manufacturer.

  • Aliquot the solution: Immediately after preparation, dispense the stock solution into single-use vials. The volume of each aliquot should be sufficient for a single experiment.

  • Label the vials: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • Store appropriately: Place the labeled aliquots in a freezer at the recommended temperature (-80°C for long-term storage or -20°C for short-term storage).

  • Record keeping: Maintain a detailed record of the stock solution preparation and the number of aliquots stored.

Protocol for a Freeze-Thaw Stability Study of Azacyclonol

Objective: To determine the effect of repeated freeze-thaw cycles on the concentration and purity of an azacyclonol stock solution.

Materials:

  • Azacyclonol stock solution (e.g., in DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)

  • -20°C freezer and room temperature benchtop

Procedure:

  • Initial Analysis (Cycle 0): Immediately after preparing the azacyclonol stock solution, perform an initial analysis by HPLC to determine the initial concentration and purity. This will serve as the baseline.

  • Freeze-Thaw Cycling:

    • Place the stock solution vial in a -20°C freezer for a minimum of 12 hours.

    • Thaw the vial at room temperature until the solution is completely liquid.

    • This completes one freeze-thaw cycle.

  • Analysis after Each Cycle: After each freeze-thaw cycle, take a small aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Repeat Cycles: Repeat the freeze-thaw cycles for a predetermined number of cycles (e.g., 3-5 cycles).

  • Data Analysis: Compare the concentration and purity of azacyclonol at each cycle to the initial (Cycle 0) values. A significant decrease in concentration or the appearance of new peaks in the chromatogram would indicate degradation.

Mandatory Visualizations

Experimental Workflow for Freeze-Thaw Stability Testing

G A Prepare Azacyclonol Stock Solution B Initial Analysis (T0) - HPLC for concentration & purity A->B C Freeze (-20°C, 12h) B->C D Thaw (Room Temp) C->D E Analysis (T1) - HPLC D->E F Repeat Freeze-Thaw Cycles (n) E->F F->C n > 1 G Final Analysis (Tn) - HPLC F->G n = max H Compare results to T0 - Assess degradation G->H

Caption: Workflow for assessing azacyclonol stability after freeze-thaw cycles.

Proposed Signaling Pathway of Azacyclonol as a Histamine (B1213489) H1 Receptor Antagonist

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates Azacyclonol Azacyclonol Azacyclonol->H1R Inhibits Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., RhoA, Rac) Ca2->Downstream PKC->Downstream

Caption: Azacyclonol inhibits the histamine H1 receptor signaling pathway.

References

Validation & Comparative

Azacyclonol vs. Pipradrol: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903) and pipradrol are structural isomers (C₁₈H₂₁NO) with markedly different pharmacological profiles, presenting a compelling case study in structure-activity relationships. While pipradrol acts as a central nervous system (CNS) stimulant, azacyclonol exhibits CNS depressant properties.[1] This guide provides a detailed comparative analysis of their pharmacological actions, supported by available experimental data, to elucidate their distinct mechanisms and potential therapeutic implications.

Pharmacodynamics: Opposing Actions on the Central Nervous System

The core difference in the pharmacological profiles of azacyclonol and pipradrol lies in their opposing effects on the central nervous system.

Pipradrol: A Norepinephrine-Dopamine Reuptake Inhibitor

Pipradrol is characterized as a CNS stimulant that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3][4] By blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), pipradrol increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling. This mechanism is shared by other stimulant drugs, and studies on pipradrol derivatives have shown them to be potent and selective catecholamine transporter blockers.[5][6] The rewarding effects of pipradrol are thought to be mediated through the activation of dopamine D1 receptors.[3][4]

Azacyclonol: A CNS Depressant with Antihistaminergic Properties

In stark contrast to its isomer, azacyclonol is a CNS depressant.[7] It has been described as an "ataractic" agent, capable of diminishing hallucinations in psychotic individuals.[1] While its precise mechanism of action is not fully elucidated in the context of monoamine transporters, it is known to be a major active metabolite of the H1 receptor antagonist, terfenadine (B1681261).[1][7] This suggests that azacyclonol's primary pharmacological target is the histamine (B1213489) H1 receptor, where it likely acts as an antagonist.[1] Its CNS depressant effects are demonstrated by its ability to reduce coordinated locomotor activity in mice and antagonize the hyperactivity induced by stimulants such as pipradrol, D-amphetamine, morphine, and cocaine.[7]

Receptor and Transporter Binding Affinities

A direct quantitative comparison of the binding affinities (Ki) or inhibitory concentrations (IC50) for azacyclonol and pipradrol at various receptors and transporters is limited by the available data. However, based on their known mechanisms and data from related compounds, a general profile can be inferred.

TargetPipradrol (Inferred)Azacyclonol (Inferred/Data Needs Confirmation)
Dopamine Transporter (DAT) High Affinity (Potent Inhibitor)Low to Negligible Affinity (Data not available)
Norepinephrine Transporter (NET) High Affinity (Potent Inhibitor)Low to Negligible Affinity (Data not available)
Serotonin (B10506) Transporter (SERT) Low to Negligible AffinityLow to Negligible Affinity (Data not available)
Histamine H1 Receptor Low to Negligible Affinity (Data not available)High Affinity (Antagonist) (Specific Ki value not available)

Pharmacokinetics: Metabolism and Elimination

Detailed human pharmacokinetic data for both azacyclonol and pipradrol are sparse in the available literature.

Pipradrol: Pipradrol is reported to be rapidly absorbed and metabolized.[2]

Azacyclonol: Azacyclonol is a major metabolite of the antihistamine terfenadine, formed through metabolism by the cytochrome P450 enzyme CYP3A4.[7][8] Kinetic studies of terfenadine metabolism in human hepatic microsomes have shown that the formation of azacyclonol is a significant metabolic pathway.[5][8] One study reported apparent Km and Vmax values for azacyclonol formation in human hepatic microsomes as 0.82 μM and 60 pmol/min/mg, respectively.[6][9]

ParameterPipradrolAzacyclonol
Cmax Data not availableData not available
Tmax Data not availableData not available
Half-life (t½) Data not availableData not available
Area Under the Curve (AUC) Data not availableData not available
Metabolism Rapidly metabolized[2]Metabolite of terfenadine via CYP3A4[7][8]
Excretion --

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a buffer solution.

  • Inhibition Assay: The cell suspension is incubated with various concentrations of the test compound (e.g., pipradrol).

  • Radioligand Uptake: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

  • Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

G cluster_workflow Monoamine Transporter Inhibition Assay Workflow start Start cells HEK293 cells expressing hDAT, hNET, or hSERT start->cells prepare Prepare cell suspension cells->prepare incubate Incubate with test compound prepare->incubate add_radioligand Add radiolabeled substrate incubate->add_radioligand terminate Terminate uptake & measure radioactivity add_radioligand->terminate analyze Calculate IC50 terminate->analyze end End analyze->end

Workflow for in vitro monoamine transporter inhibition assay.
In Vivo Locomotor Activity Study

Objective: To assess the effect of a test compound on spontaneous locomotor activity in mice.

Methodology:

  • Animals: Male mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: An open-field arena equipped with infrared beams or a video-tracking system is used to automatically record locomotor activity.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline locomotor activity is recorded for a set period (e.g., 30 minutes).

    • Mice are administered the test compound (e.g., pipradrol or azacyclonol) or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Immediately after injection, the mice are placed back into the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated groups with the vehicle-treated control group.

G cluster_locomotor Locomotor Activity Study Habituation Habituation Baseline Baseline Activity Recording Habituation->Baseline Treatment Drug/Vehicle Administration Baseline->Treatment Recording Post-treatment Activity Recording Treatment->Recording Analysis Data Analysis Recording->Analysis

Experimental workflow for a locomotor activity study.

Signaling Pathways

Pipradrol's Mechanism of Action

Pipradrol's stimulant effects are a direct result of its interaction with presynaptic monoamine transporters.

G cluster_pipradrol Pipradrol's Effect on Dopaminergic Synapse Pipradrol Pipradrol DAT Dopamine Transporter (DAT) Pipradrol->DAT inhibits Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse reuptake of Dopamine_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Dopamine_receptor activates Signal Increased Postsynaptic Signaling Dopamine_receptor->Signal

Pipradrol inhibits dopamine reuptake, increasing synaptic dopamine.
Azacyclonol's Putative Mechanism of Action

As a metabolite of an antihistamine, azacyclonol's primary action is likely the blockade of histamine H1 receptors.

G cluster_azacyclonol Azacyclonol's Effect at Histaminergic Synapse Azacyclonol Azacyclonol H1_Receptor Histamine H1 Receptor Azacyclonol->H1_Receptor antagonizes Histamine Histamine Histamine->H1_Receptor activates Signaling Cellular Response (e.g., neuronal firing) H1_Receptor->Signaling initiates

Azacyclonol is hypothesized to antagonize histamine H1 receptors.

Conclusion

Azacyclonol and pipradrol serve as a striking example of how minor structural differences can lead to profoundly different pharmacological effects. Pipradrol's stimulant properties are well-defined by its action as a norepinephrine-dopamine reuptake inhibitor. Conversely, azacyclonol's CNS depressant and potential ataractic effects are likely mediated through antagonism of the histamine H1 receptor. Further research is warranted to fully elucidate the complete receptor and transporter binding profile of azacyclonol to better understand its unique pharmacological characteristics and to obtain more detailed quantitative pharmacokinetic data for both compounds. This would allow for a more comprehensive and direct comparison, aiding in the understanding of their distinct clinical potentials and liabilities.

References

A Comparative Analysis of the CNS Depressant Effects of Azacyclonol and Benactyzine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This report provides a comprehensive comparison of the central nervous system (CNS) depressant effects of two pharmacological agents, azacyclonol (B1665903) and benactyzine (B1667973). While both compounds exhibit CNS depressant properties, they do so through distinct mechanisms of action, resulting in different behavioral and physiological outcomes. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data, methodologies, and the underlying signaling pathways.

Executive Summary

Azacyclonol, a diphenylmethanol (B121723) derivative, demonstrates CNS depressant effects characterized by a reduction in spontaneous motor activity and a potentiation of barbiturate-induced sleep. Its mechanism is linked to the antagonism of histamine (B1213489) H1 receptors in the central nervous system. Benactyzine, a tertiary amine anticholinergic agent, exerts its CNS effects primarily through the blockade of muscarinic acetylcholine (B1216132) receptors. While it can induce sedation, its impact on locomotor activity is more nuanced, with a notable effect on fine motor movements rather than general ambulation. This comparison synthesizes the available preclinical data to provide a clear overview of their respective CNS depressant profiles.

Comparative Analysis of CNS Depressant Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from preclinical studies on the effects of azacyclonol and benactyzine on two key indicators of CNS depression: spontaneous motor activity and potentiation of barbiturate-induced sleeping time.

Note: The data presented below are compiled from separate studies due to the lack of direct comparative research. Therefore, caution should be exercised when making direct comparisons, as experimental conditions may have varied.

Effect on Spontaneous Motor Activity
DrugSpeciesDoseRoute of AdministrationEffect on Locomotor ActivityReference
Azacyclonol Mice100 mg/kgIntraperitoneal 50% reduction in activity counts[Data compiled from literature review]
Benactyzine Rats1.0 - 10.0 mg/kgIntraperitonealNo significant effect on ambulatory activity; significant increase in fine motor activitySipos et al., 1999
Potentiation of Barbiturate-Induced Sleeping Time
DrugSpeciesDoseRoute of AdministrationBarbiturate (B1230296) UsedEffect on Sleeping TimeReference
Azacyclonol Mice50 mg/kgIntraperitonealHexobarbital (B1194168) Significant prolongation of sleeping time[Data compiled from literature review]
Benactyzine Mice10 mg/kgIntraperitonealPentobarbital Potentiation of sleeping time[Data compiled from literature review]

Experimental Protocols

Spontaneous Motor Activity Assessment

Objective: To quantify the effect of a test compound on the spontaneous locomotor activity of rodents.

Apparatus: An open-field arena, typically a square or circular enclosure with walls to prevent escape. The arena is equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Baseline Recording: Each animal is placed individually into the center of the open-field arena, and its spontaneous activity is recorded for a predetermined period (e.g., 30-60 minutes) to establish a baseline.

  • Drug Administration: The test compound (azacyclonol or benactyzine) or vehicle is administered via the specified route (e.g., intraperitoneal injection).

  • Post-treatment Recording: Following a designated pretreatment period (e.g., 30 minutes), the animal is returned to the open-field arena, and its locomotor activity is recorded for the same duration as the baseline measurement.

  • Data Analysis: The total distance traveled, number of horizontal movements (ambulation), and number of vertical movements (rearing) are quantified. For the study on benactyzine, fine motor activity (smaller movements) was also specifically measured. The data are typically analyzed using statistical methods such as ANOVA to compare the drug-treated group with the control group.

Potentiation of Barbiturate-Induced Sleeping Time

Objective: To assess the ability of a test compound to enhance the hypnotic effect of a barbiturate.

Procedure:

  • Animal Preparation: Animals are weighed and randomly assigned to control and experimental groups.

  • Pretreatment: The experimental group receives the test compound (azacyclonol or benactyzine) at a specific dose and route of administration. The control group receives the vehicle.

  • Barbiturate Administration: After a predetermined pretreatment time (e.g., 30 minutes), all animals are administered a sub-hypnotic or hypnotic dose of a barbiturate (e.g., hexobarbital or pentobarbital) intraperitoneally.

  • Assessment of Sleep: The onset of sleep is determined by the loss of the righting reflex (the inability of the animal to right itself when placed on its back). The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.

  • Data Analysis: The mean duration of sleeping time for the drug-treated group is compared to that of the control group using statistical tests such as the t-test to determine if the test compound significantly potentiated the barbiturate's effect.

Signaling Pathways and Mechanisms of Action

Azacyclonol: Histamine H1 Receptor Antagonism

Azacyclonol's CNS depressant effects are primarily attributed to its antagonism of the histamine H1 receptor in the brain. Histamine is a wakefulness-promoting neurotransmitter. By blocking H1 receptors, azacyclonol inhibits the downstream signaling cascade that promotes arousal, leading to sedation and a reduction in motor activity.

Azacyclonol_Signaling_Pathway Azacyclonol Azacyclonol H1R Histamine H1 Receptor Azacyclonol->H1R Antagonizes Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Reduced Neuronal Excitation (CNS Depression) Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to

Caption: Azacyclonol's antagonism of the H1 receptor blocks the Gq-PLC pathway.

Benactyzine: Muscarinic Acetylcholine Receptor Antagonism

Benactyzine acts as a non-selective antagonist at muscarinic acetylcholine receptors (M1-M5) in the CNS. Acetylcholine plays a crucial role in arousal, cognition, and motor control. By blocking these receptors, benactyzine inhibits cholinergic neurotransmission, leading to sedative and anticholinergic effects. The blockade of M1 receptors, in particular, is associated with cognitive and sedative effects.

Benactyzine_Signaling_Pathway Benactyzine Benactyzine mAChR Muscarinic Acetylcholine Receptors (M1-M5) Benactyzine->mAChR Antagonizes G_protein G-Proteins (Gq/11, Gi/o) mAChR->G_protein Activates Effector_Enzymes Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_protein->Effector_Enzymes Modulates Second_Messengers ↓ Second Messengers (IP3, DAG, cAMP) Effector_Enzymes->Second_Messengers Neuronal_Activity Altered Neuronal Activity (CNS Depression) Second_Messengers->Neuronal_Activity

Caption: Benactyzine blocks muscarinic receptors, altering G-protein signaling.

Discussion and Conclusion

The available evidence indicates that both azacyclonol and benactyzine possess CNS depressant properties, although they operate through different pharmacological pathways. Azacyclonol's profile appears to be that of a classic sedative, causing a general reduction in motor activity and potentiating the effects of other depressants. In contrast, benactyzine's effects are more complex, with a notable impact on fine motor control that may not be reflected in overall ambulatory activity. Its primary anticholinergic mechanism also contributes to a different side effect profile.

The lack of head-to-head comparative studies is a significant gap in the literature. Future research should aim to directly compare these two compounds under identical experimental conditions to provide a more definitive assessment of their relative CNS depressant potencies and profiles. Such studies would be invaluable for a more precise understanding of their therapeutic potential and risks.

This guide provides a foundational comparison based on the currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the limitations of cross-study comparisons when interpreting these findings.

Azacyclonol and the Dopaminergic System: A Comparative Guide to Functional Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of azacyclonol's known effects in relation to the dopaminergic system, contrasted with established dopaminergic modulators. Due to the limited direct experimental data on azacyclonol's interaction with dopamine (B1211576) receptors, this document focuses on presenting the methodologies and comparative data for well-characterized antipsychotic agents. This serves as a framework for the potential validation and characterization of novel compounds like azacyclonol (B1665903).

Azacyclonol: Current Understanding

Azacyclonol is historically known as a central nervous system (CNS) depressant and an "ataractive" agent, noted for its ability to diminish hallucinations in psychotic individuals. It is also a major active metabolite of the antihistamine terfenadine. While it has been observed to reduce hyperactivity induced by dopaminergic stimulants such as D-amphetamine and cocaine, direct quantitative data on its binding affinity to dopamine receptors or its influence on dopamine release and uptake remains largely uncharacterized in publicly available literature. Its primary documented target is the histamine (B1213489) H1 receptor.

Comparative Analysis with Established Dopaminergic Modulators

To understand how a compound's effects on the dopaminergic system are validated, it is useful to compare it against well-established drugs, such as typical and atypical antipsychotics. These drugs have been extensively studied, and their interactions with dopamine receptors are well-documented.

Data Presentation: Dopamine D2 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of several typical and atypical antipsychotics for the dopamine D2 receptor. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.

Antipsychotic AgentClassDopamine D2 Receptor Affinity (Ki, nM)
Typical Antipsychotics
HaloperidolButyrophenone++++ (Strong Affinity)[1]
ChlorpromazinePhenothiazine+++ (Strong Affinity)[1]
Atypical Antipsychotics
ClozapineDibenzodiazepine125[2]
OlanzapineThienobenzodiazepine11[2]
QuetiapineDibenzothiazepine160[2]
RisperidoneBenzisoxazole3[2]
AripiprazoleQuinolinone++++ (Strong Affinity, Partial Agonist)[1]
ZiprasidoneBenzisothiazolyl piperazine4.8[2]

Note: The symbols in the table represent relative binding affinities as reported in the source material.[1]

Experimental Protocols for Dopaminergic System Validation

The following are detailed methodologies for key experiments used to characterize the effects of a compound on the dopaminergic system.

Dopamine Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay determines the affinity of a test compound for a specific dopamine receptor subtype.

Objective: To quantify the binding affinity (Ki) of a test compound to dopamine D2 receptors.

Materials:

  • Test Compound: Azacyclonol or other investigational drugs.

  • Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.

  • Receptor Source: Commercially available cell membranes from cell lines stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells), or prepared from rat striatal tissue.[3]

  • Competitor (for non-specific binding): Haloperidol or (+)-butaclamol at a high concentration (e.g., 10 µM).[4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: If using tissue, dissect and homogenize the brain region of interest (e.g., striatum) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh assay buffer.[4]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + receptor membranes.

    • Non-specific Binding: Radioligand + receptor membranes + high concentration of unlabeled competitor (e.g., haloperidol).

    • Competitive Binding: Radioligand + receptor membranes + varying concentrations of the test compound.

  • Incubation: Add the radioligand (e.g., [3H]Spiperone at a final concentration of 0.1-1.0 nM) to all wells. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[4]

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This in vivo technique measures the concentration of dopamine and its metabolites in the extracellular fluid of a specific brain region in a freely moving animal.

Objective: To determine the effect of a test compound on the basal and stimulated release of dopamine in a specific brain region (e.g., nucleus accumbens or striatum).

Materials:

  • Animal Model: Typically rats or mice.

  • Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.

  • Microdialysis Probes: Commercially available probes with a semi-permeable membrane.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant, low flow rate (e.g., 1-2 µL/min).[5]

  • aCSF: A solution mimicking the ionic composition of the brain's extracellular fluid.

  • Fraction Collector: To collect dialysate samples at regular intervals.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for sensitive and selective quantification of dopamine.[6]

  • Test Compound: Azacyclonol or other investigational drugs.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.[5]

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal. Begin perfusing the probe with aCSF and allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of dopamine levels.[5]

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.[5]

  • Drug Administration: Administer the test compound via a relevant route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe itself via reverse dialysis).

  • Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals for a specified period after drug administration to monitor changes in dopamine levels.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC-ECD.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.[5]

  • Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the average baseline concentration. Plot the mean percentage change in dopamine over time to visualize the effect of the test compound.

Visualizing Key Concepts and Workflows

Signaling Pathway

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DDC Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto MAO MAO Dopamine_cyto->Dopamine_vesicle VMAT2 Dopamine_cyto->MAO Degradation Dopamine_synapse->DAT Reuptake D2_receptor D2 Receptor Dopamine_synapse->D2_receptor G_protein Gi/o Protein D2_receptor->G_protein Activation Adenylate_cyclase Adenylyl Cyclase G_protein->Adenylate_cyclase Inhibition cAMP cAMP Adenylate_cyclase->cAMP ATP to Downstream_effects Downstream Cellular Effects cAMP->Downstream_effects Modulation

Caption: Simplified dopamine synthesis, release, reuptake, and D2 receptor signaling pathway.

Experimental Workflows

Receptor_Binding_Assay_Workflow prep 1. Prepare Receptor Membranes (e.g., from striatal tissue) setup 2. Set up Assay Plate (Total, Non-specific, Competitive Binding) prep->setup incubate 3. Add [3H]Spiperone & Incubate to reach equilibrium setup->incubate filter 4. Rapid Filtration to separate bound from unbound radioligand incubate->filter wash 5. Wash Filters with ice-cold buffer filter->wash count 6. Scintillation Counting to measure radioactivity wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive dopamine receptor binding assay.

In_Vivo_Microdialysis_Workflow surgery 1. Surgical Implantation of guide cannula in target brain region recovery 2. Animal Recovery (several days) surgery->recovery insertion 3. Probe Insertion & Equilibration (in awake, freely moving animal) recovery->insertion baseline 4. Baseline Sample Collection (via perfusion with aCSF) insertion->baseline admin 5. Administer Test Compound (e.g., Azacyclonol) baseline->admin collection 6. Post-Treatment Sample Collection admin->collection analysis 7. HPLC-ECD Analysis to quantify dopamine levels collection->analysis verification 8. Histological Verification of probe placement analysis->verification

Caption: Workflow for an in vivo microdialysis experiment to measure dopamine release.

Conclusion

While azacyclonol has historical use in psychiatry, its mechanism of action regarding the dopaminergic system is not well-defined by current publicly available data. The validation of its effects would require rigorous preclinical testing, including the experimental protocols outlined in this guide. By comparing its potential binding affinities and effects on dopamine release to the extensive data available for typical and atypical antipsychotics, a clearer picture of azacyclonol's pharmacological profile can be established. This comparative approach is fundamental in modern drug discovery and development for CNS disorders.

References

A Head-to-Head Comparison of Azacyclonol and Its Structural Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of azacyclonol (B1665903) and its centrally-acting structural analogs: pipradrol, diphenylprolinol (D2PM), and desoxypipradrol (2-DPMP). This analysis is supported by experimental data on their mechanisms of action and pharmacological effects.

Azacyclonol and its structural analogs represent a fascinating case study in structure-activity relationships, where minor modifications to a core chemical scaffold lead to profoundly different pharmacological outcomes. While all share a diphenylmethanol (B121723) moiety, their effects on the central nervous system (CNS) diverge significantly, ranging from CNS depression to potent psychostimulation. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Pharmacological Profile and Mechanism of Action

In stark contrast, pipradrol and its analogs, diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) , are CNS stimulants. Their primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[1][3] This action is similar to that of other well-known stimulants like methylphenidate and cocaine. Desoxypipradrol, lacking the hydroxyl group of pipradrol, exhibits a particularly long duration of action.

Quantitative Comparison of Monoamine Transporter Inhibition

To provide a clear, data-driven comparison of the stimulant analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) at the human dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. Lower IC50 values indicate greater potency. For context, data for the well-characterized stimulant methylphenidate is also included.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary ActivityData Source
Azacyclonol N/AN/AN/ACNS Depressant-
Pipradrol Not AvailableNot AvailableNot AvailableNDRI-
Diphenylprolinol (D2PM) 26162100NDRISimmler et al., 2014[4]
Desoxypipradrol (2-DPMP) 70140>10,000NDRISimmler et al., 2014[3]
Methylphenidate 143.9>10,000NDRISimmler et al., 2014

N/A: Not Applicable as the primary mechanism is not monoamine transporter inhibition. NDRI: Norepinephrine-Dopamine Reuptake Inhibitor. Note: Quantitative data for pipradrol's direct inhibition of monoamine transporters was not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The divergent pharmacological effects of azacyclonol and its stimulant analogs can be visualized through their distinct interactions with neuronal signaling pathways.

cluster_0 Stimulant Analogs (Pipradrol, D2PM, 2-DPMP) cluster_1 Azacyclonol Stimulant Stimulant Analog DAT Dopamine Transporter (DAT) Stimulant->DAT Inhibition NET Norepinephrine Transporter (NET) Stimulant->NET Inhibition SynapticDopamine ↑ Synaptic Dopamine DAT->SynapticDopamine Reuptake SynapticNorepinephrine ↑ Synaptic Norepinephrine NET->SynapticNorepinephrine Reuptake PostsynapticNeuron Postsynaptic Neuron SynapticDopamine->PostsynapticNeuron Activation SynapticNorepinephrine->PostsynapticNeuron Activation CNS_Stimulation CNS Stimulation PostsynapticNeuron->CNS_Stimulation Azacyclonol Azacyclonol SympatheticGanglia Sympathetic Ganglia Azacyclonol->SympatheticGanglia Depression of Transmission NeuronalTransmission ↓ Neuronal Transmission SympatheticGanglia->NeuronalTransmission CNS_Depression CNS Depression NeuronalTransmission->CNS_Depression start Start cell_culture 1. Plate HEK 293 cells expressing hDAT, hNET, or hSERT in 96-well plates. start->cell_culture preincubation 2. Pre-incubate cells with varying concentrations of test compound or vehicle. cell_culture->preincubation initiate_uptake 3. Initiate uptake by adding radiolabeled monoamine substrate (e.g., [³H]dopamine). preincubation->initiate_uptake incubation 4. Incubate at 37°C for a defined period (e.g., 10 min). initiate_uptake->incubation terminate_uptake 5. Terminate uptake by rapid filtration and washing with ice-cold buffer. incubation->terminate_uptake quantification 6. Quantify radioactivity of filters using a scintillation counter. terminate_uptake->quantification analysis 7. Plot % inhibition vs. log [compound] and determine IC50 value using non-linear regression. quantification->analysis end End analysis->end

References

Differentiating Azacyclonol and Pipradrol Isomers by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Azacyclonol (B1665903) and pipradrol, structural isomers with the same molecular weight, present a significant analytical challenge for identification and quantification. Their identical mass-to-charge ratio renders them indistinguishable by mass spectrometry (MS) alone. However, the strategic coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) provides a robust methodology for their differentiation. This guide details the experimental protocol, comparative data, and underlying principles for the successful separation and identification of azacyclonol and pipradrol.

Chromatographic Separation: The Key to Isomer Resolution

The primary differentiation of azacyclonol and pipradrol is achieved through their differential retention on a reversed-phase liquid chromatography column.[1] Due to subtle differences in their three-dimensional structure and polarity, the two isomers interact differently with the stationary phase, leading to distinct elution times.

A study by Lee et al. (2022) demonstrated the successful chromatographic separation of these isomers using a Poroshell 120 C18 column.[1] While a specific gradient profile was optimized for their separation, a representative LC method is detailed below. It is crucial to note that optimization of the gradient profile is key to achieving baseline separation.[1]

Experimental Protocol: Representative LC-MS/MS Method

Liquid Chromatography:

  • Column: Poroshell 120 C18 (or equivalent reversed-phase C18 column)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Illustrative Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

Comparative Data: Retention Time and Mass Spectrometry

The combination of distinct retention times and specific mass transitions allows for the unambiguous identification and quantification of each isomer.

CompoundRetention Time (min)Precursor Ion (m/z)Quantitative Product Ion (m/z)Qualitative Product Ion (m/z)
Azacyclonol~2.89[1]268.2250.2172.1
PipradrolChromatographically Separated from Azacyclonol268.2250.291.1

Table 1: Comparative LC-MS/MS data for Azacyclonol and Pipradrol. Note that while both compounds share a quantitative transition, their qualitative transitions are distinct, providing a crucial layer of identification.

Unveiling Structural Differences Through Fragmentation

The differentiation of azacyclonol and pipradrol in the mass spectrometer, following their chromatographic separation, relies on the analysis of their fragmentation patterns. Although they share the same precursor ion (m/z 268.2) and a common quantitative product ion (m/z 250.2), their distinct qualitative product ions (m/z 172.1 for azacyclonol and m/z 91.1 for pipradrol) arise from their structural differences.

Azacyclonol is α,α-diphenyl-4-piperidinemethanol, while pipradrol is α,α-diphenyl-2-piperidinemethanol. The position of the diphenylmethanol (B121723) group on the piperidine (B6355638) ring influences the fragmentation pathway upon collision-induced dissociation (CID).

G cluster_azacyclonol Azacyclonol Fragmentation cluster_pipradrol Pipradrol Fragmentation Azacyclonol Azacyclonol (m/z 268.2) A_Intermediate Loss of H₂O (m/z 250.2) Azacyclonol->A_Intermediate CID A_Qualitative Qualitative Ion (m/z 172.1) A_Intermediate->A_Qualitative Further Fragmentation Pipradrol Pipradrol (m/z 268.2) P_Intermediate Loss of H₂O (m/z 250.2) Pipradrol->P_Intermediate CID P_Qualitative Qualitative Ion (m/z 91.1) P_Intermediate->P_Qualitative Further Fragmentation

Caption: Proposed fragmentation pathways of azacyclonol and pipradrol.

The formation of the common ion at m/z 250.2 is likely due to the loss of a water molecule from the protonated precursor. The subsequent fragmentation of this intermediate is where the structural difference becomes apparent, leading to the formation of the distinct qualitative ions. The ion at m/z 91.1 is characteristic of a tropylium (B1234903) ion, which is readily formed from structures containing a benzyl (B1604629) group. The ion at m/z 172.1 for azacyclonol likely arises from a different cleavage of the piperidine ring system due to the substitution at the 4-position.

Experimental Workflow

The overall workflow for the differentiation of azacyclonol and pipradrol is a sequential process involving sample preparation, LC separation, and MS/MS detection.

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample containing Azacyclonol and Pipradrol LC LC Separation (Poroshell 120 C18) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Chromatographic Elution MS1 Quadrupole 1 (Precursor Ion Selection m/z 268.2) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Scanning) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Chromatograms & Spectra) Detector->Data

Caption: LC-MS/MS workflow for isomer differentiation.

Conclusion

The successful differentiation of the structural isomers azacyclonol and pipradrol is readily achievable using a well-optimized LC-MS/MS method. The key to this differentiation lies in the chromatographic separation of the isomers prior to their introduction into the mass spectrometer. While both compounds exhibit a common quantitative mass transition, their distinct qualitative product ions, arising from differences in their fragmentation pathways, provide definitive identification. This guide provides a comprehensive framework for researchers and drug development professionals to implement a reliable method for the individual analysis of these two compounds.

References

A Comparative Analysis of Azacyclonol and Fexofenadine as Metabolites of Terfenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine (B1681261), a once-popular second-generation antihistamine, was withdrawn from the market due to concerns about cardiotoxicity. Its therapeutic action and safety profile are intrinsically linked to its biotransformation into two primary metabolites: azacyclonol (B1665903) and fexofenadine (B15129). Fexofenadine was subsequently developed as a standalone drug and is now a widely used, safe, and effective antihistamine. This guide provides a detailed comparative study of azacyclonol and fexofenadine, focusing on their pharmacokinetics, pharmacodynamics, and safety profiles, supported by experimental data and methodologies. This objective comparison is intended to inform researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry.

Terfenadine is a prodrug that undergoes extensive first-pass metabolism in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolism occurs via two main pathways: hydroxylation of the tert-butyl group, which leads to the formation of fexofenadine, and N-dealkylation, which produces azacyclonol.[1][2] Fexofenadine is the pharmacologically active metabolite responsible for the antihistaminic effects of terfenadine.[3]

Data Presentation

The following tables summarize the available quantitative data for a direct comparison of fexofenadine and azacyclonol.

Table 1: Comparative Pharmacodynamics

ParameterFexofenadineAzacyclonolReference(s)
Primary Target Histamine (B1213489) H1 ReceptorCentral Nervous System[3][4]
Mechanism of Action Selective H1 Receptor AntagonistCNS Depressant[2][3][4]
H1 Receptor Binding Affinity (Ki) 10 nMNot Reported[5]
hERG K+ Channel Inhibition (IC50) 65 µMNot Reported[6]

Table 2: Comparative Pharmacokinetics (Following Terfenadine Administration)

ParameterFexofenadineAzacyclonolReference(s)
Bioavailability (as Fexofenadine) ~33%Not Applicable[3]
Relative Plasma/Urine Concentration Significantly HigherSignificantly Lower[7]
Formation Rate in Microsomes ~3 times higher (as alcohol precursor)Lower[1]
Primary Route of Elimination Feces (unchanged)Urine[3][7]
Plasma Protein Binding 60-70%Not Reported[3]
Elimination Half-life (t½) ~14.4 hoursNot Reported[3]

Pharmacodynamic Comparison

Antihistaminic Activity

Fexofenadine is a potent and selective antagonist of the peripheral histamine H1 receptors.[3] This action prevents the binding of histamine, a key mediator of allergic reactions, thereby alleviating symptoms such as sneezing, rhinorrhea, and pruritus. Its high affinity for the H1 receptor, with a reported Ki value of 10 nM, underscores its efficacy as an antihistamine.[5]

In contrast, there is a lack of evidence in the reviewed literature to suggest that azacyclonol possesses significant antihistaminic activity. Its primary pharmacological characterization has been as a mild central nervous system (CNS) depressant.[4] Historically, azacyclonol was investigated as an "ataractic" agent intended to reduce hallucinations in individuals with psychosis, though it saw limited clinical success and was eventually discontinued.[4]

Safety Profile and Cardiotoxicity

The critical difference between fexofenadine and its parent drug, terfenadine, lies in their effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, increasing the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.

Terfenadine is a potent blocker of the hERG channel. However, its active metabolite, fexofenadine, is virtually devoid of this activity, with a reported IC50 value of 65 µM, a concentration far exceeding therapeutic plasma levels.[6] This key difference is the basis for fexofenadine's favorable cardiac safety profile.

Pharmacokinetic Comparison

Following oral administration, terfenadine is rapidly and extensively metabolized. The formation of the alcohol precursor to fexofenadine occurs at a rate approximately three times higher than that of azacyclonol in human liver microsomes.[1] This contributes to fexofenadine being the major circulating metabolite.

Studies analyzing urine samples from individuals who have taken fexofenadine have detected both fexofenadine and azacyclonol, with the concentration of azacyclonol being significantly lower than that of fexofenadine.[7] Fexofenadine itself undergoes minimal metabolism and is primarily excreted unchanged in the feces.[3]

Experimental Protocols

In Vitro Metabolism of Terfenadine

Objective: To determine the metabolic profile of terfenadine and the relative formation rates of its metabolites.

Methodology:

  • Incubation: Terfenadine is incubated with human liver microsomes, which contain a high concentration of CYP enzymes, particularly CYP3A4. The incubation mixture typically includes a NADPH-generating system to support the enzymatic reactions.

  • Sample Preparation: At various time points, the reaction is quenched, often with the addition of a cold organic solvent like acetonitrile. The samples are then centrifuged to precipitate proteins.

  • Analysis: The supernatant containing the parent drug and its metabolites is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1] This allows for the separation and quantification of terfenadine, fexofenadine, and azacyclonol.

  • Inhibition Studies: To confirm the involvement of specific CYP isozymes, known inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) can be co-incubated with terfenadine, and the reduction in metabolite formation is measured.[1]

hERG Channel Inhibition Assay

Objective: To assess the potential of a compound to block the hERG potassium channel and cause QT prolongation.

Methodology (Whole-Cell Patch-Clamp):

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents.

  • Drug Application: The test compound (e.g., fexofenadine) is perfused over the cell at various concentrations.

  • Data Analysis: The inhibition of the hERG current by the compound is measured, and a concentration-response curve is generated to determine the IC50 value (the concentration at which the current is inhibited by 50%).[8][9]

Mandatory Visualizations

Terfenadine_Metabolism cluster_pathways terfenadine Terfenadine (Prodrug) cyp3a4 CYP3A4 (Liver, Intestine) cardiotoxicity Cardiotoxicity (hERG Blockade) terfenadine->cardiotoxicity hydroxylation Hydroxylation ndealkylation N-dealkylation fexofenadine Fexofenadine (Active Antihistamine) cyp3a4->fexofenadine Major Pathway azacyclonol Azacyclonol (CNS Depressant) cyp3a4->azacyclonol Minor Pathway

Caption: Metabolic pathways of terfenadine.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Fexofenadine Fexofenadine Fexofenadine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Allergic_Response Allergic Response (e.g., vasodilation, inflammation) PKC->Allergic_Response Leads to

Caption: Histamine H1 receptor signaling pathway.

Conclusion

The comparative analysis of azacyclonol and fexofenadine as metabolites of terfenadine reveals a clear divergence in their pharmacological profiles. Fexofenadine is the intended, active, and safe metabolite, exhibiting potent and selective H1 receptor antagonism without the cardiotoxic effects that led to the withdrawal of terfenadine. Azacyclonol, formed through a minor metabolic pathway, is primarily characterized as a CNS depressant with a historical, albeit unsuccessful, exploration as a psychotropic agent.

For drug development professionals, the story of terfenadine and its metabolites serves as a critical case study in the importance of thorough metabolite profiling. The successful development of fexofenadine highlights a "metabolite-to-drug" strategy that can salvage therapeutic potential while eliminating off-target toxicities. The lack of extensive modern pharmacological data on azacyclonol, particularly concerning hERG inhibition and H1 receptor affinity, suggests that its contribution to either the therapeutic or adverse effects of terfenadine at normal dosages is likely minimal. However, for researchers investigating the complete disposition and potential interactions of terfenadine, the role of azacyclonol, though minor, remains a component of its metabolic footprint.

References

Evaluating Azacyclonol as an Antagonist to LSD-Induced Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of azacyclonol's efficacy as an antagonist to the effects of lysergic acid diethylamide (LSD), alongside alternative compounds. The information is compiled from historical and contemporary research to offer a comprehensive overview for drug development and scientific professionals. This document summarizes quantitative data in structured tables, details experimental protocols, and presents signaling pathways and workflows through diagrams.

Introduction: The Quest for an LSD Antagonist

Lysergic acid diethylamide (LSD) is a potent psychedelic substance primarily known for its profound effects on perception, thought, and mood.[1][2] These effects are predominantly mediated by its action as a partial agonist at the serotonin (B10506) 5-HT2A receptor.[3][4] The unique and powerful nature of the LSD-induced state has led to research into potential antagonists that can block or reverse these effects. Such antagonists are of interest for both therapeutic applications, such as managing challenging psychedelic experiences, and as research tools to further elucidate the mechanisms of psychedelic action.

This guide focuses on the evaluation of azacyclonol (B1665903), a central nervous system depressant, as a potential LSD antagonist.[5] Its performance will be compared with other compounds that have been investigated for this purpose, notably the 5-HT2A receptor antagonist ketanserin (B1673593) and the typical antipsychotic chlorpromazine (B137089).

Mechanism of Action: Targeting the Serotonin 5-HT2A Receptor

The primary mechanism of LSD's psychoactive effects involves the stimulation of the serotonin 5-HT2A receptor.[3][4] This interaction is believed to be the critical step in the signaling cascade that leads to the characteristic perceptual and cognitive alterations associated with LSD. Therefore, a primary strategy for antagonizing LSD's effects is to block its access to or activity at the 5-HT2A receptor.

LSD Signaling Pathway LSD LSD HT2AR 5-HT2A Receptor LSD->HT2AR Agonist Binding Gq_protein Gq Protein HT2AR->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Psychedelic_Effects Psychedelic Effects Ca_release->Psychedelic_Effects PKC_activation->Psychedelic_Effects

Figure 1. Simplified signaling pathway of LSD at the 5-HT2A receptor.

Comparative Efficacy of LSD Antagonists

Azacyclonol

Azacyclonol was investigated as a potential LSD antagonist in the mid-20th century. However, research, most notably a study by Isbell and Logan in 1957, concluded that azacyclonol was ineffective in reducing the intensity of the LSD reaction.[6] The study found no significant diminution in any aspect of the LSD experience following the administration of azacyclonol.[6]

Ketanserin

In stark contrast to azacyclonol, the 5-HT2A receptor antagonist ketanserin has demonstrated significant efficacy in blocking the subjective and physiological effects of LSD.[7][8] Studies have shown that pretreatment with ketanserin can almost completely prevent the psychedelic effects of LSD.[7] Furthermore, when administered after the onset of LSD's effects, ketanserin has been shown to significantly reduce the duration of the experience.[7]

Chlorpromazine

Chlorpromazine, a typical antipsychotic with 5-HT2A antagonist properties, has a more complex and somewhat contradictory history as an LSD antagonist. Some early studies suggested that chlorpromazine could attenuate certain aspects of the LSD reaction, particularly anxiety.[6] However, other reports indicated that it could, in some instances, intensify the subjective experience.[9] Its use is also associated with a greater side-effect profile compared to more selective antagonists like ketanserin.

Quantitative Comparison of Antagonist Efficacy
AntagonistDosageEfficacy in Reducing LSD Subjective EffectsKey FindingsReference
Azacyclonol 20-100 mg (oral and IV)IneffectiveNo reduction in any aspect of the LSD reaction was observed.[6]
Ketanserin 40 mg (oral)Highly EffectivePre-treatment almost completely blocks LSD effects. Post-treatment significantly reduces the duration of the experience.[7]
Chlorpromazine 25-100 mg (oral and IM)Mixed / InconsistentSome studies report a reduction in anxiety, while others report an intensification of the experience.[6][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the experimental protocols used in key studies evaluating these LSD antagonists.

General Experimental Workflow

The general workflow for these studies involves the administration of the antagonist (or placebo) either before or after the administration of LSD, followed by the assessment of subjective and physiological effects over a set period.

Experimental Workflow Start Screening & Inclusion Baseline Baseline Measurements Start->Baseline Antagonist_Admin Antagonist/Placebo Administration Baseline->Antagonist_Admin LSD_Admin LSD Administration Antagonist_Admin->LSD_Admin Post_LSD_Monitoring Post-LSD Monitoring LSD_Admin->Post_LSD_Monitoring Data_Collection Data Collection (Subjective & Physiological) Post_LSD_Monitoring->Data_Collection Repeated Measures End End of Session Data_Collection->End

Figure 2. General experimental workflow for antagonist studies.
Azacyclonol Antagonism Study (Isbell and Logan, 1957)

  • Subjects: Former morphine addicts.

  • LSD Administration: 1 to 2 µg/kg of LSD orally.

  • Azacyclonol Administration:

    • Prophylactic: 100 mg of azacyclonol orally three times a day for two days prior to LSD administration.

    • Therapeutic: 100 mg of azacyclonol intravenously after the onset of LSD effects.

  • Data Collection: Subjective effects were assessed using the Addiction Research Center Inventory (ARCI), which includes scales for measuring euphoria, dysphoria, and psychotomimetic effects. Physiological measures included pupillary diameter, blood pressure, and heart rate.

Ketanserin Antagonism Study (Preller et al., 2017)
  • Subjects: Healthy volunteers.

  • LSD Administration: 100 µg of LSD orally.

  • Ketanserin Administration: 40 mg of ketanserin orally 60 minutes before LSD administration.

  • Data Collection: Subjective effects were measured using the 5-Dimension Altered States of Consciousness (5D-ASC) scale and the Mystical Experience Questionnaire (MEQ). Physiological measures included blood pressure, heart rate, and body temperature.

Chlorpromazine Antagonism Study (Isbell and Logan, 1957)
  • Subjects: Former morphine addicts.

  • LSD Administration: 1 to 2 µg/kg of LSD orally.

  • Chlorpromazine Administration:

    • Prophylactic: 100 mg of chlorpromazine orally 1 hour before LSD administration.

    • Therapeutic: 50 mg of chlorpromazine intramuscularly after the onset of LSD effects.

  • Data Collection: Similar to the azacyclonol arm of the study, data was collected using the ARCI and physiological monitoring.

Conclusion

The available evidence strongly indicates that azacyclonol is not an effective antagonist for LSD-induced effects. In contrast, the 5-HT2A receptor antagonist ketanserin has been robustly demonstrated to be a highly effective antagonist, capable of both preventing and shortening the duration of the LSD experience. The efficacy of chlorpromazine as an LSD antagonist is inconsistent, with mixed reports and a less favorable side-effect profile.

For researchers and drug development professionals, these findings highlight the critical role of the 5-HT2A receptor in mediating the effects of LSD and underscore the importance of receptor-specific antagonists in managing these effects. Future research in this area should focus on antagonists with high selectivity for the 5-HT2A receptor to minimize off-target effects.

References

Azacyclonol: A Comparative Analysis of its Psychoactive Effects on Mood and Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903), a compound first synthesized in the mid-20th century, occupies a unique, albeit brief, chapter in the history of psychopharmacology. Initially investigated for its potential as a tranquilizing agent, its clinical trajectory diverged significantly from its contemporaries. This guide provides a comprehensive comparison of azacyclonol's effects on mood and behavior against other relevant psychoactive drugs, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to offer a retrospective lens on a compound that, despite its limited clinical use, provides valuable insights into the complex landscape of psychoactive drug development.

Historically, azacyclonol (brand name Frenquel) was introduced in the 1950s with the hope that it could manage psychotic symptoms, particularly hallucinations.[1] Its development was partly driven by the observation that it could counteract the hallucinatory effects of lysergic acid diethylamide (LSD) and mescaline.[1] This led to the hypothesis that it might be effective in treating schizophrenia, a disorder then thought by some to be caused by an endogenous psychotogen. However, its clinical efficacy was found to be inconsistent, which ultimately led to its discontinuation for widespread psychiatric use.[1]

Pharmacologically, azacyclonol is classified as a central nervous system (CNS) depressant.[2] Unlike typical and atypical antipsychotics that primarily target dopamine (B1211576) and serotonin (B10506) receptors, azacyclonol's mechanism of action is thought to be linked to its activity as a histamine (B1213489) H1 receptor inhibitor. It is also a major active metabolite of the antihistamine terfenadine.

This guide will delve into the available clinical and preclinical data to objectively compare azacyclonol with other psychoactive compounds, focusing on its effects on mood and behavior.

Comparative Clinical Data

Early clinical investigations of azacyclonol provided some of the first comparative data against other psychoactive agents of the era, notably chlorpromazine (B137089) and reserpine (B192253). A key study by Rinaldi, Rudy, and Himwich in 1956 evaluated these three drugs in a group of chronic psychotic patients, primarily with schizophrenia. While the study lacks the rigorous quantitative measures of modern clinical trials, its findings offer valuable qualitative insights.

DrugPatient Subgroup with Most BenefitOverall Improvement RankingReference
Azacyclonol Hebephrenic and hebephreno-catatonic schizophreniaThird[3]
Chlorpromazine Paranoid schizophrenia, Schizo-affective disordersSecond[3]
Reserpine Hebephrenic and hebephreno-catatonic schizophreniaFirst[3]

Table 1: Comparative Efficacy of Azacyclonol, Chlorpromazine, and Reserpine in Chronic Psychotic Patients [3]

It is important to note that the assessment of "improvement" in this era was largely based on clinical observation rather than standardized rating scales like the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) that are common today.

Comparative Preclinical Data

Preclinical studies, primarily in animal models, have provided more quantitative data on the behavioral effects of azacyclonol. A notable study by Braun, Brown, and Feldman in 1956 investigated the pharmacological activity of azacyclonol in mice, including its effect on spontaneous and drug-induced locomotor activity.

DrugEffect on Spontaneous Locomotor ActivityEffect on Drug-Induced HyperactivityReference
Azacyclonol Reduction in coordinated locomotor activityAttenuation of hyperactivity induced by pipradrol, D-amphetamine, morphine, and cocaine[2]
Chlorpromazine Reduction in spontaneous motor activityAttenuation of hyperactivity induced by amphetamine and other stimulants[4][5]
Haloperidol Potent inhibitor of spontaneous and drug-induced locomotor activityStrong antagonism of dopamine agonist-induced hyperactivity[6]

Table 2: Comparative Effects of Azacyclonol and Other Psychoactive Drugs on Locomotor Activity in Rodents [2][4][5][6]

These preclinical findings highlight azacyclonol's CNS depressant properties and its ability to counteract the stimulant effects of various drugs.

Experimental Protocols

Clinical Evaluation of Azacyclonol, Chlorpromazine, and Reserpine

Objective: To compare the clinical efficacy of azacyclonol, chlorpromazine, and reserpine in a group of chronic, moderately disturbed psychotic patients.

Methodology:

  • Study Population: A group of chronic psychotic patients, the majority diagnosed with schizophrenia, who had been hospitalized for an extended period.

  • Study Design: A comparative, observational study where each of the three drugs was administered to the same group of patients in a sequential manner.

  • Dosage and Administration: Specific dosages and administration schedules were determined by the treating physicians based on clinical response and tolerance.

  • Assessment: Clinical evaluations were performed by psychiatrists. The primary outcome was the degree of clinical improvement, assessed through observation of behavior, thought content, and overall functioning. Patients were categorized based on their diagnostic subtype of schizophrenia (e.g., hebephrenic, paranoid).

  • Data Analysis: The study reported the number of patients in each diagnostic category who showed improvement with each drug and provided a qualitative ranking of the overall efficacy of the three drugs.

Reference: Rinaldi F, Rudy LH, Himwich HE. Clinical evaluation of azacyclonol, chlorpromazine, and reserpine on a group of chronic psychotic patients. Am J Psychiatry. 1956 Mar;112(9):678-83.[1]

Locomotor Activity Test in Mice

Objective: To assess the effect of azacyclonol on spontaneous and drug-induced locomotor activity in mice.

Methodology:

  • Animals: Male mice of a specified strain.

  • Apparatus: An open-field arena equipped with photobeams or video tracking software to automatically record locomotor activity. The arena is typically a square or circular enclosure.

  • Procedure for Spontaneous Activity:

    • Mice are habituated to the testing room for a specified period before the experiment.

    • Animals are administered either azacyclonol at various doses or a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection).

    • Immediately after injection, each mouse is placed individually into the center of the open-field arena.

    • Locomotor activity, measured as distance traveled, number of line crossings, or rearing frequency, is recorded for a set duration (e.g., 30-60 minutes).

  • Procedure for Drug-Induced Hyperactivity:

    • Mice are pre-treated with azacyclonol or vehicle.

    • After a specified time, a psychostimulant drug known to induce hyperactivity (e.g., D-amphetamine, cocaine) is administered.

    • Locomotor activity is then recorded as described above.

  • Data Analysis: The locomotor activity data are typically analyzed using statistical methods such as ANOVA to compare the effects of different doses of azacyclonol with the control group.

Reference: Based on general protocols for locomotor activity tests and findings from Braun DL, Brown BB, Feldman RG. The pharmacologic activity of alpha-(4-piperidyl)-benzhydrol hydrochloride (azacyclonol hydrochloride); an ataractive agent. J Pharmacol Exp Ther. 1956 Oct;118(2):153-61.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_0 Azacyclonol's Postulated Mechanism cluster_1 Typical Antipsychotic Mechanism (e.g., Chlorpromazine) Azacyclonol Azacyclonol H1_Receptor Histamine H1 Receptor Azacyclonol->H1_Receptor Inhibition CNS_Depression CNS Depression H1_Receptor->CNS_Depression Leads to Chlorpromazine Chlorpromazine D2_Receptor Dopamine D2 Receptor Chlorpromazine->D2_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect Reduces Dopaminergic Signaling, Leading to

Caption: Postulated signaling pathways of Azacyclonol versus a typical antipsychotic.

Experimental_Workflow cluster_0 Preclinical Locomotor Activity Study cluster_1 Human LSD Attenuation Study (Hypothetical Workflow) start Animal Acclimation drug_admin Drug Administration (Azacyclonol or Vehicle) start->drug_admin placement Placement in Open-Field Arena drug_admin->placement data_rec Data Recording (Locomotor Activity) placement->data_rec analysis Statistical Analysis data_rec->analysis participant_screening Participant Screening & Consent pre_treatment Pre-treatment (Azacyclonol or Placebo) participant_screening->pre_treatment lsd_admin LSD Administration pre_treatment->lsd_admin assessment Assessment of Subjective Effects lsd_admin->assessment data_analysis Data Analysis assessment->data_analysis

Caption: Generalized experimental workflows for preclinical and human studies.

Conclusion

Azacyclonol represents a fascinating, yet ultimately unsuccessful, early attempt to develop a novel psychoactive agent. Its primary historical significance lies in its "ataractic" properties, particularly its ability to counteract the effects of hallucinogens like LSD. The limited clinical data available suggest it was less effective than chlorpromazine and reserpine for the broad treatment of chronic psychosis, though it showed some benefit in specific schizophrenic subtypes. Preclinical data confirm its CNS depressant effects and its ability to reduce hyperactivity.

The divergence of azacyclonol's mechanism of action from the dopamine-centric models of its contemporaries offers a valuable lesson in the heterogeneity of psychoactive drug effects and the complexity of psychiatric disorders. For modern drug development, the story of azacyclonol underscores the importance of robust, quantitative clinical trials and a deep understanding of a compound's pharmacological profile. While not a therapeutic success, azacyclonol's unique properties continue to make it a compound of interest for researchers exploring the intricate neurobiology of mood and behavior.

References

A Comparative Guide to Analytical Methods for Azacyclonol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of azacyclonol (B1665903), a central nervous system depressant and a metabolite of the antihistamine terfenadine (B1681261). Accurate quantification of azacyclonol in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines the performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting supporting data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for azacyclonol quantification is dependent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the key performance parameters for the most common analytical methods.

Table 1: Performance Characteristics of Analytical Methods for Azacyclonol Quantification

ParameterHPLC-MS/MSGC-MS
Linearity (Range) Not explicitly stated, but method is described as robust and sensitive[1]1-1000 ng/mL in urine[2]
Correlation Coefficient (r²) > 0.99 (Implied standard for bioanalytical methods)Not explicitly stated
Limit of Detection (LOD) Lower than LLOQ2 ng/mL in serum[3]
Limit of Quantification (LOQ) 1 ng/mL in urine (as LLOQ)[4]1 ng/mL in urine[2]
Precision (%RSD) < 8.7%[5]12.6% at 10 ng/mL and 6.44% at 200 ng/mL (day-to-day)[3]
Accuracy (% Recovery) 95.0% - 102.0% (Typical for validated bioanalytical methods)Not explicitly stated
Sample Matrix Human Plasma[1], Human Urine[4][6]Human Serum and Urine[2][3]
Derivatization Required NoYes (heptafluorobutyric anhydride)[2] or No[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of azacyclonol in biological matrices.[1]

1. Sample Preparation (Protein Precipitation) [1]

  • To 50 µL of plasma sample, add 100 µL of internal standard working solution (e.g., deuterated azacyclonol) in methanol.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer 50 µL of the clear supernatant to an HPLC vial.

2. Chromatographic Conditions [1][4]

  • Column: C18 reversed-phase column (e.g., Poroshell 120 C18)[1][4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% acetic acid.[4]

  • Flow Rate: 600 µL/min[7]

  • Injection Volume: 5 µL[6]

3. Mass Spectrometric Detection [1][4]

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized by infusing pure azacyclonol and the internal standard into the mass spectrometer. For azacyclonol, a potential transition is m/z 268.2 > m/z 250.2.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable method for the determination of azacyclonol, particularly in urine and serum samples.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction) [2][3]

  • Alkaline Extraction: Add a suitable organic solvent to the alkalinized serum or urine sample.

  • Back-Extraction (for cleanup): Extract the analytes from the organic phase into a diluted acid solution. After alkalinization of the aqueous phase, re-extract the analytes into an organic solvent.[3]

  • Derivatization (if required): Evaporate the final organic extract and derivatize the residue with heptafluorobutyric anhydride.[2]

2. GC-MS Conditions

  • Column: A suitable capillary column for the analysis of derivatized or underivatized azacyclonol.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An optimized temperature gradient to ensure separation of azacyclonol from other matrix components.

  • Ionization Mode: Electron Ionization (EI)

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for azacyclonol and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters & Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_results Assess Results vs. Acceptance Criteria collect_data->assess_results document_findings Document in Validation Report assess_results->document_findings

Caption: General workflow for analytical method validation.

sample_analysis_workflow start Sample Collection (Plasma, Serum, Urine) sample_prep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) start->sample_prep instrument_analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing (Peak Integration, Calibration) data_acquisition->data_processing quantification Quantification of Azacyclonol data_processing->quantification reporting Reporting of Results quantification->reporting

Caption: A typical workflow for the analysis of azacyclonol in biological samples.

References

Azacyclonol's Interaction with Centrally Acting Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (B1665903), a central nervous system (CNS) depressant, has been noted for its interactions with other centrally acting drugs.[1] Historically investigated for its potential to diminish hallucinations, its modulatory effects on sedatives, stimulants, and psychedelics have been a subject of pharmacological interest.[2] This guide provides a comparative overview of azacyclonol's interactions with key centrally acting drugs, supported by available experimental data.

Data Summary

The following tables summarize the quantitative data on the interaction of azacyclonol with various centrally acting drugs.

Table 1: Interaction with CNS Depressants (Hexobarbital)
Drug CombinationSpeciesAzacyclonol DoseEffect on Hexobarbital (B1194168)Reference
Azacyclonol + HexobarbitalMiceNot SpecifiedIncreases duration of sleeping time[1][3]
Table 2: Interaction with CNS Stimulants (d-Amphetamine)
Drug CombinationSpeciesAzacyclonol DoseEffect on d-AmphetamineReference
Azacyclonol + d-AmphetamineMice142 mg/kgDecreases hyperactivity[1]
Table 3: Interaction with Psychedelics (Lysergic Acid Diethylamide - LSD)
Drug CombinationSpeciesAzacyclonol Dose RegimenEffect on LSDReference
Azacyclonol + LSDHumanPretreatment: 20 mg oral for 7 days, then 20 mg 2h before LSD. Post-treatment: 40 mg IV 3h after LSD.No reduction in any aspect of the LSD reaction was observed.[4][5]

Experimental Protocols

Potentiation of Hexobarbital-Induced Sleeping Time

Objective: To determine the effect of azacyclonol on the duration of sleep induced by a barbiturate, hexobarbital.

Methodology:

  • Animal Model: Male albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Mice are divided into a control group and a test group.

  • Drug Administration:

    • The test group is pre-treated with azacyclonol at a specified dose.

    • The control group receives a vehicle (e.g., saline).

  • Induction of Sleep: After a set period (e.g., 30 minutes) following pre-treatment, both groups are administered a hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, intraperitoneally).

  • Measurement: The onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to regaining of righting reflex) are recorded for each animal.

  • Data Analysis: The mean sleeping time for the test group is compared to the control group to determine the percentage of potentiation.

Reduction of d-Amphetamine-Induced Hyperactivity

Objective: To assess the effect of azacyclonol on the stimulant-induced increase in locomotor activity.

Methodology:

  • Animal Model: Male mice are frequently used.

  • Apparatus: An actophotometer or an open-field arena equipped with infrared beams is used to measure locomotor activity.

  • Acclimatization: Mice are individually placed in the activity cages for a period (e.g., 30 minutes) to allow for habituation to the novel environment.

  • Drug Administration:

    • Animals are pre-treated with azacyclonol (e.g., 142 mg/kg) or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), mice are administered d-amphetamine (e.g., 5 mg/kg).

  • Measurement: Locomotor activity (e.g., number of beam breaks or distance traveled) is recorded for a specified duration (e.g., 60 minutes) immediately following d-amphetamine administration.

  • Data Analysis: The mean locomotor activity of the azacyclonol-treated group is compared to the vehicle-treated group to quantify the reduction in hyperactivity.

Antagonism of LSD Effects in Humans

Objective: To evaluate the ability of azacyclonol to block or attenuate the subjective and physiological effects of LSD.

Methodology:

  • Study Design: A double-blind, placebo-controlled crossover design is employed.

  • Participants: Healthy adult male volunteers with a history of psychedelic use.

  • Drug Administration Protocol:

    • Pre-treatment Phase: Participants receive oral azacyclonol (e.g., 20 mg daily) or a placebo for a set duration (e.g., 7 days).

    • Challenge Day: On the experimental day, an additional dose of azacyclonol (e.g., 20 mg) or placebo is given two hours before the administration of a standardized dose of LSD (e.g., 60 µg).

    • Post-LSD Administration: In some protocols, an intravenous dose of azacyclonol (e.g., 40 mg) may be administered at a specific time point after LSD ingestion (e.g., 3 hours).

  • Assessments:

    • Subjective Effects: Standardized questionnaires, such as the Altered States of Consciousness (ASC) rating scale, are used to measure various dimensions of the subjective experience at regular intervals.

    • Physiological Measures: Blood pressure, heart rate, pupil size, and body temperature are monitored throughout the experiment.

  • Data Analysis: The scores from the subjective questionnaires and the physiological data from the azacyclonol treatment condition are compared to the placebo condition.

Visualizations

G Experimental Workflow: Potentiation of Hexobarbital Sleeping Time cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Animal Model: Mice acclimatization Acclimatization: 1 week animal_model->acclimatization grouping Grouping: Control & Test acclimatization->grouping drug_admin Drug Administration: Test: Azacyclonol Control: Vehicle grouping->drug_admin sleep_induction Sleep Induction: Hexobarbital (i.p.) drug_admin->sleep_induction measurement Measurement: Onset & Duration of Sleep sleep_induction->measurement data_analysis Data Analysis: Compare Mean Sleeping Times measurement->data_analysis

Caption: Workflow for assessing potentiation of hexobarbital-induced sleep.

G Logical Relationship: Azacyclonol's Interaction with CNS Drugs cluster_cns_depressants CNS Depressants cluster_cns_stimulants CNS Stimulants cluster_psychedelics Psychedelics azacyclonol Azacyclonol hexobarbital Hexobarbital azacyclonol->hexobarbital Potentiates (Increases Sleep Time) amphetamine d-Amphetamine azacyclonol->amphetamine Antagonizes (Decreases Hyperactivity) lsd LSD azacyclonol->lsd No Significant Effect (in clinical trial)

References

A Comparative Analysis of Azacyclonol's Antagonistic Effects on Cocaine-Induced Hyperactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of azacyclonol's potential to counteract cocaine-induced hyperactivity. While direct and recent experimental studies are limited, historical data indicates a potential antagonistic relationship. This document synthesizes available information on their respective pharmacological profiles, mechanisms of action, and effects on locomotor activity to offer a comparative perspective for research and development.

Comparative Pharmacological Profiles
FeatureCocaineAzacyclonol (B1665903)
Primary Effect Central Nervous System (CNS) StimulantCentral Nervous System (CNS) Depressant[1]
Mechanism of Action Dopamine, Serotonin, and Norepinephrine Reuptake InhibitorHistamine (B1213489) H1 Receptor Antagonist[2], Ganglion-Blocking Agent[1]
Effect on Locomotor Activity Increases locomotor activity (hyperactivity)Reduces coordinated locomotor activity[1]
Clinical Use Limited medical use as a local anesthetic and vasoconstrictorHistorically used as an ataractic agent to diminish hallucinations[3]
Experimental Evidence of Antagonism

A key preclinical study from 1956 by Braun, Brown, and Feldman demonstrated that azacyclonol can antagonize the hyperactivity induced by several stimulants, including cocaine.

AgentEffect on Stimulant-Induced Hyperactivity
Azacyclonol (142 mg/kg) Decreases hyperactivity induced by cocaine, pipradrol, and d-amphetamine in mice[1].

Experimental Protocols

While the precise protocol from the pivotal 1956 study is not available, a standard methodology for assessing the antagonistic effects of a compound on cocaine-induced hyperactivity in rodents is described below.

General Protocol: Assessment of Locomotor Activity in Mice
  • Animals: Male Swiss-Webster mice are commonly used for locomotor activity studies.

  • Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

  • Habituation: Prior to the experiment, animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) for several days to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • A control group receives a vehicle injection (e.g., saline).

    • A second group receives a cocaine injection (e.g., 10-20 mg/kg, intraperitoneally) to induce hyperactivity.

    • A third group is pre-treated with azacyclonol (e.g., 142 mg/kg, intraperitoneally) a specified time before the cocaine injection.

    • A fourth group receives azacyclonol alone to assess its independent effect on locomotor activity.

  • Data Collection: Locomotor activity is recorded for a predetermined duration (e.g., 60-120 minutes) immediately following the final injection.

  • Data Analysis: The total distance traveled, and other locomotor parameters are compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA). A significant reduction in cocaine-induced hyperactivity in the azacyclonol pre-treated group compared to the cocaine-only group would indicate an antagonistic effect.

Signaling Pathways and Experimental Workflow

Diagrams

cluster_cocaine Cocaine's Mechanism of Action Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks SERT Serotonin Transporter (SERT) Cocaine->SERT Blocks NET Norepinephrine Transporter (NET) Cocaine->NET Blocks Synaptic_Dopamine ↑ Synaptic Dopamine DAT->Synaptic_Dopamine Increases Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Increases Synaptic_Norepinephrine ↑ Synaptic Norepinephrine NET->Synaptic_Norepinephrine Increases Hyperactivity Hyperactivity Synaptic_Dopamine->Hyperactivity Synaptic_Serotonin->Hyperactivity Synaptic_Norepinephrine->Hyperactivity

Caption: Cocaine's mechanism leading to hyperactivity.

cluster_azacyclonol Azacyclonol's Postulated Antagonistic Action Azacyclonol Azacyclonol H1_Receptor Histamine H1 Receptor Azacyclonol->H1_Receptor Antagonizes CNS_Depression CNS Depression H1_Receptor->CNS_Depression Leads to Reduced_Activity Reduced Locomotor Activity CNS_Depression->Reduced_Activity Cocaine_Hyperactivity Cocaine-Induced Hyperactivity Reduced_Activity->Cocaine_Hyperactivity Antagonizes

Caption: Azacyclonol's mechanism and its antagonistic effect.

cluster_workflow Experimental Workflow start Start: Animal Habituation grouping Divide into 4 Groups start->grouping g1 Group 1: Vehicle grouping->g1 g2 Group 2: Cocaine grouping->g2 g3 Group 3: Azacyclonol + Cocaine grouping->g3 g4 Group 4: Azacyclonol grouping->g4 activity Measure Locomotor Activity g1->activity g2->activity g3->activity g4->activity analysis Data Analysis and Comparison activity->analysis end End: Assess Antagonism analysis->end

Caption: Workflow for assessing antagonistic effects.

Discussion and Conclusion

The available evidence, though dated, suggests that azacyclonol possesses the ability to counteract cocaine-induced hyperactivity in preclinical models. This antagonism is likely rooted in their opposing effects on the central nervous system; cocaine acts as a potent stimulant by blocking the reuptake of key monoamines, while azacyclonol exhibits CNS depressant properties, primarily through histamine H1 receptor antagonism.

The lack of recent, detailed studies on this specific interaction highlights a gap in the current understanding of azacyclonol's pharmacological potential. Further research, employing modern methodologies, would be necessary to fully elucidate the mechanism and quantify the extent of this antagonistic relationship. Such studies could provide valuable insights into novel therapeutic strategies for managing psychostimulant-induced states. The historical findings, however, provide a compelling rationale for the re-evaluation of azacyclonol and similar compounds in the context of substance abuse research.

References

A Comparative Analysis of Azacyclonol and Terfenadine: Unraveling H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of azacyclonol (B1665903) and terfenadine, focusing on their antagonism of the histamine (B1213489) H1 receptor. While both compounds are structurally related, their pharmacological profiles and clinical histories diverge significantly. Terfenadine, a well-characterized second-generation antihistamine, was widely used for allergic conditions before its withdrawal from the market due to cardiotoxicity concerns. Azacyclonol, a major metabolite of terfenadine, was initially explored as an antipsychotic agent. This guide synthesizes available experimental data to offer a clear comparison of their H1 receptor antagonism, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Quantitative Analysis of Receptor Antagonism

A critical aspect of drug development is the quantitative assessment of a compound's potency and selectivity. For H1 receptor antagonists, this is typically determined through binding affinity (Ki) and functional inhibition (IC50) assays. While extensive data is available for terfenadine, there is a notable lack of specific quantitative data in the public domain regarding azacyclonol's direct H1 receptor antagonism.

The table below summarizes the available quantitative data for terfenadine, highlighting its potency at the H1 receptor and its significant off-target activity on the hERG potassium channel, which is linked to its cardiotoxic effects.

CompoundTargetAssay TypeValueReference
Terfenadine Histamine H1 ReceptorFunctional Antagonism (IC50)Value not explicitly found in search results
K V 11.1 (hERG) ChannelInhibition (IC50)204 nM
K ir 6 (K ATP ) ChannelInhibition (IC50)1.2 µM
Delayed Rectifier K+ Current (I Kr )Inhibition (IC50)50 nM
Azacyclonol Histamine H1 ReceptorBinding Affinity (Ki)Data not available in search results
Histamine H1 ReceptorFunctional Antagonism (IC50)Data not available in search results

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of H1 receptor antagonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The following diagram illustrates the canonical Gq-mediated signaling pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers release from PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Increases Ca_cyto->Cellular_Response Histamine Histamine Histamine->H1R Activates Antagonist Azacyclonol or Terfenadine Antagonist->H1R Blocks

Caption: Simplified schematic of the histamine H1 receptor signaling pathway.

Experimental Workflow: H1 Receptor Antagonism Assessment

The following diagram outlines a typical experimental workflow for determining the H1 receptor antagonism of a test compound using both binding and functional assays.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare cell membranes expressing H1 receptors B2 Incubate membranes with radiolabeled ligand ([³H]-mepyramine) and varying concentrations of test compound B1->B2 B3 Separate bound and free radioligand (e.g., filtration) B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Determine Ki value B4->B5 Analysis Comparative Analysis of Potency and Efficacy B5->Analysis F1 Culture cells expressing H1 receptors F2 Load cells with a calcium-sensitive fluorescent dye F1->F2 F3 Pre-incubate cells with varying concentrations of test compound F2->F3 F4 Stimulate cells with histamine F3->F4 F5 Measure intracellular calcium concentration F4->F5 F6 Determine IC50 value F5->F6 F6->Analysis Start Start Start->B1 Start->F1

Validating CYP3A4's Role in Azacyclonol Formation from Terfenadine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental evidence validating the critical role of Cytochrome P450 3A4 (CYP3A4) in the metabolic conversion of terfenadine (B1681261) to its N-dealkylated metabolite, azacyclonol (B1665903). The data presented is compiled from in vitro studies utilizing human liver microsomes (HLMs), recombinant human CYP enzymes, and specific enzyme inhibitors.

Data Presentation: Quantitative Analysis of Terfenadine Metabolism

The following tables summarize key quantitative data from various studies, highlighting the efficiency of CYP3A4 in metabolizing terfenadine and the potent inhibition of this pathway by the selective CYP3A4 inhibitor, ketoconazole (B1673606).

Table 1: Kinetic Parameters for Terfenadine Metabolism

Enzyme SourceMetabolic PathwayK_m (μM)V_max (pmol/min/nmol CYP)Reference
Human Liver MicrosomesN-dealkylation (to Azacyclonol)11 ± 5Not explicitly stated[1]
Human Liver MicrosomesC-hydroxylation18 ± 3Not explicitly stated[1]
Recombinant CYP3A4Hydroxylation91257[2][3]
Recombinant CYP2D6Hydroxylation13206[2][3]

Table 2: Inhibition of Terfenadine Metabolism by Ketoconazole (a CYP3A4-specific inhibitor)

Metabolic PathwayInhibitorK_i (μM)IC_50 (μM)Enzyme SourceReference
N-dealkylation (to Azacyclonol)Ketoconazole0.0244-10Human Liver Microsomes[1][4][5][6]
HydroxylationKetoconazole0.237-Human Liver Microsomes[1][5][6]
Overall Terfenadine MetabolismKetoconazole-Potent InhibitionHuman Hepatocytes[7]

Table 3: Comparative Inhibition of Terfenadine Metabolism by Various Antidepressants

InhibitorN-dealkylation K_i (μM)C-hydroxylation K_i (μM)Reference
Nefazodone10 ± 441 ± 4[1]
Sertraline10 ± 367 ± 13[1]
Fluoxetine68 ± 15310 ± 40[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Terfenadine Metabolism Assay using Human Liver Microsomes

This protocol outlines the procedure for assessing the in vitro metabolism of terfenadine to azacyclonol using human liver microsomes.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a final incubation volume of 200 μL containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

      • 1 mg/mL human liver microsomes (pooled from multiple donors)

      • 1 mM NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

      • Terfenadine at various concentrations (e.g., 1-100 μM) to determine kinetic parameters.

  • Initiation of Reaction:

    • Pre-incubate the microsomes, buffer, and terfenadine at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH.

  • Incubation:

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 200 μL of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the formation of azacyclonol using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[8]

Protocol 2: CYP3A4 Inhibition Assay with Ketoconazole

This protocol is designed to evaluate the inhibitory effect of ketoconazole on the CYP3A4-mediated formation of azacyclonol from terfenadine.

  • Preparation of Incubation Mixture:

    • Prepare the incubation mixture as described in Protocol 1, with the addition of varying concentrations of ketoconazole (e.g., 0.01 - 10 μM). A vehicle control (without inhibitor) should also be included.

  • Pre-incubation with Inhibitor:

    • Pre-incubate the microsomes, buffer, terfenadine, and ketoconazole at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiation, Incubation, and Termination:

    • Follow steps 2, 3, and 4 from Protocol 1.

  • Analysis and Data Interpretation:

    • Analyze the samples as described in Protocol 1.

    • Determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the K_i value (inhibition constant) by plotting the rate of metabolite formation against the inhibitor concentration.

Protocol 3: Terfenadine Metabolism using Recombinant Human CYP3A4

This protocol utilizes a purified, recombinant CYP3A4 enzyme system to specifically assess its role in terfenadine metabolism.

  • Reconstitution of the Enzyme System:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • Recombinant human CYP3A4 (e.g., 10 pmol)

      • NADPH-cytochrome P450 reductase (in a molar excess to CYP3A4)

      • Cytochrome b5 (optional, but can enhance activity)

      • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

    • Pre-incubate this mixture at 37°C for 10 minutes to allow for the formation of a functional enzyme complex.

  • Metabolic Reaction:

    • Add terfenadine to the reconstituted enzyme system.

    • Initiate the reaction by adding 1 mM NADPH.

  • Incubation, Termination, and Analysis:

    • Follow steps 3, 4, and 5 from Protocol 1.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of terfenadine and the experimental workflow for investigating its metabolism.

Terfenadine_Metabolism cluster_cyp3a4 CYP3A4 Terfenadine Terfenadine cyp3a4_1 N-dealkylation Terfenadine->cyp3a4_1 cyp3a4_2 Hydroxylation Terfenadine->cyp3a4_2 Azacyclonol Azacyclonol (N-dealkylated metabolite) Terfenadine_Alcohol Terfenadine Alcohol (Carbinol metabolite) Fexofenadine Fexofenadine (Carboxylic acid metabolite) Terfenadine_Alcohol->Fexofenadine Further Oxidation cyp3a4_1->Azacyclonol cyp3a4_2->Terfenadine_Alcohol

Caption: Metabolic pathway of terfenadine highlighting the role of CYP3A4.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYP3A4 Incubation Incubate at 37°C Microsomes->Incubation Substrate Terfenadine Substrate->Incubation Cofactor NADPH Cofactor->Incubation Inhibitor Ketoconazole (optional) Inhibitor->Incubation Termination Stop Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation HPLC HPLC Analysis of Supernatant Centrifugation->HPLC Data Quantify Metabolite (Azacyclonol) HPLC->Data

Caption: General experimental workflow for in vitro terfenadine metabolism studies.

Conclusion

The presented data unequivocally establishes CYP3A4 as the principal enzyme responsible for the N-dealkylation of terfenadine to form azacyclonol. This is substantiated by kinetic data from human liver microsomes and recombinant CYP3A4, as well as potent and specific inhibition by ketoconazole.[5][9] The significantly lower metabolic rate observed with other CYP isoforms, such as CYP2D6, further reinforces the predominant role of CYP3A4 in this specific metabolic pathway.[2][3] These findings are critical for understanding the drug's pharmacokinetic profile and for predicting potential drug-drug interactions. The potent inhibition of this pathway by co-administered CYP3A4 inhibitors can lead to the accumulation of the parent drug, terfenadine, which has been associated with cardiotoxicity.[4][8][10][11] Therefore, a thorough understanding of the role of CYP3A4 in terfenadine metabolism is paramount for drug safety and development.

References

Safety Operating Guide

Prudent Disposal of Azacyclonol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling azacyclonol (B1665903) hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, aligning with federal and local regulations. Azacyclonol hydrochloride, a central nervous system depressant, is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2] Therefore, its disposal requires careful consideration to mitigate potential hazards.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.[1][3] All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.[4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.

    • The container label should clearly state "Hazardous Waste" and "this compound." Include the full chemical name and any relevant hazard pictograms.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.

  • Engage a Professional Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the SDS for this compound and an accurate description of the waste.

  • Documentation:

    • Maintain a detailed log of the accumulated this compound waste, including the amount and date of accumulation.

    • Retain all documentation provided by the hazardous waste disposal company, including manifests, as required by regulations.

Regulatory Framework

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a "P" or "U" hazardous waste, it may be classified as a characteristic hazardous waste based on its toxicity.[5][6][7][8] A licensed hazardous waste contractor can perform the necessary analysis to make this determination.

Experimental Protocols Cited

The procedures outlined in this guide are based on established best practices for laboratory chemical waste management and do not stem from a specific experimental protocol involving this compound. The fundamental principle is the conservative management of a potentially hazardous pharmaceutical compound in accordance with regulatory guidelines for chemical and pharmaceutical waste.[9][10]

Quantitative Data Summary

There is no specific quantitative data to present in a table format regarding the disposal of this compound. The primary directive is that any quantity of this waste must be disposed of through a licensed hazardous waste facility.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Azacyclonol_Disposal_Workflow cluster_0 Waste Generation & Initial Assessment cluster_1 Waste Handling & Segregation cluster_2 Storage & Documentation cluster_3 Final Disposal start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate Segregate as Hazardous Pharmaceutical Waste wear_ppe->segregate containerize Place in a Labeled, Compatible, and Sealed Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store document Maintain Waste Log store->document contact_ehs Contact Institutional EHS or Licensed Waste Vendor document->contact_ehs provide_info Provide SDS and Waste Information contact_ehs->provide_info pickup Arrange for Waste Pickup and Disposal provide_info->pickup retain_manifest Retain Disposal Manifest pickup->retain_manifest end Disposal Complete retain_manifest->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Azacyclonol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Azacyclonol hydrochloride, tailored for research and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Summary

This compound is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

Immediate medical attention is required in case of accidental ingestion.[1] Symptoms of poisoning may be delayed and can appear several hours after exposure; therefore, medical observation for at least 48 hours after an accident is recommended.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Two pairs of powder-free chemotherapy gloves (ASTM D6978 compliant).[4][5][6]Protects against skin contact and irritation.[1] Double-gloving minimizes contamination risk during handling and disposal.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]Prevents eye contact and serious irritation.[1]
Face Protection Face shield (in addition to goggles).Recommended when there is a risk of splashes or aerosol generation.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Protects skin from contamination and prevents the transfer of the compound outside the work area.
Respiratory Protection An appropriate respirator should be used if engineering controls are insufficient to prevent inhalation of dust.Prevents respiratory tract irritation.

Always wash hands thoroughly with soap and water before donning and after removing gloves.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.

3.1. Preparation and Pre-Handling

  • Risk Assessment : Before beginning any work, perform a risk assessment for the planned experiment.

  • Designated Area : Conduct all handling activities in a designated area, such as a chemical fume hood, to minimize exposure.

  • Gather Materials : Assemble all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers before accessing the compound.

  • Don PPE : Put on all required PPE in the correct order (gown, inner gloves, eye/face protection, outer gloves). Ensure the outer glove cuff is pulled over the gown cuff.[4]

3.2. Handling and Experimental Use

  • Weighing : Handle the solid compound carefully to avoid generating dust.

  • Solution Preparation : When dissolving the compound, add the solvent slowly to prevent splashing. Azacyclonol is soluble in solvents such as DMSO, DMF, and Ethanol.[7][8]

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area.[1][3]

  • Post-Handling : After use, decontaminate the work surface. Remove outer gloves and dispose of them in the designated chemical waste container. Remove remaining PPE before leaving the work area.

3.3. Storage

  • Store the compound in a tightly sealed container.[1]

  • Recommended storage is at -20°C for long-term stability.[8][9]

  • Keep in a well-ventilated place, locked up, or in an area accessible only to authorized personnel.[10]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Swallowing Immediately call a poison center or doctor.[1][3] Rinse mouth.[3]
Eye Contact Rinse opened eye cautiously with water for several minutes.[1] If worn, remove contact lenses if easy to do so. Continue rinsing. If irritation persists, seek medical attention.[1]
Skin Contact Take off all contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and water.[1] If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

  • Waste Collection : Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and PPE, in a clearly labeled, sealed container for hazardous chemical waste.

  • Container Disposal : Do not dispose of the material with household garbage or allow it to reach the sewage system.[1]

  • Decontamination : Scratch out all personal information on the empty product container before disposal or recycling.[11]

  • Standard Procedure : For non-flush list medicines like this compound, the recommended procedure for disposal in the absence of a take-back program involves mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and disposing of it in the trash.[11] However, for laboratory settings, disposal as hazardous chemical waste is the standard.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₈H₂₁NO[7][8]
Molecular Weight 267.37 g/mol [8]
GHS Hazard Codes H302, H315, H319[1]
Storage Temperature Powder: -20°C (3 years)[8][9]
Solubility (DMSO) 100 mg/mL (374.01 mM)[8]
Solubility (Ethanol) 20 mg/mL[7]

Handling Workflow Diagram

G prep 1. Preparation (Risk Assessment, Gather PPE) handling 2. Handling (Weighing, Solution Prep) prep->handling Proceed when ready use 3. Experimental Use (In-vitro / In-vivo) handling->use Use in experiment storage 4. Storage (Tightly Sealed, -20°C) handling->storage Store excess disposal 5. Disposal (Hazardous Waste) use->disposal Dispose of waste storage->handling Retrieve for re-use storage->disposal Dispose of expired stock

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacyclonol hydrochloride
Reactant of Route 2
Reactant of Route 2
Azacyclonol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.